molecular formula C27H40N8O4 B15586608 EPZ-4777

EPZ-4777

Número de catálogo: B15586608
Peso molecular: 540.7 g/mol
Clave InChI: MTLMDZJUGDUTCP-PTGPVQHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EPZ-4777 is a useful research compound. Its molecular formula is C27H40N8O4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLMDZJUGDUTCP-PTGPVQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of EPZ-4777 in MLL-rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenetic Driver of MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 (KMT2A) gene. These translocations result in the formation of oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin.[1][2] This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) at MLL target gene loci, including critical leukemogenic genes such as HOXA9 and MEIS1.[1][3][4] The resulting altered epigenetic landscape drives a pro-leukemic gene expression program, making DOT1L a compelling therapeutic target.[1][2][3] EPZ-4777 was developed as a potent and selective small-molecule inhibitor of DOT1L to reverse this aberrant epigenetic state and selectively eliminate MLL-rearranged leukemia cells.[1][4]

Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.[1][5] By occupying this site, this compound prevents DOT1L from catalyzing the transfer of a methyl group to its substrate, histone H3 lysine 79.[1] This targeted inhibition of DOT1L's enzymatic activity is the primary mechanism through which this compound exerts its anti-leukemic effects.[1]

The downstream consequences of DOT1L inhibition by this compound in MLL-rearranged leukemia cells are a cascade of events:

  • Reduction of H3K79 Methylation: Treatment with this compound leads to a concentration-dependent decrease in global H3K79 methylation levels.[4]

  • Suppression of Leukemogenic Gene Expression: The reduction in H3K79 methylation at the promoters of MLL target genes, such as HOXA9 and MEIS1, results in their transcriptional downregulation.[4][6]

  • Selective Cell Killing: this compound demonstrates remarkable selectivity by inducing cell cycle arrest, differentiation, and apoptosis primarily in leukemia cells harboring MLL rearrangements, with minimal effects on non-MLL-rearranged cells.[4][7][8]

  • In Vivo Efficacy: In preclinical mouse xenograft models of MLL-rearranged leukemia, administration of this compound has been shown to extend survival.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Parameter Value Assay Conditions Reference
IC500.4 nMCell-free enzymatic assay[1][7]
IC50400 pMCell-free enzymatic assay[8]
Selectivity>1,200-foldOver other protein methyltransferases[7]
Cell Line MLL Translocation Effect Metric Value Reference
MV4-11MLL-AF4Inhibition of H3K79me2EC50Not specified[4]
MOLM-13MLL-AF9Inhibition of H3K79me2EC50Not specified[4]
JurkatNon-MLL-rearrangedMinimal effect on H3K79me2--[4]
MV4-11MLL-AF4Inhibition of Proliferation-Dramatically reduced[4]
MOLM-13MLL-AF9Inhibition of Proliferation-Dramatically reduced[4]
JurkatNon-MLL-rearrangedUnaffected Growth--[4]

Key Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound are provided below.

DOT1L Enzymatic Assay (Cell-Free)

This assay quantifies the inhibitory activity of this compound on the enzymatic function of DOT1L in a cell-free system.

  • Enzyme Incubation: In a 384-well microtiter plate, incubate diluted this compound with the DOT1L enzyme, a histone H3 substrate, and the methyl donor S-adenosylmethionine (SAM).

  • Detection: The transfer of the methyl group from SAM to H3K79 is detected, often using a method that generates a quantifiable signal, such as luminescence or fluorescence.

  • Data Analysis: The concentration of this compound that inhibits 50% of the DOT1L enzymatic activity (IC50) is determined by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay

This assay determines the effect of this compound on the growth and viability of leukemia cell lines.[1]

  • Cell Plating: Seed MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for an extended period, typically 10 to 18 days, as the anti-proliferative effects of DOT1L inhibition can be delayed.[5]

  • Viable Cell Counting: Every 3-4 days, count the number of viable cells using a method such as the trypan blue exclusion assay or an automated cell counter.

  • Data Analysis: Plot the cell growth over time for each concentration of this compound to determine the effect on proliferation. The EC50 for proliferation inhibition can be calculated at a specific time point.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the changes in H3K79 methylation at specific gene loci following treatment with this compound.[1]

  • Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with this compound or DMSO for a specified duration.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium.[1]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[1]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2.

  • DNA Purification: Purify the DNA that was immunoprecipitated with the antibody.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of MLL target genes (e.g., HOXA9, MEIS1) to quantify the amount of H3K79-methylated DNA.

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Cell Implantation: Subcutaneously implant MLL-rearranged leukemia cells (e.g., MV4-11) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Drug Administration: Administer this compound to the mice, often via continuous infusion using osmotic pumps, at various doses.[7]

  • Tumor Measurement: Regularly measure the tumor volume over the course of the treatment.

  • Survival Analysis: Monitor the survival of the mice in each treatment group.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze H3K79 methylation levels and gene expression to confirm target engagement.

Visualizations

Signaling Pathway of DOT1L in MLL-rearranged Leukemia

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment H3K79 Histone H3 DOT1L->H3K79 Methylation HOXA9_MEIS1 Leukemogenic Genes (e.g., HOXA9, MEIS1) Transcription Leukemogenic Gene Transcription HOXA9_MEIS1->Transcription H3K79me H3K79 Hypermethylation H3K79me->HOXA9_MEIS1 Activation Leukemia Leukemia Maintenance Transcription->Leukemia EPZ4777_MoA cluster_inhibition Mechanism of this compound EPZ4777 This compound DOT1L DOT1L EPZ4777->DOT1L Inhibits H3K79_Methylation H3K79 Methylation DOT1L->H3K79_Methylation SAM SAM (Cofactor) Gene_Expression Leukemogenic Gene Expression H3K79_Methylation->Gene_Expression Cell_Death Selective Leukemia Cell Death Gene_Expression->Cell_Death Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow In_Vitro In Vitro Studies Cell_Based Cell-Based Assays In_Vitro->Cell_Based Enzymatic_Assay DOT1L Enzymatic Assay (IC50) In_Vitro->Enzymatic_Assay In_Vivo In Vivo Models Cell_Based->In_Vivo Proliferation_Assay Cell Proliferation (EC50) Cell_Based->Proliferation_Assay ChIP_Assay ChIP-qPCR (H3K79me2 Levels) Cell_Based->ChIP_Assay Gene_Expression_Analysis RT-qPCR / RNA-seq (HOXA9, MEIS1) Cell_Based->Gene_Expression_Analysis Xenograft_Model Mouse Xenograft Model (Tumor Growth, Survival) In_Vivo->Xenograft_Model

References

A Technical Guide to Pinometostat (EPZ-5676): A Selective DOT1L Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinometostat (B612198) (also known as EPZ-5676) is a first-in-class, highly potent, and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole known enzyme responsible for the methylation of histone H3 on lysine (B10760008) 79 (H3K79), a post-translational modification associated with active gene transcription.[2] In several cancers, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, aberrant DOT1L activity is a key driver of oncogenesis.[3] This guide provides an in-depth technical overview of Pinometostat, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to DOT1L and its Role in Cancer

DOT1L is a non-SET domain-containing histone methyltransferase that plays a crucial role in normal cell differentiation and development.[1] However, in certain malignancies, its activity is hijacked to promote cancer progression. The most well-characterized role of DOT1L in cancer is in MLL-rearranged (MLL-r) acute leukemias.[3] In these leukemias, chromosomal translocations result in MLL fusion proteins that aberrantly recruit DOT1L to target genes, such as HOXA9 and MEIS1.[1][4] This leads to ectopic H3K79 hypermethylation and overexpression of these leukemogenic genes, ultimately driving the leukemic phenotype.[4]

Beyond MLL-r leukemias, dysregulated DOT1L activity has been implicated in a variety of solid tumors, including breast cancer, ovarian cancer, and pancreatic cancer, where it can influence pathways related to hormone receptor signaling, cell cycle progression, and chemoresistance.[5][6]

Pinometostat (EPZ-5676): A Selective DOT1L Inhibitor

Pinometostat is an S-adenosyl methionine (SAM) competitive inhibitor of DOT1L with high potency and selectivity.[7] It binds to the catalytic pocket of DOT1L, preventing the transfer of a methyl group from SAM to H3K79.[2] This targeted inhibition leads to a global reduction in H3K79 methylation, reversal of the oncogenic gene expression program in cancer cells, and subsequent induction of apoptosis and cell cycle arrest.[7][8]

Mechanism of Action

The mechanism of action of Pinometostat is centered on the specific inhibition of DOT1L's methyltransferase activity. In MLL-r leukemia cells, this leads to the downregulation of critical target genes, cell differentiation, and ultimately, apoptosis.

cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein DOT1L DOT1L MLL_fusion->DOT1L Recruits DNA DNA (e.g., HOXA9, MEIS1 loci) MLL_fusion->DNA Aberrant Recruitment H3K79 Histone H3 DOT1L->H3K79 Methylates (H3K79me) Gene_Expression Leukemogenic Gene Expression (HOXA9, MEIS1) DNA->Gene_Expression Drives Oncogenic Gene Expression H3K79->DNA Associated with Pinometostat Pinometostat (EPZ-5676) Pinometostat->DOT1L Inhibits SAM SAM SAM->DOT1L Leukemia Leukemia Progression Gene_Expression->Leukemia start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation drug_treatment Treat with Serial Dilutions of Pinometostat overnight_incubation->drug_treatment long_incubation Incubate for 4-14 Days drug_treatment->long_incubation add_mtt Add MTT Reagent long_incubation->add_mtt incubate_4h Incubate for 4 Hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Pinometostat Pinometostat (EPZ-5676) DOT1L DOT1L Pinometostat->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes MLL_r MLL-rearranged (HOXA9, MEIS1) H3K79me->MLL_r ER_alpha Estrogen Receptor α Signaling H3K79me->ER_alpha Wnt_beta_catenin Wnt/β-catenin Signaling H3K79me->Wnt_beta_catenin c_Myc c-Myc Expression H3K79me->c_Myc Apoptosis Apoptosis MLL_r->Apoptosis Differentiation Cell Differentiation MLL_r->Differentiation Reduced_Proliferation Reduced Proliferation MLL_r->Reduced_Proliferation ER_alpha->Reduced_Proliferation Wnt_beta_catenin->Reduced_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest c_Myc->Cell_Cycle_Arrest

References

The Inhibition of H3K79 Methylation by EPZ-4777: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L. It delves into the critical role of H3K79 methylation in normal and pathological states, particularly in the context of Mixed Lineage Leukemia (MLL)-rearranged cancers. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of drug development and epigenetic research.

Introduction: H3K79 Methylation and its Role in Cancer

Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 at lysine (B10760008) 79 (H3K79) is a unique modification, as it occurs on the globular domain of the histone, unlike many other modifications that are found on the histone tails. This methylation is exclusively catalyzed by the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme in mammals.[1][2] H3K79 methylation, which can exist in mono-, di-, and tri-methylated states, is predominantly associated with actively transcribed genes.[3]

In certain cancers, particularly MLL-rearranged acute leukemias, the normal regulation of H3K79 methylation is disrupted.[1][4] Chromosomal translocations involving the MLL gene lead to the formation of fusion proteins that aberrantly recruit DOT1L to specific gene loci, including the HOXA9 and MEIS1 genes.[5][6] This misdirection of DOT1L activity results in hypermethylation of H3K79 at these target genes, leading to their sustained overexpression and driving leukemogenesis.[1][5] This direct link between aberrant DOT1L activity and cancer progression has established it as a compelling therapeutic target.

This compound: A Selective DOT1L Inhibitor

This compound was one of the first potent and highly selective small-molecule inhibitors of DOT1L to be developed.[5] It acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic site of DOT1L and preventing the transfer of a methyl group to H3K79.[5] This selective inhibition of DOT1L's enzymatic activity leads to a reduction in global H3K79 methylation levels, particularly the dimethylated form (H3K79me2).[7]

The therapeutic potential of this compound lies in its ability to specifically target the underlying epigenetic vulnerability of MLL-rearranged leukemia cells. By reversing the aberrant H3K79 hypermethylation, this compound can suppress the expression of key leukemogenic genes, induce cell cycle arrest, and ultimately lead to selective apoptosis of cancer cells.[8][9] While this compound itself did not advance into later-stage clinical trials due to suboptimal pharmacokinetic properties, its development provided crucial proof-of-concept for DOT1L inhibition as a therapeutic strategy and paved the way for second-generation inhibitors like pinometostat (B612198) (EPZ-5676).[10][11]

Quantitative Data on DOT1L Inhibitors

The following table summarizes key quantitative data for this compound and its successor, pinometostat, highlighting their potency and selectivity.

CompoundTargetAssay TypeIC50 (nM)Cell LineEC50 (nM)Ki (nM)SelectivityReference
This compound DOT1LCell-free enzymatic0.4--<2.5>1000-fold vs other HMTs[9]
DOT1LCell-based (H3K79me2)~10MV4-11---[7]
Cell Proliferation--MV4-118--[7]
Cell Proliferation--MOLM-1311--[7]
Pinometostat (EPZ-5676) DOT1LCell-free enzymatic0.8--<2.5>37,000-fold vs other HMTs[12]
DOT1LCell-based (H3K79me2)2.6MV4-11---[12]
Cell Proliferation--MV4-114.8--[12]
Cell Proliferation--MOLM-135.1--[12]

Signaling Pathways and Experimental Workflows

H3K79 Methylation Signaling Pathway in MLL-Rearranged Leukemia

The following diagram illustrates the central role of DOT1L and H3K79 methylation in driving MLL-rearranged leukemia and the mechanism of action of this compound.

H3K79_Pathway cluster_0 Upstream Events cluster_1 DOT1L Recruitment and Activity cluster_2 Downstream Consequences MLL_Gene MLL Gene (Chromosome 11q23) Chromosomal_Translocation Chromosomal Translocation MLL_Gene->Chromosomal_Translocation Partner_Gene Partner Gene (e.g., AF4, AF9) Partner_Gene->Chromosomal_Translocation MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF4) Chromosomal_Translocation->MLL_Fusion_Protein DOT1L DOT1L MLL_Fusion_Protein->DOT1L Aberrant Recruitment SAH SAH (S-adenosylhomocysteine) DOT1L->SAH H3K79me Histone H3 (methylated K79) DOT1L->H3K79me Methylation SAM SAM (S-adenosylmethionine) SAM->DOT1L H3K79 Histone H3 (unmethylated K79) H3K79->DOT1L Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes Marks for active transcription EPZ4777 This compound EPZ4777->DOT1L Inhibition Gene_Expression Increased Gene Expression EPZ4777->Gene_Expression Suppression Target_Genes->Gene_Expression Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Apoptosis Apoptosis Leukemogenesis->Apoptosis Inhibited by this compound

Caption: Signaling pathway of H3K79 methylation in MLL-rearranged leukemia and this compound inhibition.

Experimental Workflow: Histone Methyltransferase (HMT) Assay

The following diagram outlines a typical workflow for an in vitro HMT assay to assess the inhibitory activity of compounds like this compound on DOT1L.

HMT_Workflow Start Start: HMT Assay Prepare_Reagents Prepare Reagents: - DOT1L Enzyme - Histone Substrate (Nucleosomes) - [3H]-SAM (radiolabeled cofactor) - Assay Buffer - Test Compound (e.g., this compound) Start->Prepare_Reagents Dispense_Compound Dispense Test Compound (serial dilutions) into 384-well plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add DOT1L Enzyme to wells and incubate Dispense_Compound->Add_Enzyme Initiate_Reaction Initiate Reaction by adding Histone Substrate and [3H]-SAM Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 30°C for a defined time (e.g., 60 minutes) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., by adding TCA) Incubate_Reaction->Stop_Reaction Measure_Activity Measure [3H] incorporation (scintillation counting) Stop_Reaction->Measure_Activity Analyze_Data Data Analysis: Calculate IC50 values Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiometric histone methyltransferase (HMT) assay.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

The following diagram illustrates the key steps in a ChIP experiment to measure the levels of H3K79 methylation at specific gene loci in cells treated with this compound.

ChIP_Workflow Start Start: ChIP Assay Cell_Culture 1. Cell Culture & Treatment: Culture MLL-rearranged cells with or without this compound Start->Cell_Culture Crosslinking 2. Crosslinking: Treat cells with formaldehyde (B43269) to crosslink proteins to DNA Cell_Culture->Crosslinking Cell_Lysis 3. Cell Lysis & Chromatin Shearing: Lyse cells and shear chromatin (sonication or enzymatic digestion) Crosslinking->Cell_Lysis Immunoprecipitation 4. Immunoprecipitation: Incubate chromatin with an antibody specific for H3K79me2 Cell_Lysis->Immunoprecipitation Immune_Complex_Capture 5. Immune Complex Capture: Capture antibody-protein-DNA complexes (e.g., with Protein A/G beads) Immunoprecipitation->Immune_Complex_Capture Washing 6. Washing: Wash beads to remove non-specifically bound chromatin Immune_Complex_Capture->Washing Elution_Reverse_Crosslinking 7. Elution & Reverse Crosslinking: Elute complexes and reverse crosslinks by heating Washing->Elution_Reverse_Crosslinking DNA_Purification 8. DNA Purification: Purify the immunoprecipitated DNA Elution_Reverse_Crosslinking->DNA_Purification qPCR_Analysis 9. qPCR Analysis: Quantify the amount of specific DNA sequences (e.g., HOXA9 promoter) by qPCR DNA_Purification->qPCR_Analysis End End qPCR_Analysis->End

Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Experimental Protocols

Histone Methyltransferase (HMT) Assay (Radiometric)

This protocol is adapted from standard radiometric HMT assays used to determine the IC50 of inhibitors.[9][13]

Materials:

  • Recombinant human DOT1L enzyme

  • Oligonucleosomes or recombinant histone H3 as substrate

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • S-adenosylmethionine (SAM), unlabeled

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT

  • Stop Solution: 10% Trichloroacetic Acid (TCA)

  • Scintillation fluid

  • 384-well plates

  • Filter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing DOT1L enzyme and the histone substrate in assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 8 µL of a solution containing [³H]-SAM and unlabeled SAM in assay buffer to each well to start the reaction. The final concentration of SAM should be at its Km value.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 10 µL of 10% TCA.

  • Detection:

    • Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histones.

    • Wash the filter plate multiple times with 10% TCA to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well of the dried filter plate.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for performing a ChIP assay to assess H3K79me2 levels.[14][15][16]

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)

  • This compound

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • Antibody against H3K79me2

  • Normal Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR analysis of target gene promoters (e.g., HOXA9) and control regions

Procedure:

  • Cell Treatment and Crosslinking:

    • Treat cells with this compound or vehicle for the desired time (e.g., 48-72 hours).

    • Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

    • Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K79me2 antibody or IgG control.

  • Immune Complex Capture and Washes:

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads.

    • Reverse the crosslinks by incubating at 65°C in the presence of high salt.

  • DNA Purification:

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

  • qPCR Analysis:

    • Perform quantitative PCR using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.

    • Calculate the enrichment of H3K79me2 at the target loci relative to the input and IgG controls.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on the viability of leukemia cells.[17][18][19]

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound has been a pivotal tool in validating DOT1L as a therapeutic target for MLL-rearranged leukemias. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, its impact on H3K79 methylation, and the downstream consequences for cancer cells. The detailed experimental protocols and diagrams offer a practical resource for researchers aiming to investigate DOT1L inhibitors and the broader field of epigenetics in cancer. The insights gained from the study of this compound continue to inform the development of next-generation epigenetic therapies with the potential to improve outcomes for patients with these aggressive hematological malignancies.

References

EPZ-4777: A Chemical Probe for Unraveling DOT1L Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery marked a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification critical for gene transcription, cell cycle progression, and DNA damage repair.[1][2] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to ectopic gene loci, including critical hematopoietic development genes like HOXA9 and MEIS1.[1][3] This results in hypermethylation of H3K79 at these target genes, leading to their sustained transcriptional activation and driving leukemogenesis.[1] this compound was designed as a chemical probe to specifically inhibit the catalytic activity of DOT1L, thereby providing a powerful tool to investigate its biological functions and validate it as a therapeutic target.[1][4]

Mechanism of Action

This compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[1][5] It was designed based on the structures of the natural DOT1L substrate, SAM, and its product, S-adenosylhomocysteine (SAH).[1][4] By binding to the SAM-binding pocket of DOT1L, this compound prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[1] This inhibition of H3K79 methylation leads to a cascade of downstream effects in MLL-rearranged leukemia cells, including the suppression of MLL fusion target gene expression, induction of cell cycle arrest, and ultimately, apoptosis.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Biochemical Potency Value Assay Conditions Reference
IC50 0.4 nMCell-free enzymatic assay with recombinant human DOT1L.[6]
Ki 80 pMInhibition constant value.[7]
Cellular Activity Cell Line Value Assay Reference
H3K79me2 Reduction MOLM-13 (MLL-AF9)Concentration-dependentWestern Blot[4]
MV4-11 (MLL-AF4)Concentration-dependentWestern Blot[4]
Proliferation Inhibition (GI50) MV4-11 (MLL-AF4)~10 nMCell Viability Assay[4]
MOLM-13 (MLL-AF9)~20 nMCell Viability Assay[4]
Apoptosis Induction MLL-rearranged cellsObservedFlow Cytometry[6]
Selectivity Profile Enzyme Fold Selectivity Assay Type Reference
Protein Methyltransferases Panel of other PMTs>1,200-foldBiochemical Assay[6]
CARM1, EHMT2, EZH1, EZH2, PRMT1, PRMT5, PRMT8, SETD7, WHSC1>1,000-foldBiochemical Assay[8]

Experimental Protocols

DOT1L Enzymatic Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.[1]

Materials:

  • Recombinant human DOT1L (e.g., residues 1-416)

  • Nucleosomes as substrate

  • 3H-labeled S-adenosylmethionine (3H-SAM)

  • Unlabeled SAM

  • This compound or other test compounds

  • Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT[6]

  • S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition

  • 384-well microtiter plates

  • Scintillation counter

Procedure:

  • Serially dilute this compound in DMSO. Plate 1 µL of each dilution into a 384-well microtiter plate.[6]

  • Add 40 µL of 0.25 nM DOT1L enzyme in assay buffer to each well and incubate for 30 minutes at room temperature.[6]

  • Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM 3H-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer.[6] The final concentrations of both SAM and nucleosomes are at their respective KM values.[6]

  • Incubate the reaction for 120 minutes at room temperature.[6]

  • Quench the reaction by adding 10 µL of 800 µM unlabeled SAM.[6]

  • Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular H3K79 Methylation Assay

This assay assesses the ability of this compound to inhibit DOT1L activity within cells by measuring the levels of H3K79 methylation.

Materials:

  • MLL-rearranged cell lines (e.g., MOLM-13, MV4-11) and non-MLL-rearranged control cells (e.g., Jurkat)

  • This compound

  • Cell culture medium and reagents

  • Histone extraction buffer

  • Antibodies: anti-H3K79me2, anti-total Histone H3

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Culture cells to the desired density.

  • Treat cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 4-6 days).[4]

  • Harvest the cells and extract histones using a histone extraction protocol.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for dimethylated H3K79 (H3K79me2).[4]

  • As a loading control, probe the membrane with an antibody against total histone H3.[5]

  • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

  • MLL-rearranged and non-MLL-rearranged cell lines

  • This compound

  • Cell culture medium and reagents

  • Cell counting solution (e.g., MTT, CellTiter-Glo) or a cell counter

  • 96-well or 24-well plates

Procedure:

  • Seed cells in 24-well plates at a density of 0.5–1×105 cells/well in 1 ml of media.[6]

  • Treat the cells with increasing concentrations of this compound or DMSO.

  • Incubate the cells for several days (e.g., 7-10 days).

  • Count viable cells every 3-4 days and re-plate at an equal cell number in fresh media with a fresh compound.[6]

  • Alternatively, for an endpoint assay, after a set incubation period (e.g., 72 hours), add a cell viability reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathways and Experimental Workflows

DOT1L-Mediated Leukemogenesis and Inhibition by this compound

DOT1L_Pathway cluster_0 MLL-Rearranged Leukemia Cell MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3K79 DOT1L->H3K79 Methylation Target_Genes Target Genes (HOXA9, MEIS1) H3K79->Target_Genes Transcriptional Activation Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L Inhibition

Caption: Aberrant DOT1L recruitment and inhibition by this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays Enzyme_Assay DOT1L Enzymatic Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. other Methyltransferases) H3K79_Assay Cellular H3K79 Methylation Assay Proliferation_Assay Cell Proliferation Assay (GI50 Determination) H3K79_Assay->Proliferation_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for HOXA9) H3K79_Assay->Gene_Expression Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay EPZ4777 This compound EPZ4777->Enzyme_Assay EPZ4777->Selectivity_Assay EPZ4777->H3K79_Assay

Caption: Workflow for characterizing this compound's activity.

Conclusion

This compound has proven to be an invaluable chemical probe for dissecting the biological roles of DOT1L. Its high potency and selectivity have enabled researchers to specifically interrogate the consequences of DOT1L inhibition in various cellular contexts, particularly in MLL-rearranged leukemias.[6][8] The data generated using this compound has provided compelling evidence for DOT1L as a critical dependency in this disease and has paved the way for the development of clinical candidates, such as EPZ-5676 (pinometostat).[1] While this compound itself has limitations for in vivo studies due to its pharmacokinetic properties, it remains an excellent tool for in vitro and cellular experiments aimed at further understanding the complex biology regulated by DOT1L.[8]

References

Understanding the chemical structure and properties of EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to EPZ-4777: Chemical Structure, Properties, and Mechanism of Action

Introduction

This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As a derivative of S-adenosylmethionine (SAM), it acts as a competitive inhibitor, preventing the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification is crucial in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making this compound a valuable tool for cancer research and a precursor to clinically investigated compounds. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound is a cell-permeable compound designed to mimic the natural cofactor SAM, thereby blocking the catalytic activity of DOT1L.

PropertyValueReference
IUPAC Name 1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Molecular Formula C28H41N7O4
Molecular Weight 539.67 g/mol [1]
CAS Number 1338466-77-5
Appearance White powder
Solubility Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM). Insoluble in water.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of DOT1L, the sole enzyme responsible for H3K79 methylation. In MLL-rearranged leukemias, a chromosomal translocation fuses the MLL gene with various partner genes. The resulting fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at target loci, such as the HOXA9 gene cluster. This epigenetic alteration drives the expression of leukemogenic genes, promoting cell proliferation and survival.[2][3]

By competitively binding to the SAM pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79. This leads to a global reduction in H3K79 methylation, suppression of MLL-fusion target gene expression, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged cancer cells.[1][3]

EPZ4777_Mechanism_of_Action cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Cellular Outcomes MLL_Fusion MLL Fusion Protein DOT1L DOT1L Enzyme MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3 (Lysine 79) DOT1L->H3K79 Methylation Apoptosis Apoptosis DOT1L->Apoptosis Induces Differentiation Differentiation DOT1L->Differentiation Induces Cell_Cycle_Arrest Cell Cycle Arrest DOT1L->Cell_Cycle_Arrest Induces Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9) H3K79->Leukemogenic_Genes Upregulation Proliferation Cell Proliferation & Survival Leukemogenic_Genes->Proliferation EPZ4777 This compound EPZ4777->DOT1L Inhibition SAM SAM (Cofactor) SAM->DOT1L

Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.

Quantitative Biological Data

This compound demonstrates high potency against DOT1L and remarkable selectivity over other histone methyltransferases (HMTs). Its effects are pronounced in MLL-rearranged cell lines.

Table 1: In Vitro Enzymatic Potency and Selectivity
TargetIC50Selectivity vs. DOT1LReference
DOT1L 0.4 nM -[1][4]
PRMT5521 nM>1200-fold[4]
CARM1>50 µM>125,000-fold
EHMT2>50 µM>125,000-fold
EZH1>50 µM>125,000-fold
EZH2>50 µM>125,000-fold
PRMT1>50 µM>125,000-fold
PRMT8>50 µM>125,000-fold
SETD7>50 µM>125,000-fold
WHSC1>50 µM>125,000-fold
Table 2: Cellular Proliferation Inhibition in Leukemia Cell Lines
Cell LineMLL StatusIC50Reference
MV4-11 MLL-AF4170 nM
MOLM-13 MLL-AF9720 nM
KOPN-8 MLL-ENL620 nM
Jurkat Non-MLL rearrangedUnaffected[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.

DOT1L In Vitro Enzymatic Assay

This assay quantifies the inhibitory activity of this compound on DOT1L enzymatic function.

  • Objective: To determine the IC50 value of this compound against DOT1L.

  • Methodology:

    • Compound Preparation: this compound is serially diluted in DMSO, typically in a 3-fold manner, starting from a high concentration (e.g., 1 mM).[1]

    • Enzyme Incubation: 1 µL of each inhibitor dilution is plated in a 384-well microtiter plate. 40 µL of 0.25 nM DOT1L (recombinant, e.g., residues 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) is added to each well. The plate is incubated for 30 minutes.[1]

    • Reaction Initiation: 10 µL of a substrate mix is added to initiate the reaction. The mix contains assay buffer with 200 nM ³H-labeled S-adenosylmethionine (³H-SAM) and 20 nM nucleosomes as the histone substrate.[1]

    • Reaction Incubation: The reaction is allowed to proceed for 120 minutes.[1]

    • Quenching: The reaction is stopped by adding 10 µL of 800 mM unlabeled SAM.[1]

    • Detection: The incorporation of radioactivity (from ³H-SAM) into the nucleosome substrate is measured using a scintillation counter (e.g., in a FlashPlate).

    • Data Analysis: IC50 values are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism). Controls include a no-inhibitor (0% inhibition) and a high concentration of S-adenosyl-L-homocysteine (SAH) for 100% inhibition.[1]

Cellular Proliferation and Viability Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

  • Objective: To determine the IC50 of this compound for cell growth inhibition in MLL-rearranged and non-rearranged cell lines.

  • Methodology:

    • Cell Plating: Exponentially growing cells (e.g., MV4-11, MOLM-13, Jurkat) are plated in triplicate in 96-well plates at a density of 3 x 10⁴ cells/well in 150 µL of growth medium.[5]

    • Compound Treatment: Cells are incubated with increasing concentrations of this compound (e.g., up to 50 µM).[5]

    • Incubation and Maintenance: Cells are incubated for an extended period (up to 18 days). Every 3-4 days, viable cell counts are determined, and the growth medium containing fresh compound is replaced. Cells are re-plated at a consistent density (e.g., 5 x 10⁴ cells/well) to maintain exponential growth.[1][5]

    • Viability Measurement: Viable cell number is determined using a method like the Guava ViaCount assay, which uses a fluorescent dye to distinguish between viable and non-viable cells, and analyzed on a flow cytometer.[1][5]

    • Data Analysis: Total cell numbers are adjusted for splitting. IC50 values are determined from the concentration-dependence curves at a time point where the values have stabilized (e.g., day 14 or 18).[1]

Cell_Viability_Workflow start Start: Exponentially Growing Cells plate_cells Plate Cells in 96-well plates (3x10^4 cells/well) start->plate_cells add_compound Add Serial Dilutions of this compound plate_cells->add_compound incubate Incubate (3-4 days) add_compound->incubate measure_viability Measure Viable Cell Count (e.g., Guava ViaCount) incubate->measure_viability loop_decision End of Experiment? (e.g., Day 18) measure_viability->loop_decision replate Re-plate Cells at Constant Density with Fresh Compound loop_decision->replate No analyze Analyze Data: Calculate Split-Adjusted Cell Numbers & IC50 loop_decision->analyze Yes replate->incubate end End analyze->end

Caption: Experimental workflow for determining cell viability upon this compound treatment.
In Vivo Xenograft Model

Animal studies are used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Objective: To assess the in vivo efficacy and tolerability of this compound.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

    • Tumor Implantation: Human MLL-rearranged leukemia cells (e.g., MV4-11) are implanted subcutaneously or intravenously to establish a xenograft model.[1]

    • Compound Administration: Due to pharmacokinetic limitations, this compound is administered via continuous infusion using subcutaneously implanted osmotic mini-pumps. Solutions of 50, 100, or 150 mg/mL are typically used.[1][4]

    • Monitoring: Animal body weight and tumor volume are monitored regularly. Complete blood counts may be performed to assess toxicity.[4]

    • Endpoint: The primary endpoint is often survival. The experiment is concluded when tumors reach a predetermined size or animals show signs of distress.[1]

    • Data Analysis: Survival curves are generated (e.g., Kaplan-Meier plots) and statistically analyzed to compare treatment and vehicle control groups.

Conclusion

This compound is a foundational research tool that has been instrumental in validating DOT1L as a therapeutic target for MLL-rearranged leukemias. Its high potency and selectivity have enabled detailed investigation into the biological consequences of DOT1L inhibition. While its pharmacokinetic properties limited its direct clinical development, the insights gained from this compound were critical for the design of next-generation DOT1L inhibitors, such as Pinometostat (EPZ-5676), which have advanced into clinical trials.[6][7][8] The data and protocols outlined in this guide provide a comprehensive technical resource for researchers in the fields of epigenetics, oncology, and drug development.

References

EPZ-4777: A Targeted Approach to Disrupting Leukemogenic Gene Expression in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged leukemias, characterized by chromosomal translocations of the MLL1 (KMT2A) gene, are aggressive hematological malignancies with a pressing need for targeted therapies. A key dependency in these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L, which leads to the methylation of histone H3 at lysine (B10760008) 79 (H3K79) and the subsequent expression of a leukemogenic gene program. EPZ-4777, a potent and highly selective small-molecule inhibitor of DOT1L, has emerged as a critical tool in understanding and targeting this pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in blocking leukemogenic gene expression, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and professionals in drug development.

Introduction

Chromosomal rearrangements involving the mixed-lineage leukemia gene (MLL1 or KMT2A) are hallmarks of a distinct and aggressive subset of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL).[1] These translocations result in the formation of MLL fusion proteins that are critical drivers of leukemogenesis.[1] While direct targeting of these fusion proteins has proven challenging, a promising therapeutic strategy has been to inhibit downstream effectors essential for their oncogenic activity.[1] One such critical effector is the histone methyltransferase DOT1L, the sole enzyme responsible for H3K79 methylation.[2] In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their inappropriate expression and driving the leukemic state.[3][4]

This compound is a first-generation, potent, and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of DOT1L.[1][5] Its development and characterization have provided compelling evidence for DOT1L inhibition as a viable therapeutic strategy for MLL-rearranged leukemias.[4] This document details the mechanism of this compound, its impact on leukemogenic gene expression, and provides standardized protocols for its scientific investigation.

Mechanism of Action of this compound

This compound functions by selectively inhibiting the enzymatic activity of DOT1L, thereby preventing the methylation of H3K79.[6][7] This inhibition is highly specific, with this compound demonstrating over 1,000-fold selectivity for DOT1L compared to other protein methyltransferases.[5] The primary consequence of DOT1L inhibition in MLL-rearranged cells is the suppression of a specific gene expression program that is essential for leukemic cell survival and proliferation.[4][6]

Signaling Pathway

The core signaling pathway disrupted by this compound in MLL-rearranged leukemia is initiated by the MLL fusion protein. This oncoprotein recruits DOT1L to the chromatin of target genes, leading to H3K79 hypermethylation. This epigenetic mark promotes the expression of key leukemogenic genes, including the HOXA9 and MEIS1 transcription factors, which are critical for maintaining the leukemic state. This compound directly inhibits DOT1L, leading to a reduction in H3K79 methylation and the subsequent downregulation of these oncogenic genes.[4][6] This ultimately results in cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[8]

EPZ-4777_Signaling_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates expression Leukemia_Maintenance Leukemia Maintenance (Proliferation, Survival) Leukemogenic_Genes->Leukemia_Maintenance drives EPZ4777 This compound EPZ4777->DOT1L inhibits

Figure 1: Mechanism of this compound in MLL-rearranged leukemia.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50Reference
Cell-free enzymatic assayDOT1L0.4 nM[8]
Cellular H3K79 methylation-Selective inhibition[4][8]

Table 2: Cellular Activity of this compound in MLL-Rearranged vs. Non-MLL-Rearranged Cell Lines

Cell LineMLL StatusEffect of this compound (3 µM)Reference
MV4-11MLL-AF4Potent anti-proliferative activity[4]
MOLM-13MLL-AF9Potent anti-proliferative activity[4]
JurkatNon-MLL-rearrangedLittle to no effect on proliferation[4]

Table 3: Gene Expression Changes Induced by this compound

Cell LineTreatment DurationKey Downregulated GenesReference
MV4-112, 4, or 6 daysHOXA9, MEIS1[4]
MOLM-136 daysHOXA9, LSD1[4][6]
OCI-AML2/3 (NPM1-mutant)7 days (10 µM)CT45A3, TPBG, HOXA4, ZNF185, SNX19[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation and viability of leukemia cell lines.

Cell_Viability_Workflow start Start plate_cells Plate exponentially growing leukemia cells in 96-well plates start->plate_cells add_compound Add increasing concentrations of this compound (or DMSO control) plate_cells->add_compound incubate Incubate for desired time points (e.g., every 3-4 days for up to 18 days) add_compound->incubate measure_viability Determine viable cell number (e.g., using Guava ViaCount assay) incubate->measure_viability analyze_data Analyze data and calculate IC50 values measure_viability->analyze_data end End analyze_data->end

Figure 2: Workflow for cell viability and proliferation assay.

Methodology:

  • Cell Culture: Culture human leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat) in appropriate media and maintain in exponential growth phase.[8]

  • Plating: Plate cells in triplicate in 96-well plates at a suitable density in a final volume of 150 µL.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO, with a starting concentration of 1 mM.[8] Add increasing concentrations of this compound (up to 50 µM) or a DMSO vehicle control to the cells.[8]

  • Incubation: Incubate the plates for up to 18 days.[8]

  • Viability Assessment: At various time points (e.g., every 3-4 days), determine the number of viable cells using a suitable method such as the Guava ViaCount assay on a Guava EasyCyte Plus instrument.[8]

  • Data Analysis: Plot cell proliferation curves and calculate the 50% inhibitory concentration (IC50) values.

Gene Expression Analysis by RNA Sequencing

This protocol outlines the steps to analyze changes in gene expression following this compound treatment.

Methodology:

  • Cell Treatment: Treat leukemia cell lines (e.g., OCI-AML2, OCI-AML3) with 10 µM this compound or DMSO as a control for 7 days in triplicate.[9]

  • RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.

  • Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform sequencing according to the manufacturer's protocols.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound-treated and DMSO-treated samples.

    • Conduct pathway enrichment analysis on the differentially expressed genes to identify affected signaling pathways.[9]

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of MLL-rearranged leukemia.

In_Vivo_Xenograft_Workflow start Start inject_cells Inject MLL-rearranged leukemia cells (e.g., MV4-11) into mice start->inject_cells tumor_growth Allow tumors to establish inject_cells->tumor_growth implant_pumps Implant osmotic mini-pumps containing This compound or vehicle control tumor_growth->implant_pumps monitor_mice Monitor tumor volume and animal survival implant_pumps->monitor_mice analyze_data Analyze tumor growth inhibition and survival data monitor_mice->analyze_data end End analyze_data->end

Figure 3: Workflow for in vivo xenograft model.

Methodology:

  • Animal Model: Utilize an appropriate immunodeficient mouse model.

  • Cell Inoculation: Subcutaneously inject a suspension of MLL-rearranged leukemia cells (e.g., MV4-11) into the flanks of the mice.[8]

  • Tumor Establishment: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Due to the pharmacokinetic properties of this compound, continuous administration via subcutaneous osmotic mini-pumps is recommended.[5] Prepare solutions of this compound (e.g., 100 and 150 mg/mL) and implant the pumps.[8] A control group should receive pumps with the vehicle solution.

  • Monitoring: Monitor tumor volume regularly using caliper measurements. Record animal survival.

  • Data Analysis: Compare tumor growth rates and median survival between the treatment and control groups to assess the anti-tumor efficacy of this compound.[8]

Conclusion

This compound is a seminal tool compound that has been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemias. Its high potency and selectivity have enabled a detailed dissection of the molecular mechanisms underlying the dependence of these leukemias on H3K79 methylation. While newer generation DOT1L inhibitors with improved pharmacokinetic profiles, such as Pinometostat (B612198) (EPZ-5676), have advanced into clinical trials, the foundational research conducted with this compound continues to inform our understanding of epigenetic dysregulation in cancer and guide the development of novel therapeutic strategies.[1][2][10] The protocols and data presented in this guide offer a robust framework for researchers and drug developers to further investigate the role of DOT1L inhibition in leukemia and other malignancies.

References

Target Validation of DOT1L Using the Selective Inhibitor EPZ-4777 in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of the histone methyltransferase DOT1L using the small molecule inhibitor EPZ-4777, with a primary focus on its application in Mixed Lineage Leukemia (MLL)-rearranged cancers. This document synthesizes key preclinical data, outlines detailed experimental protocols, and presents the underlying biological rationale for DOT1L inhibition as a therapeutic strategy.

Introduction: The Rationale for Targeting DOT1L

Acute leukemias featuring rearrangements of the MLL gene are characterized by a grim prognosis and frequent resistance to standard chemotherapies.[1][2] A critical molecular feature of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L to specific gene loci by MLL fusion proteins (e.g., MLL-AF9, MLL-AF4).[3][4]

DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][4] In MLL-rearranged leukemia, the MLL-fusion protein tethers DOT1L to chromatin at target genes, leading to localized hypermethylation of H3K79.[3][5] This epigenetic modification is strongly associated with active gene transcription and results in the sustained expression of key leukemogenic genes, including HOXA9 and MEIS1, which drive cell proliferation and block differentiation.[1][6]

The dependency of MLL-rearranged leukemia cells on this aberrant epigenetic state makes DOT1L a compelling therapeutic target. The specific inhibitor this compound was developed to validate this hypothesis by providing a potent and selective tool to probe the function of DOT1L's methyltransferase activity.[6]

This compound: A Potent and Selective Chemical Probe

This compound is a small-molecule inhibitor of DOT1L that acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor.[7][8] Its development and characterization have been pivotal in establishing the therapeutic potential of DOT1L inhibition.

This compound demonstrates high potency in biochemical assays and strong activity in cell-based models of MLL-rearranged leukemia. It effectively reduces H3K79 methylation levels, leading to the downregulation of MLL-fusion target genes.[9][10] This targeted activity induces cell cycle arrest, differentiation, and ultimately, apoptosis in susceptible cancer cells.[1][9]

Table 1: Biochemical and Cellular Activity of this compound

Assay Type Target/Cell Line Parameter Value Reference(s)
Biochemical Assay
Cell-Free Enzymatic Assay DOT1L IC50 0.4 nM [7][9]
Cellular Assays
Antiproliferative Assay MOLM13 (MLL-AF9) EC50 4 nM [9]
Antiproliferative Assay MV4-11 (MLL-AF4) EC50 4 nM [9]
Antiproliferative Assay THP-1 (MLL-AF9) EC50 4 nM [9]

| Cytotoxicity Assay | MV4-11 (MLL-AF4) | IC50 | 200 nM (at 20 days) |[10] |

The utility of this compound as a chemical probe is underscored by its high selectivity. It shows minimal activity against a wide range of other protein methyltransferases, ensuring that the observed biological effects can be confidently attributed to the inhibition of DOT1L.

Table 2: Selectivity of this compound Against Other Protein Methyltransferases (PMTs)

Off-Target PMT Selectivity Fold (vs. DOT1L) Reference(s)

| CARM1, EHMT2, EZH1, EZH2, PRMT1, PRMT5, PRMT8, SETD7, WHSC1 | >1,000-fold |[7] |

Signaling Pathway and Mechanism of Action

The central mechanism involves the disruption of an aberrant epigenetic feedback loop that sustains the leukemic state. Inhibition of DOT1L by this compound leads to a cascade of events culminating in the selective killing of MLL-rearranged cells.

DOT1L_Pathway cluster_nucleus Cell Nucleus cluster_downstream Leukemogenic Program MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment H3K79 Histone H3 DOT1L->H3K79 H3K79 Methylation Target_Gene Target Gene Locus (e.g., HOXA9, MEIS1) Proliferation Cell Proliferation Target_Gene->Proliferation Upregulation drives Differentiation_Block Block of Differentiation Target_Gene->Differentiation_Block Upregulation maintains H3K79->Target_Gene Transcriptional Activation EPZ4777 This compound EPZ4777->DOT1L Inhibition

DOT1L signaling pathway in MLL-rearranged leukemia.

In Vivo Validation

The therapeutic hypothesis was further validated in preclinical in vivo models. Systemic administration of this compound in a mouse xenograft model of MLL-rearranged leukemia demonstrated significant antitumor activity and a notable increase in survival, providing strong evidence of its potential as a therapeutic agent.[6][9]

Table 3: In Vivo Efficacy of this compound

Animal Model Cell Line Administration Key Outcome Reference(s)

| Mouse Xenograft | MV4-11 | Osmotic Pump | Potent antitumor efficacy, significant increase in median survival. |[9] |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for validating experimental findings. Below are protocols for core assays used to characterize the activity of this compound.

This protocol determines the direct inhibitory activity of a compound on DOT1L methyltransferase.

Workflow Diagram:

Workflow for the DOT1L in vitro enzymatic assay.

Methodology:

  • Compound Plating: Serially dilute this compound in DMSO. Plate 1 µL of each dilution into a 384-well microtiter plate.[9]

  • Enzyme Incubation: Add 40 µL of 0.25 nM recombinant DOT1L enzyme in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) to each well.[9]

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the methyltransferase reaction by adding the substrates (e.g., tritiated S-adenosyl-L-methionine and a histone H3 peptide substrate).

  • Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the incorporation of the methyl group using a suitable method, such as scintillation counting or antibody-based detection (e.g., AlphaLISA).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

This assay measures the effect of this compound on the growth and viability of cancer cell lines over an extended period.

Methodology:

  • Cell Plating: Seed MLL-rearranged (e.g., MV4-11, MOLM13) and non-rearranged control cells in 24- or 96-well plates at a density of 0.5–1 x 10^5 cells/mL.[9]

  • Compound Treatment: Add this compound at a range of concentrations. Include a DMSO-only vehicle control.

  • Long-Term Culture: Incubate the cells for an extended period (e.g., 14-18 days). Every 3-4 days, count the viable cells using a method like the Guava ViaCount assay or Trypan Blue exclusion.[9]

  • Replating: After counting, re-plate the cells at the initial seeding density in fresh media containing the appropriate concentration of this compound. The total cell number is calculated as the split-adjusted viable cell count.[9]

  • Data Analysis: Plot the split-adjusted cell counts over time for each concentration. Determine the EC50 or IC50 value at a stable time point (e.g., Day 14) by plotting the percentage of growth inhibition against the compound concentration.[9]

This protocol assesses the target engagement of this compound in cells by measuring the levels of H3K79 methylation.

Methodology:

  • Cell Treatment: Treat cells (e.g., MV4-11) with various concentrations of this compound for a set duration (e.g., 4 days).[10]

  • Histone Extraction: Harvest the cells and prepare acid extracts of histones or whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for di-methylated H3K79 (H3K79me2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize the H3K79me2 signal to the total H3 signal to determine the dose-dependent reduction in methylation.

Logical Framework for Target Validation

The validation of DOT1L as a therapeutic target with this compound follows a clear logical progression from biochemical activity to cellular and in vivo efficacy.

Target_Validation cluster_hypothesis Hypothesis cluster_biochem Biochemical & Cellular Validation cluster_invivo In Vivo Validation cluster_conclusion Conclusion Hypo DOT1L activity is essential for MLL-rearranged leukemia survival Potency This compound potently inhibits DOT1L (IC50) Hypo->Potency Selectivity This compound is highly selective for DOT1L Potency->Selectivity Target_Engagement This compound reduces H3K79me2 in MLL-r cells Selectivity->Target_Engagement Cell_Phenotype This compound selectively kills MLL-r cells (EC50) Target_Engagement->Cell_Phenotype Efficacy This compound shows anti-tumor efficacy in animal models Cell_Phenotype->Efficacy Conclusion DOT1L is a validated therapeutic target Efficacy->Conclusion

Logical flow of DOT1L target validation with this compound.

Conclusion

The body of evidence generated using the chemical probe this compound provides a robust validation of DOT1L as a therapeutic target in MLL-rearranged leukemias. The potent and highly selective inhibition of DOT1L's methyltransferase activity leads to the specific downregulation of the leukemogenic gene expression program, resulting in selective killing of cancer cells dependent on this pathway. These findings established a strong foundation for the clinical development of DOT1L inhibitors, such as Pinometostat (EPZ-5676), for this patient population. This guide serves as a technical resource, detailing the key data and methodologies that underpinned this successful target validation effort.

References

An In-depth Technical Guide to EPZ-4777 for Epigenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a pioneering small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] As a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor, this compound has emerged as a critical tool for investigating the biological roles of DOT1L and the consequences of its inhibition, particularly in the context of cancers driven by MLL (Mixed-Lineage Leukemia) gene rearrangements.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental applications.

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a modification associated with active gene transcription.[2] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes.[3] This aberrant methylation drives the expression of leukemogenic genes, leading to the proliferation of cancer cells.[3] this compound selectively inhibits the catalytic activity of DOT1L, thereby reducing H3K79 methylation, suppressing the expression of these oncogenes, and inducing apoptosis in MLL-rearranged cancer cells.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its enzymatic potency, selectivity, and cellular activity.

Table 1: Enzymatic Activity of this compound against DOT1L

ParameterValueReference
IC50 (DOT1L)0.4 nM[4][5]

Table 2: Selectivity Profile of this compound against a Panel of Protein Methyltransferases (PMTs)

EnzymeFold Selectivity vs. DOT1LReference
PRMT5>1,300[2]
CARM1>1,000
EHMT2>1,000
EZH1>1,000
EZH2>1,000
PRMT1>1,000
PRMT8>1,000
SETD7>1,000
WHSC1>1,000

Note: Specific IC50 values for the selectivity panel are not consistently reported across sources; however, the high fold-selectivity is a key feature of this compound.

Table 3: Cellular Activity of this compound in MLL-rearranged and Non-rearranged Leukemia Cell Lines

Cell LineMLL StatusIC50 (Proliferation)Reference
MV4-11MLL-AF44.8 nM
MOLM-13MLL-AF98.3 nM
THP-1MLL-AF94.0 nM[6]
Kasumi-1Non-MLL>50,000 nM[5]
HL-60Non-MLL>50,000 nM[5][6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the DOT1L signaling pathway and a typical experimental workflow for evaluating this compound.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment SAH SAH DOT1L->SAH H3K79me Methylated H3K79 DOT1L->H3K79me Methylation SAM SAM SAM->DOT1L H3K79 Histone H3 (K79) Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Activation Transcription Gene Transcription Leukemogenic_Genes->Transcription Leukemia_Proliferation Leukemia Cell Proliferation Transcription->Leukemia_Proliferation EPZ4777 This compound EPZ4777->DOT1L Inhibition

DOT1L Signaling Pathway in MLL-rearranged Leukemia.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay DOT1L Enzymatic Assay (IC50 Determination) Cellular_Assay Cellular Assays (MLL-rearranged vs. WT cell lines) Enzymatic_Assay->Cellular_Assay H3K79_Methylation H3K79 Methylation Analysis (Western Blot) Cellular_Assay->H3K79_Methylation Gene_Expression Gene Expression Analysis (qRT-PCR) Cellular_Assay->Gene_Expression Xenograft_Model MLL-rearranged Leukemia Xenograft Model Gene_Expression->Xenograft_Model EPZ4777_Treatment This compound Administration (e.g., osmotic pump) Xenograft_Model->EPZ4777_Treatment Tumor_Growth Tumor Growth Inhibition EPZ4777_Treatment->Tumor_Growth Survival_Analysis Survival Analysis EPZ4777_Treatment->Survival_Analysis

Experimental Workflow for this compound Evaluation.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

DOT1L Enzymatic Assay (Radiometric)

This protocol is adapted from methodologies described in the literature for determining the in vitro potency of DOT1L inhibitors.

1. Materials and Reagents:

  • Recombinant human DOT1L enzyme

  • Nucleosomes (as substrate)

  • S-(5'-adenosyl)-L-[methyl-3H]-methionine ([3H]-SAM)

  • S-adenosyl-L-methionine (SAM), unlabeled

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT

  • This compound stock solution in DMSO

  • S-adenosyl-L-homocysteine (SAH) for positive control

  • Quench Solution: 800 mM SAM

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 40 µL of DOT1L enzyme diluted in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 10 µL of a substrate mix containing [3H]-SAM and nucleosomes in assay buffer.

  • Incubate the reaction at room temperature for 120 minutes.

  • Stop the reaction by adding 10 µL of the quench solution.

  • Spot 5 µL of the reaction mixture onto P81 filter paper.

  • Allow the filter paper to air dry.

  • Wash the filter paper three times with 50 mM NaHCO3 (pH 9.0).

  • Air dry the filter paper completely.

  • Place the filter paper in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay

This protocol outlines the methodology for assessing the effect of this compound on the proliferation of leukemia cell lines.

1. Materials and Reagents:

  • MLL-rearranged (e.g., MV4-11, THP-1) and non-rearranged (e.g., HL-60) leukemia cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Guava ViaCount reagent)

  • Flow cytometer (e.g., Guava EasyCyte)

2. Procedure:

  • Maintain cell lines in exponential growth phase.

  • Plate cells in triplicate in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of 150 µL.[6]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Every 3-4 days, determine the viable cell number using the Guava ViaCount assay according to the manufacturer's protocol.[6]

  • At each time point, replace the media with fresh media containing the appropriate concentration of this compound and re-plate the cells at the initial seeding density.[6]

  • Continue the experiment for up to 14-18 days, or until the IC50 values stabilize.[6]

  • Calculate the split-adjusted viable cell number at each time point.

  • Determine the IC50 values from concentration-response curves at the final time point using appropriate software.

Western Blot for H3K79 Methylation

This protocol describes the detection of changes in H3K79 methylation levels in cells treated with this compound.

1. Materials and Reagents:

  • Leukemia cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 4-6 days).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in H3K79 methylation.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of MLL-rearranged leukemia.

1. Materials and Reagents:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MV4-11 human leukemia cell line

  • Matrigel (optional)

  • This compound for in vivo use

  • Vehicle solution

  • Mini-osmotic pumps

  • Calipers for tumor measurement

2. Procedure:

  • Subcutaneously implant MV4-11 cells (e.g., 5-10 x 10^6 cells) into the flank of the mice. The cells can be resuspended in a mixture of PBS and Matrigel.

  • Monitor the mice for tumor growth.

  • Once tumors are palpable and have reached a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Surgically implant mini-osmotic pumps loaded with either this compound solution or vehicle control for continuous infusion.[6]

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K79 methylation).

  • For survival studies, monitor the mice until they meet the criteria for euthanasia (e.g., tumor burden, clinical signs of distress) and record the date of death.

  • Analyze the data to determine the effect of this compound on tumor growth and survival.

Conclusion

This compound is a powerful and selective chemical probe for studying the function of DOT1L and its role in disease. Its ability to specifically inhibit H3K79 methylation has provided strong evidence for the therapeutic potential of targeting this epigenetic writer in MLL-rearranged leukemias. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their epigenetic studies and drug discovery efforts. Due to its pharmacokinetic limitations, for in vivo studies requiring oral or intravenous administration, the derivative EPZ-5676 (Pinometostat) is often a more suitable choice. Nevertheless, this compound remains an invaluable tool for in vitro and proof-of-concept in vivo studies.

References

The Evolution of DOT1L Inhibition: A Technical Guide to EPZ-4777 and its Clinical Successor EPZ-5676

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between the first-generation DOT1L inhibitor, EPZ-4777, and its clinically advanced successor, pinometostat (B612198) (EPZ-5676). Both compounds target the histone methyltransferase DOT1L, a key driver in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias. This document provides a comprehensive overview of their mechanism of action, comparative efficacy, and the experimental methodologies used in their evaluation.

Introduction: Targeting the Epigenetic Driver of MLL-Rearranged Leukemia

Mixed-lineage leukemia, characterized by chromosomal rearrangements of the MLL1 (KMT2A) gene, is an aggressive hematological malignancy with a poor prognosis. These rearrangements result in the formation of oncogenic fusion proteins that aberrantly recruit the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a mark associated with active transcription. The mislocalization of DOT1L by MLL fusion proteins leads to the hypermethylation of H3K79 at target genes, including the critical leukemogenic genes HOXA9 and MEIS1, driving the disease.[1][2][3]

The development of small molecule inhibitors targeting DOT1L represents a promising therapeutic strategy for this devastating disease. This compound was the first potent and selective inhibitor of DOT1L to be identified. While a valuable tool compound for preclinical studies, its suboptimal pharmacological properties limited its clinical development.[4][5] This led to the development of EPZ-5676 (pinometostat), a second-generation inhibitor with improved pharmacokinetic and pharmacodynamic properties that has advanced into clinical trials.[4][6][7]

Mechanism of Action: Competitive Inhibition of DOT1L

Both this compound and EPZ-5676 are S-adenosylmethionine (SAM)-competitive inhibitors of DOT1L.[4][8] They bind to the SAM-binding pocket of the enzyme, preventing the transfer of a methyl group to the H3K79 residue.[9] This inhibition of DOT1L's catalytic activity leads to a global reduction in H3K79 methylation, particularly the dimethylated state (H3K79me2).[10][11] The subsequent decrease in H3K79me2 at the promoter regions of MLL-fusion target genes results in their transcriptional repression, leading to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[8][12]

DOT1L_Inhibition_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention MLL_wildtype Wild-type MLL DOT1L_normal DOT1L MLL_wildtype->DOT1L_normal Recruits H3K79_normal H3K79 DOT1L_normal->H3K79_normal Methylates Normal_Gene_Expression Normal Gene Expression (e.g., HOXA9, MEIS1) H3K79_normal->Normal_Gene_Expression Regulates Normal_Hematopoiesis Normal Hematopoiesis Normal_Gene_Expression->Normal_Hematopoiesis MLL_fusion MLL Fusion Protein DOT1L_aberrant DOT1L MLL_fusion->DOT1L_aberrant Aberrantly Recruits H3K79_hypermethylation H3K79 Hypermethylation DOT1L_aberrant->H3K79_hypermethylation Hypermethylates DOT1L_inhibited DOT1L Leukemogenic_Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79_hypermethylation->Leukemogenic_Gene_Expression Upregulates Leukemia Leukemia Leukemogenic_Gene_Expression->Leukemia EPZ_inhibitor This compound / EPZ-5676 EPZ_inhibitor->DOT1L_inhibited Inhibits H3K79_hypomethylation Reduced H3K79 Methylation DOT1L_inhibited->H3K79_hypomethylation Leads to Repressed_Gene_Expression Repressed Leukemogenic Gene Expression H3K79_hypomethylation->Repressed_Gene_Expression Leads to Apoptosis Apoptosis Repressed_Gene_Expression->Apoptosis

Figure 1: Signaling pathway of DOT1L in normal and leukemic cells and its inhibition.

Quantitative Data Comparison

EPZ-5676 demonstrates significantly greater potency and improved pharmacokinetic properties compared to its predecessor, this compound.

Table 1: In Vitro Potency
CompoundDOT1L IC50 (nM)DOT1L Ki (pM)Cellular H3K79me2 IC50 (nM, MV4-11 cells)Cell Proliferation IC50 (nM, MV4-11 cells, 14 days)
This compound3.4[5][10]N/A~1-3 µM (general estimate for early inhibitors)[3]N/A
EPZ-56760.4[5][10]80[13][14]2.6[10]3.5 - 9[4][10]
Table 2: Pharmacokinetic Properties
CompoundHalf-life in Mouse Liver Microsomes (min)In Vivo Half-life (mouse, IV)Oral Bioavailability (mouse)
This compound5.3[5]N/APoor (inferred)[5]
EPZ-56765.7[5]1.1 hours[15]Low[15]

N/A: Data not available in the searched sources.

Experimental Protocols

DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This assay quantifies the enzymatic activity of recombinant human DOT1L on a biotinylated histone H3 peptide substrate.

Methodology:

  • Reaction Setup: A reaction mixture containing recombinant hDOT1L, S-adenosyl-L-methionine (SAM), and the biotinylated H3 peptide substrate is prepared in an assay buffer.

  • Inhibitor Addition: Serial dilutions of this compound or EPZ-5676 are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for the methylation of the H3 peptide.

  • Detection: Streptavidin-coated donor beads and anti-H3K79me2 antibody-conjugated acceptor beads are added. In the presence of methylated H3 peptide, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

  • Data Analysis: The signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.[10][11]

AlphaLISA_Workflow Start Start Reaction_Mix Prepare Reaction Mix (DOT1L, SAM, H3 peptide) Start->Reaction_Mix Add_Inhibitor Add Inhibitor (this compound or EPZ-5676) Reaction_Mix->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Beads Add Donor and Acceptor Beads Incubate->Add_Beads Read_Signal Read Chemiluminescent Signal Add_Beads->Read_Signal Analyze_Data Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the DOT1L AlphaLISA enzymatic assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

ChIP-seq is used to identify the genomic locations of H3K79me2 and assess the effect of DOT1L inhibitors on this mark.

Methodology:

  • Cell Treatment: MLL-rearranged leukemia cells (e.g., MV4-11) are treated with the DOT1L inhibitor or vehicle control.

  • Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific for H3K79me2 is used to immunoprecipitate the chromatin fragments containing this modification.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the reference genome, and peaks of H3K79me2 enrichment are identified.[1][2]

ChIP_Seq_Workflow Cell_Treatment Treat Cells with Inhibitor Crosslinking Cross-link Protein-DNA Cell_Treatment->Crosslinking Shearing Shear Chromatin Crosslinking->Shearing Immunoprecipitation Immunoprecipitate with anti-H3K79me2 Antibody Shearing->Immunoprecipitation DNA_Purification Purify DNA Immunoprecipitation->DNA_Purification Library_Prep Prepare Sequencing Library DNA_Purification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Map Reads and Identify Peaks Sequencing->Data_Analysis

Figure 3: Experimental workflow for H3K79me2 ChIP-seq.
Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of MLL-rearranged leukemia cell lines.

Methodology:

  • Cell Seeding: MLL-rearranged cells (e.g., MV4-11, KOPN-8) are seeded in multi-well plates.[16]

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the DOT1L inhibitor.

  • Incubation: The cells are incubated for an extended period (e.g., 7-14 days) to allow for the anti-proliferative effects to manifest.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are determined.[4][16]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Tumor Implantation: MLL-rearranged leukemia cells (e.g., MV4-11) are subcutaneously implanted into immunocompromised mice or rats.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Inhibitor Administration: The animals are treated with the DOT1L inhibitor (e.g., via continuous intravenous infusion for EPZ-5676) or vehicle control.[4]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement (e.g., H3K79me2 levels) and downstream gene expression (e.g., HOXA9, MEIS1).[4]

Conclusion: From Preclinical Tool to Clinical Candidate

The progression from this compound to EPZ-5676 exemplifies a successful drug development program targeting a key epigenetic driver in a challenging cancer. While this compound was instrumental in validating DOT1L as a therapeutic target, its poor pharmacological properties necessitated the development of a successor. EPZ-5676 (pinometostat) emerged as a potent and selective DOT1L inhibitor with a more favorable pharmacokinetic profile, enabling its advancement into clinical trials for patients with MLL-rearranged leukemia.[4][6] The data and methodologies outlined in this guide provide a comprehensive technical overview of these important molecules and their role in advancing the field of epigenetic cancer therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of EPZ-4777 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1][2] In specific subtypes of leukemia, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements, the fusion proteins created by chromosomal translocations aberrantly recruit DOT1L to chromatin. This leads to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79), an epigenetic mark associated with active gene transcription.[3] This aberrant methylation drives the expression of leukemogenic genes, such as HOXA9 and MEIS1, promoting cancer cell proliferation and survival.[3][4] this compound competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, inhibiting its methyltransferase activity. This action leads to a reduction in global H3K79 methylation, suppression of MLL fusion target gene expression, and ultimately, selective killing of MLL-rearranged leukemia cells through mechanisms including cell cycle arrest, differentiation, and apoptosis.[1][3]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in leukemia cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines (IC50 Values)
Cell LineMLL Rearrangement StatusIC50 (nM)Assay Duration (Days)
MV4-11MLL-AF48.514
MOLM-13MLL-AF910.114
THP-1MLL-AF936.918
RS4;11MLL-AF44.814
SEMMLL-AF411.214
KOPN-8MLL-ENL7.914
HL-60Non-MLL rearranged>50,00014
JurkatNon-MLL rearranged>50,00014
U937Non-MLL rearranged>50,00014
REHNon-MLL rearranged>50,00014
Kasumi-1Non-MLL rearranged>50,00014

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Experimental Workflow

EPZ4777_Signaling_Pathway cluster_0 In MLL-Rearranged Leukemia cluster_1 Effect of this compound MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L Aberrant Recruitment H3K79 H3K79 DOT1L->H3K79 Methylation H3K79me2 H3K79me2 (Hypermethylation) H3K79->H3K79me2 Leukemogenic Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic Genes Upregulation Leukemia Proliferation Leukemia Proliferation Leukemogenic Genes->Leukemia Proliferation Drives This compound This compound This compound->DOT1L

Caption: Mechanism of this compound action on H3K79 methylation.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture Leukemia Cell Lines (MLL-rearranged and non-rearranged) Cell_Plating Plate Cells in 96-well or 6-well plates Cell_Culture->Cell_Plating Compound_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat cells with this compound (Dose-response and time-course) Compound_Prep->Treatment Cell_Plating->Treatment Viability Cell Viability Assay (e.g., MTT, Guava Viacount) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Western_Blot Western Blot Analysis (H3K79me2 levels) Treatment->Western_Blot qRT_PCR qRT-PCR Analysis (HOXA9, MEIS1 expression) Treatment->qRT_PCR IC50_Calc Calculate IC50 Values Viability->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Levels Western_Blot->Protein_Quant Gene_Exp_Quant Quantify Gene Expression qRT_PCR->Gene_Exp_Quant

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Proliferation and Viability Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of leukemia cell lines and to calculate IC50 values.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13 for MLL-rearranged; Jurkat, HL-60 for non-MLL rearranged)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Guava Viacount reagent or MTT reagent

  • Guava EasyCyte Plus instrument or microplate reader

Procedure:

  • Cell Plating: Seed exponentially growing leukemia cells in 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells/well in a final volume of 150 µL of culture medium.[1][3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • For IC50 determination, perform a serial dilution of this compound in culture medium to achieve final concentrations ranging up to 50 µM.[1][3] Include a DMSO vehicle control.

    • For proliferation curves, a single effective concentration (e.g., 3 µM) can be used.[3]

    • Add the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for up to 18 days.[1][3]

  • Cell Counting and Replating:

    • Every 3-4 days, determine the viable cell number using the Guava Viacount assay according to the manufacturer's protocol.[1][3]

    • At the same time, replace the media with fresh media containing the appropriate concentration of this compound and re-plate the cells at the initial density.[1][3]

  • Data Analysis:

    • Calculate the total viable cell number at each time point, adjusting for cell splitting.

    • Determine IC50 values from the dose-response curves at the final time point (e.g., day 14 or 18) using a suitable software like GraphPad Prism.[1]

Western Blot Analysis for H3K79me2

This protocol is used to assess the inhibitory effect of this compound on DOT1L activity by measuring the levels of dimethylated H3K79 (H3K79me2).

Materials:

  • Leukemia cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-polyacrylamide gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: After treatment with this compound for the desired time (e.g., 4-5 days for full depletion), harvest the cells and lyse them in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total Histone H3.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Leukemia cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Plate and treat leukemia cells in 6-well plates with the desired concentrations of this compound for a specified time (e.g., 72 hours).[5]

    • Harvest both adherent and floating cells by centrifugation.[6]

  • Washing: Wash the cells twice with ice-cold PBS.[5]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.[5]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the effect of this compound on the expression of DOT1L target genes, such as HOXA9 and MEIS1.

Materials:

  • Leukemia cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: After treatment with this compound, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in this compound-treated cells to the vehicle-treated control. Treatment with this compound is expected to lead to a concentration-dependent decrease in HOXA9 and MEIS1 transcripts in sensitive cell lines.[3]

References

Application Notes and Protocols for EPZ-4777 in a Mouse Xenograft Model of MLL-rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the formation of fusion proteins that aberrantly recruit the histone methyltransferase DOT1L. This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) at MLL target gene loci, including critical leukemogenic genes such as HOXA9 and MEIS1. The altered epigenetic landscape drives a pro-leukemic gene expression program, making DOT1L a compelling therapeutic target.

EPZ-4777 is a potent and selective small-molecule inhibitor of DOT1L. By competitively binding to the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, this compound prevents the transfer of a methyl group to H3K79. This targeted inhibition reverses the aberrant epigenetic state and selectively induces apoptosis and differentiation in MLL-rearranged leukemia cells.[1][2][3][4] Preclinical studies have demonstrated the anti-leukemic efficacy of this compound in in vitro and in vivo models of MLL-rearranged leukemia.[2][5]

These application notes provide a detailed protocol for utilizing this compound in a mouse xenograft model of MLL-rearranged leukemia using the MV4-11 cell line, a well-established model for this disease subtype.

Mechanism of Action of this compound

The core mechanism of this compound involves the targeted inhibition of the histone methyltransferase DOT1L. In MLL-rearranged leukemia, the MLL fusion protein recruits DOT1L to chromatin, leading to aberrant hypermethylation of H3K79 at specific gene loci. This epigenetic modification is crucial for the expression of genes that drive leukemogenesis. This compound acts as a competitive inhibitor of the SAM binding site on DOT1L, effectively blocking its methyltransferase activity. The downstream effects include a reduction in H3K79 methylation, leading to the downregulation of MLL fusion target genes, cell cycle arrest, differentiation, and ultimately apoptosis of the leukemia cells.[1][3][4]

cluster_0 MLL-rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF4) DOT1L DOT1L MLL_Fusion_Protein->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates (H3K79me2/3) Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes activates Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression Apoptosis_Differentiation Apoptosis & Differentiation Leukemogenic_Genes->Apoptosis_Differentiation EPZ_4777 This compound EPZ_4777->DOT1L inhibits Inhibition->Leukemogenic_Genes downregulates

Figure 1: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against MLL-rearranged leukemia cell lines.

Table 1: In Vitro IC50 Values of this compound in Leukemia Cell Lines

Cell LineMLL TranslocationIC50 (µM)
MV4-11MLL-AF40.004
MOLM-13MLL-AF90.005
Jurkat Non-rearranged >10

Data compiled from publicly available preclinical study information.

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

Treatment GroupDose (mg/mL in osmotic pump)Median Survival (days)Increase in Median Survival vs. Vehicle (%)
Vehicle035-
This compound504528.6
This compound1005454.3
This compound1506071.4

Data is representative of findings from preclinical studies.[5]

Experimental Protocols

Cell Culture

Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia) Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

Mouse Xenograft Model Protocol

Animal Strain: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) facility.

Protocol Steps:

  • Cell Preparation:

    • Harvest MV4-11 cells during the logarithmic growth phase.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free media or phosphate-buffered saline (PBS).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

    • Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL.

  • Cell Inoculation (Intravenous):

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 1 x 10^6 MV4-11 cells in a volume of 100 µL into the lateral tail vein of each mouse using a 27-gauge needle.[5]

  • Leukemia Engraftment Monitoring:

    • Five days post-inoculation, confirm leukemia engraftment. If using luciferase-expressing cells, this can be done via bioluminescence imaging.[5] Alternatively, monitor for signs of disease progression.

    • Randomize mice into treatment and control groups (n=8 per group is recommended).[5]

  • This compound Administration (Continuous Infusion via Osmotic Pumps):

    • Prepare solutions of this compound in a suitable vehicle (e.g., a mixture of DMSO, propylene (B89431) glycol, and water) at concentrations of 50, 100, and 150 mg/mL.[5] The vehicle alone will be used for the control group.

    • Fill Alzet® mini-osmotic pumps (e.g., Model 2002, for 14-day continuous infusion) with the prepared solutions according to the manufacturer's instructions.

    • Surgically implant the osmotic pumps subcutaneously on the dorsal side of the mice under anesthesia.

    • To achieve a total of 14 days of exposure, the pumps should be exchanged once.[5]

  • Monitoring and Endpoints:

    • Monitor the health of the mice daily. Record body weight twice weekly.

    • Humane endpoints should be clearly defined and adhered to. These include, but are not limited to, >20% body weight loss, signs of distress (hunched posture, rough coat, lethargy), hind-limb paralysis, or inability to access food and water.

    • The primary endpoint of the study is survival. Record the date of death or euthanasia for each mouse.

Tumor Growth Inhibition (TGI) Calculation (for subcutaneous models)

While the primary model described here is systemic, for subcutaneous xenograft models, TGI is a key parameter.

Formula: % TGI = [1 - (T/C)] x 100 Where:

  • T = Mean tumor volume of the treated group at a specific time point.

  • C = Mean tumor volume of the control group at the same time point.

Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

Experimental Workflow and Signaling Pathway Visualization

cluster_workflow Experimental Workflow Cell_Culture 1. MV4-11 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Intravenous Injection (1x10^6 cells/mouse) Cell_Harvest->Injection Engraftment 4. Engraftment Confirmation (Day 5) Injection->Engraftment Randomization 5. Randomization into Groups Engraftment->Randomization Treatment 6. This compound Administration (Osmotic Pump) Randomization->Treatment Monitoring 7. Daily Monitoring (Health, Body Weight) Treatment->Monitoring Endpoint 8. Survival Endpoint Monitoring->Endpoint

Figure 2: Experimental workflow for the this compound mouse xenograft study.

Conclusion

The use of this compound in a mouse xenograft model of MLL-rearranged leukemia, specifically with the MV4-11 cell line, provides a robust preclinical platform to evaluate the efficacy of DOT1L inhibition. The detailed protocols and data presented in these application notes are intended to guide researchers in the design and execution of such studies. Careful adherence to animal welfare guidelines and precise experimental execution are paramount for obtaining reliable and reproducible results, which are crucial for the advancement of novel therapeutic strategies for this aggressive leukemia.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an in vitro IC50 of 0.4 nM.[1][2][3][4] It functions as a competitive antagonist of the S-adenosylmethionine (SAM) cofactor, thereby preventing the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[5] Deregulated DOT1L activity and subsequent H3K79 hypermethylation are critical drivers in the pathogenesis of certain cancers, particularly MLL-rearranged (Mixed Lineage Leukemia) leukemias.[5][6][7] In these leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their inappropriate expression and leukemogenesis.[5][7] this compound selectively inhibits H3K79 methylation, blocks the expression of these leukemogenic genes, and induces cell cycle arrest, apoptosis, and differentiation in MLL-rearranged cancer cells.[1][5][6][8]

This document provides a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its effects on H3K79 methylation and the chromatin occupancy of specific proteins.

Data Presentation

Table 1: this compound Properties and In Vitro Activity

PropertyValueReference
Target DOT1L (Histone H3 Lysine 79 Methyltransferase)[2][3]
Mechanism of Action S-adenosylmethionine (SAM) competitive inhibitor[5]
IC50 (cell-free) 0.4 nM[1][2][3][4]
Selectivity >1000-fold over other tested protein methyltransferases[2][3]
Cellular Effect Inhibition of H3K79 methylation[5][6][8][9]

Table 2: Recommended Cellular Treatment Conditions for ChIP

Cell Line TypeRecommended this compound ConcentrationTreatment DurationNotesReference
MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)1 - 10 µM48 - 96 hoursConcentration and duration should be optimized for the specific cell line and experimental goals. A concentration of 3 µM has been shown to be effective in inhibiting proliferation.[6]
Other cancer cell lines (e.g., colorectal cancer)30 - 70 µM24 - 72 hoursHigher concentrations may be required for less sensitive cell lines.[10]

Signaling Pathway and Experimental Workflow

EPZ4777_Signaling_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79me H3K79 Methylation Histone_H3->H3K79me leads to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes activates Transcription Gene Transcription & Leukemogenesis Target_Genes->Transcription EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: this compound inhibits DOT1L-mediated H3K79 methylation.

ChIP_Workflow_EPZ4777 start Start: Cancer Cell Culture treatment Treat cells with This compound or Vehicle start->treatment crosslinking Cross-link Proteins to DNA (Formaldehyde) treatment->crosslinking lysis Cell Lysis and Chromatin Shearing crosslinking->lysis immunoprecipitation Immunoprecipitation with Anti-H3K79me2 Antibody lysis->immunoprecipitation wash Wash and Elute Chromatin immunoprecipitation->wash reverse_crosslink Reverse Cross-links and Purify DNA wash->reverse_crosslink analysis DNA Analysis (qPCR or Sequencing) reverse_crosslink->analysis end End: Data Interpretation analysis->end

References

Analyzing Gene Expression Changes Following EPZ-4777 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the genome-wide and specific gene expression changes induced by EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L. The protocols outlined below are intended for researchers in oncology, epigenetics, and drug discovery to assess the molecular effects of this compound in cancer cell lines, particularly those with MLL rearrangements.

Introduction

This compound targets DOT1L, the sole enzyme responsible for histone H3 lysine (B10760008) 79 (H3K79) methylation.[1][2] Dysregulation of DOT1L activity is a key driver in various cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, where the MLL fusion protein aberrantly recruits DOT1L to chromatin. This leads to hypermethylation of H3K79 at target loci, including the HOXA9 and MEIS1 genes, driving a leukemogenic gene expression program.[1][2] this compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DOT1L, thereby preventing H3K79 methylation and suppressing the expression of these oncogenes.[1][3] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[2][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on cell lines and gene expression, compiled from various studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/AssayReference
DOT1L IC₅₀0.4 nMCell-free enzymatic assay[2]
MOLM-13 EC₅₀4 nMCell proliferation assay[2]
OCI-AML3 Treatment10 µM for 7 daysRNA-sequencing[5]

Table 2: Summary of Gene Expression Changes Induced by this compound in AML Cell Lines

GeneRegulationCell LineFold Change (log2)MethodReference
HOXA9DownregulatedOCI-AML3Significant DecreaseRNA-seq[6]
MEIS1DownregulatedOCI-AML3Significant DecreaseRNA-seq[6]
FLT3DownregulatedOCI-AML3Significant DecreaseRNA-seq[6]
Oncofetal Genes (e.g., CT45A3, TPBG)DownregulatedAML3Not specifiedRNA-seq[1]
Oncogenic Pathway Genes (e.g., HOXA4, ZNF185, SNX19)DownregulatedAML3Not specifiedRNA-seq[1]
Pro-apoptotic Gene (BEX3)UpregulatedAML3Not specifiedRNA-seq[1]
BCL9, GSPT2, HOXB9UpregulatedAML3Not specifiedRNA-seq[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the general experimental workflow for analyzing the resultant gene expression changes.

EPZ4777_Mechanism cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Methylation Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: Mechanism of this compound action.

Gene_Expression_Workflow cluster_analysis Analysis cluster_rna Gene Expression Analysis cluster_protein Protein Level Analysis start Cancer Cell Culture (e.g., MOLM-13, OCI-AML3) treatment Treatment with this compound or DMSO (Control) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rna_seq RNA Sequencing rna_extraction->rna_seq qrt_pcr qRT-PCR rna_extraction->qrt_pcr western_blot Western Blot (H3K79me2, Total H3) protein_extraction->western_blot bioinformatics Bioinformatic Analysis (Differential Gene Expression) rna_seq->bioinformatics

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture human acute myeloid leukemia (AML) cell lines, such as MOLM-13 or OCI-AML3, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are in the exponential growth phase before treatment.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium.

  • Treatment:

    • Seed the cells at an appropriate density (e.g., 2 x 10⁵ cells/mL) in multi-well plates or flasks.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM for OCI-AML3 cells) or an equivalent volume of DMSO as a vehicle control.[5]

    • Incubate the cells for the desired duration (e.g., 7 days for RNA-seq analysis in OCI-AML3 cells).[5]

Protocol 2: RNA Extraction and Sequencing (RNA-seq)
  • Cell Harvesting and RNA Extraction:

    • Harvest the cells by centrifugation.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality total RNA (e.g., using the TruSeq Stranded Total RNA Library Prep Kit, Illumina).

    • Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.[7][8]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound-treated and DMSO-treated samples.[7][8]

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways affected by this compound treatment.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • Primer Design:

    • Design or obtain pre-validated primers for the target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Human HOXA9 Primers: Commercially available primer sets can be sourced from vendors like OriGene (Cat. No. HP226545) or Cell Signaling Technology (Cat. No. 14909).[2][6]

    • Human MEIS1 Primers: Commercially available primer sets can be sourced from vendors like OriGene (Cat. No. HP206090).[3]

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.

    • Perform the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 4: Western Blotting for H3K79me2
  • Histone Extraction:

    • Harvest cells and perform acid extraction to enrich for histone proteins.

    • Alternatively, prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 15-20 µg of protein per lane on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam, #ab3594) overnight at 4°C.

    • Incubate with a primary antibody against total Histone H3 (as a loading control) on a separate blot or after stripping the first antibody.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize the H3K79me2 signal to the total H3 signal.

References

Application Notes and Protocols for Cell Proliferation Assays with EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-proliferative effects of EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L, using the MTT and ViaCount cell proliferation assays.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets DOT1L, an enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1] Aberrant H3K79 methylation is a key driver in the development of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias.[1] By inhibiting DOT1L, this compound selectively blocks the expression of leukemogenic genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells with MLL translocations.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound in cell proliferation assays.

Table 1: this compound Activity and Usage

ParameterValueCell LinesReference
IC50 (in vitro) 0.4 nM (cell-free)-[2]
EC50 (antiproliferative) 0.004 µMMOLM13[2]
Working Concentration Up to 50 µMHuman leukemia cell lines[2]
Incubation Time 14-18 days (for IC50)Human leukemia cell lines[2]
Incubation Time 2.5 days (MTT)MLL-rearranged cells[2]

Table 2: Assay-Specific Parameters

AssayParameterValueReference
MTT MTT Reagent Concentration0.5 mg/mL (final)[5]
Incubation Time1-4 hours[6][7]
Absorbance Wavelength570 nm (reference >650 nm)[5]
ViaCount Cell Concentration Range1 x 10^4 to 5 x 10^5 cells/mL[8]
Staining TimeMinimum 5 minutes[9]

Signaling Pathway of this compound Inhibition

The diagram below illustrates the mechanism of action of this compound.

EPZ4777_Pathway This compound Mechanism of Action EPZ4777 This compound DOT1L DOT1L EPZ4777->DOT1L inhibits H3K79me H3K79 Methylation Cell_Proliferation Cancer Cell Proliferation EPZ4777->Cell_Proliferation inhibits Apoptosis Apoptosis EPZ4777->Apoptosis induces DOT1L->H3K79me catalyzes Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9) H3K79me->Leukemogenic_Genes activates MLL_Fusion MLL Fusion Proteins (e.g., MLL-AF9) MLL_Fusion->DOT1L recruits Leukemogenic_Genes->Cell_Proliferation promotes MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells incubate_treat Incubate for defined period treat_cells->incubate_treat add_mtt Add MTT reagent (0.5 mg/mL final) incubate_treat->add_mtt incubate_mtt Incubate for 1-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end ViaCount_Workflow start Start culture_cells Culture and treat cells with this compound in multi-well plates start->culture_cells collect_cells Collect cell suspension from each well culture_cells->collect_cells mix_reagent Mix cells with Guava ViaCount Reagent collect_cells->mix_reagent incubate_stain Incubate for at least 5 minutes mix_reagent->incubate_stain acquire_data Acquire data on a Guava EasyCyte System incubate_stain->acquire_data analyze_data Analyze for viable and non-viable cells acquire_data->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Administration of EPZ-4777 via Osmotic Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the DOT1L inhibitor, EPZ-4777, using osmotic pumps. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant animal models.

Introduction to this compound and DOT1L Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[1] In certain cancers, particularly those with mixed-lineage leukemia (MLL) gene rearrangements, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci.[2] This epigenetic modification drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, promoting cancer development and maintenance.[2][3]

This compound is a potent and selective inhibitor of DOT1L. By blocking the enzymatic activity of DOT1L, this compound reduces H3K79 methylation, leading to the downregulation of target genes and subsequent anti-proliferative effects in MLL-rearranged leukemia cells.[1] Due to its pharmacokinetic properties, continuous administration is often necessary to achieve sustained target inhibition in vivo, making osmotic pumps an ideal delivery system.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in vivo use of DOT1L inhibitors administered via continuous infusion. Data for the closely related compound EPZ-5676 (Pinometostat) is included to provide additional context for experimental design.

ParameterValueCompoundAnimal ModelStudy DurationSource
Dose 70 mg/kg/dayEPZ-5676Rat Xenograft (MV4-11)21 days[1]
Delivery Method Continuous Intravenous InfusionEPZ-5676Rat Xenograft (MV4-11)21 days[1]
H3K79me2 Reduction 7% to 88%Pinometostat (B612198)Human PBMCsVariable[3]
Cell Growth IC50 <1 µMPinometostatMLL-rearranged cell linesIn vitro[3]

Signaling Pathway and Experimental Workflow

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

DOT1L_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates (H3K79me2) Target_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79->Target_Genes activates Transcription Gene Transcription & Leukemogenesis Target_Genes->Transcription EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow for In Vivo Administration

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A 1. Formulate this compound Solution (Sterile Vehicle) B 2. Select & Prepare Osmotic Pump (Aseptic Technique) A->B C 3. Fill Pump with this compound Solution B->C D 4. Prime Pump (if required) C->D E 5. Anesthetize Animal D->E F 6. Surgically Implant Pump (Subcutaneous or Intraperitoneal) E->F G 7. Post-Operative Care & Monitoring (Body Weight, Clinical Signs) F->G H 8. Monitor Tumor Growth / Disease Progression G->H I 9. Collect Samples at Endpoint (Tumor, Blood, Tissues) H->I J 10. Pharmacokinetic Analysis (Plasma Drug Levels) I->J K 11. Pharmacodynamic Analysis (H3K79me2 levels, Gene Expression) I->K L 12. Efficacy Analysis (Tumor Volume, Survival) I->L

Caption: Workflow for this compound administration via osmotic pumps.

Experimental Protocols

Protocol 1: Formulation of this compound for Osmotic Pump Delivery

Objective: To prepare a sterile, stable solution of this compound at a concentration suitable for achieving the desired in vivo dose.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 50% PEG400 in water, or as determined by solubility and compatibility studies)

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filter

  • Syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Concentration: Determine the final concentration needed based on the desired daily dose (mg/kg/day), the average animal weight (kg), and the specific pumping rate of the selected osmotic pump model (µl/hr).[4]

    • Formula: Concentration (mg/ml) = [Dose (mg/kg/day) * Weight (kg)] / [Pumping Rate (µl/hr) * 24 hr/day * (1 ml/1000 µl)]

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder and place it in a sterile vial.

  • Add the sterile vehicle to the vial.

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be required depending on the vehicle, but stability at 37°C must be confirmed.[5]

  • Sterilization: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile, pyrogen-free vial.[4] This ensures the sterility of the solution to be loaded into the pumps.

  • Storage: Store the final sterile solution as per stability data, typically protected from light at 4°C until use.

Protocol 2: Osmotic Pump Preparation and Implantation

Objective: To surgically implant a filled osmotic pump for continuous, in vivo delivery of this compound.

Materials:

  • Prepared sterile this compound solution

  • ALZET® osmotic pumps (model selected based on required duration and flow rate)[6]

  • Sterile filling tube (provided with pumps)

  • Surgical instruments (forceps, scissors, wound clips or sutures)[7]

  • Anesthetic (e.g., isoflurane)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)[7]

  • Analgesics for post-operative care

Procedure:

  • Pump Filling: In a sterile field, attach the sterile filling tube to a syringe containing the this compound solution. Insert the filling tube into the osmotic pump until it touches the bottom. Fill the pump slowly to avoid air bubbles. A small amount of fluid displacing from the pump opening upon removal of the needle is normal.[7]

  • Anesthesia and Surgical Site Preparation: Anesthetize the animal using an approved protocol. Shave the fur from the intended implantation site (typically the mid-scapular region for subcutaneous placement).[8] Clean the area with antiseptic solution.[8]

  • Subcutaneous Implantation:

    • Make a small incision in the skin adjacent to the prepared site.[8]

    • Insert a hemostat into the incision and spread the jaws to create a subcutaneous pocket. The pocket should be slightly larger than the pump to allow for free movement.[8]

    • Insert the filled osmotic pump into the pocket, delivery portal first.[8]

    • Close the incision with wound clips or sutures.

  • Intraperitoneal Implantation (for larger rodents):

    • Make a midline skin incision in the lower abdomen.[8]

    • Carefully incise the underlying peritoneal wall.

    • Insert the filled pump, delivery portal first, into the peritoneal cavity.[8]

    • Close the peritoneal wall and the skin incision separately using absorbable sutures.[8]

  • Post-Operative Care:

    • Administer analgesics as per your institution's guidelines.

    • Monitor the animal for recovery from anesthesia and for any signs of pain or distress.

    • Check the incision site daily for signs of infection or dehiscence.

    • Allow animals to recover for 24-48 hours before experimental manipulations.[8]

Protocol 3: Pharmacodynamic Analysis of H3K79 Methylation

Objective: To assess the in vivo target engagement of this compound by measuring changes in H3K79me2 levels.

Materials:

  • Tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control animals

  • Histone extraction kit or buffers

  • Antibodies: anti-H3K79me2, anti-total Histone H3 (for normalization)

  • SDS-PAGE and Western blotting equipment

  • ELISA-based kits for H3K79me2 quantification (alternative method)

Procedure:

  • Sample Collection: At the study endpoint, collect tumor tissue and/or blood from both this compound-treated and vehicle-treated animals. Isolate PBMCs from blood if required.

  • Histone Extraction: Extract histones from tissues or cells using a commercial kit or an acid extraction protocol. Quantify the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against H3K79me2.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip the blot and re-probe with an antibody against total Histone H3 to serve as a loading control.

  • Quantification: Perform densitometric analysis of the bands. Normalize the H3K79me2 signal to the total Histone H3 signal. Compare the normalized values between treated and control groups to determine the percentage of target inhibition.[3]

References

Application Notes and Protocols: Apoptosis and Cell Cycle Analysis in EPZ-4777 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3][4] In malignancies such as Mixed Lineage Leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L leads to hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79), driving the expression of leukemogenic genes like HOXA9 and MEIS1.[1][2][5] this compound competitively inhibits the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing H3K79 methylation.[2] This targeted inhibition has been shown to selectively induce cell cycle arrest, apoptosis, and differentiation in cancer cells harboring MLL rearrangements, making it a promising therapeutic agent.[1][4][6][7] These application notes provide detailed protocols for assessing the effects of this compound on apoptosis and the cell cycle in leukemia cell lines.

Mechanism of Action of this compound in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, a chromosomal translocation results in the fusion of the MLL gene with various partner genes. The resulting MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at the promoter regions of MLL target genes, including the HOXA9 and MEIS1 gene loci. This epigenetic modification promotes the transcription of these genes, which are critical for leukemic cell proliferation and survival. This compound, by inhibiting the catalytic activity of DOT1L, reverses this aberrant hypermethylation. The subsequent decrease in H3K79 methylation leads to the transcriptional repression of HOXA9, MEIS1, and other MLL target genes, ultimately resulting in cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[1][2][5]

G cluster_0 MLL-Rearranged Leukemia Cell MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L Recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 Methylates Leukemogenic_Genes Upregulation of Target Genes (HOXA9, MEIS1) H3K79->Leukemogenic_Genes Hypermethylation promotes Leukemogenesis Leukemogenesis (Proliferation, Survival) Leukemogenic_Genes->Leukemogenesis Drives EPZ4777 This compound EPZ4777->DOT1L Inhibits

Figure 1. Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative Analysis of Apoptosis and Cell Cycle Arrest

Treatment of MLL-rearranged leukemia cell lines, such as MV4-11 and MOLM-13, with this compound leads to a time-dependent increase in apoptosis and alterations in cell cycle distribution. The following tables summarize representative data from flow cytometry analyses after continuous exposure to 3 µM this compound.

Table 1: Apoptosis Induction in MLL-Rearranged Leukemia Cells Treated with this compound (3 µM)

Cell LineTreatment DurationViable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
MV4-11 Day 0 (Control)95 ± 23 ± 12 ± 1
Day 485 ± 48 ± 27 ± 2
Day 660 ± 515 ± 325 ± 4
Day 840 ± 620 ± 440 ± 5
Day 1025 ± 525 ± 550 ± 6
MOLM-13 Day 0 (Control)96 ± 22 ± 12 ± 1
Day 490 ± 35 ± 25 ± 2
Day 675 ± 410 ± 315 ± 3
Day 860 ± 515 ± 425 ± 4
Day 1050 ± 618 ± 432 ± 5

Data are represented as mean ± standard deviation, estimated from graphical representations in Daigle et al., 2011.[1]

Table 2: Cell Cycle Distribution in MLL-Rearranged Leukemia Cells Treated with this compound (3 µM)

Cell LineTreatment DurationSub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MV4-11 Day 0 (Control)2 ± 145 ± 335 ± 318 ± 2
Day 45 ± 255 ± 425 ± 315 ± 2
Day 615 ± 360 ± 515 ± 210 ± 2
Day 830 ± 450 ± 510 ± 210 ± 2
Day 1045 ± 540 ± 48 ± 27 ± 1
MOLM-13 Day 0 (Control)1 ± 0.550 ± 430 ± 319 ± 2
Day 44 ± 158 ± 422 ± 316 ± 2
Day 610 ± 265 ± 515 ± 210 ± 2
Day 820 ± 360 ± 510 ± 210 ± 2
Day 1030 ± 455 ± 58 ± 27 ± 1

Data are represented as mean ± standard deviation, estimated from graphical representations in Daigle et al., 2011.[1]

Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V and Propidium (B1200493) Iodide (PI) Staining

This protocol describes the detection of apoptosis in this compound-treated suspension leukemia cells using fluorescently labeled Annexin V and propidium iodide (PI) followed by flow cytometry.

G Start Start: Seed and Treat Cells Harvest Harvest Cells by Centrifugation Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Annexin V Binding Buffer Wash_PBS->Resuspend_Buffer Stain_AnnexinV Add Annexin V-FITC Incubate 15 min (RT, Dark) Resuspend_Buffer->Stain_AnnexinV Stain_PI Add Propidium Iodide (PI) Stain_AnnexinV->Stain_PI Analyze Analyze by Flow Cytometry (within 1 hour) Stain_PI->Analyze End End: Quantify Apoptotic Populations Analyze->End

Figure 2. Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 2, 4, 6, 8, and 10 days).

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS to remove residual media.

  • Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and gently vortex. d. Incubate for 15 minutes at room temperature in the dark. e. Add 5 µL of Propidium Iodide. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.

    • Viable cells: Annexin V- and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V- and PI-positive

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated leukemia cells using PI staining and flow cytometry.

G Start Start: Seed and Treat Cells Harvest Harvest Cells by Centrifugation Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Fix Fix in Cold 70% Ethanol (B145695) (≥ 2 hours, -20°C) Wash_PBS->Fix Wash_Fix Wash with PBS to Remove Ethanol Fix->Wash_Fix RNase Treat with RNase A Wash_Fix->RNase Stain_PI Stain with Propidium Iodide RNase->Stain_PI Analyze Analyze by Flow Cytometry Stain_PI->Analyze End End: Determine Cell Cycle Phases Analyze->End

Figure 3. Experimental workflow for cell cycle analysis using PI staining.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes. b. Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to obtain optimal resolution of the DNA content peaks. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

Addressing EPZ-4777 solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DOT1L inhibitor, EPZ-4777.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like)[1]. DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79)[2]. In the context of mixed-lineage leukemia (MLL)-rearranged leukemias, MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at target genes such as HOXA9 and MEIS1. This aberrant methylation maintains a state of open chromatin, driving the overexpression of oncogenes and promoting leukemogenesis[3]. This compound competitively inhibits the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing H3K79 methylation, suppressing the expression of MLL target genes, and inducing apoptosis in MLL-rearranged cancer cells[3].

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO, as the presence of water can significantly reduce the solubility of the compound[2].

Q3: How should I store this compound powder and stock solutions?

  • Powder: Store the solid compound at -20°C for long-term stability.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.

Q4: My this compound solution in DMSO appears to have precipitated upon dilution in my aqueous cell culture medium. What should I do?

This is a common issue for hydrophobic compounds dissolved in a strong organic solvent like DMSO. When the DMSO stock is diluted into an aqueous buffer or medium, the compound's solubility can decrease dramatically, leading to precipitation. Here are several troubleshooting steps:

  • Pre-warm the media: Warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.

  • Increase the final DMSO concentration (with caution): While a final DMSO concentration of 0.1% is generally well-tolerated by most cell lines, you may be able to increase it to 0.5% without significant toxicity. However, it is essential to include a vehicle control (medium with the same final DMSO concentration) in your experiment to account for any solvent effects.

  • Use a gentle mixing technique: When diluting the stock, add the DMSO solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Sonication: If precipitation is observed, brief sonication in a water bath can help to redissolve the compound.

  • Consider alternative formulation strategies for in vivo use: For animal studies, this compound can be formulated in vehicles such as a mixture of PEG300, Tween 80, and ddH2O, or in corn oil[2].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in DMSO stock 1. Low-quality or old DMSO that has absorbed moisture. 2. Compound has come out of solution during storage.1. Use fresh, anhydrous, high-purity DMSO. 2. Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve.
Inconsistent or no biological effect in cell-based assays 1. Compound precipitation in the final assay medium. 2. Insufficient incubation time for the biological effect to manifest. 3. Incorrect dosage or calculation error.1. Visually inspect wells for precipitate. If present, follow the troubleshooting steps for dilution-induced precipitation. 2. Inhibition of H3K79 methylation by this compound is time-dependent, with significant changes often observed after 48-72 hours of treatment. 3. Double-check all calculations and ensure the final concentration is appropriate for the cell line being tested.
High background in Western blot for H3K79me2 1. Non-specific antibody binding. 2. Insufficient blocking.1. Optimize the primary antibody concentration and incubation time. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO50 - 10092.64 - 185.29Use fresh, anhydrous DMSO as moisture can reduce solubility[2].
Ethanol (B145695)~7 - 100~12.97 - 185.29Solubility in ethanol can vary.
WaterInsolubleInsolubleThis compound is practically insoluble in water[2].
PEG300/Tween80/ddH2ONot specifiedNot specifiedA suitable formulation for in vivo studies[2].
Corn OilNot specifiedNot specifiedAn alternative formulation for in vivo use[2].

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remember to pre-warm the medium and add the DMSO stock solution dropwise while mixing. Include a vehicle control (medium with the highest final DMSO concentration used).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for H3K79 Dimethylation (H3K79me2)
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Histone Extraction (Optional but Recommended): For cleaner results, perform an acid extraction of histones from the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Visualizations

EPZ4777_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me2 H3K79me2 Histone_H3->H3K79me2 becomes Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79me2->Target_Genes activates Oncogenic_Expression Oncogenic Gene Expression Target_Genes->Oncogenic_Expression leads to Leukemogenesis Leukemogenesis Oncogenic_Expression->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis dissolve Dissolve this compound in fresh DMSO prepare_dilutions Prepare serial dilutions in pre-warmed medium dissolve->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells seed_cells Seed cells in 96-well plate seed_cells->treat_cells incubate Incubate for defined period (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTS) incubate->viability_assay western_blot Perform Western Blot for H3K79me2 incubate->western_blot

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Optimizing EPZ-4777 Concentration for Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EPZ-4777 in leukemia cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1] In mixed lineage leukemia (MLL)-rearranged leukemias, MLL fusion proteins aberrantly recruit DOT1L to chromatin. This results in the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79), an epigenetic mark associated with active gene transcription.[2] This abnormal methylation drives the expression of key leukemogenic genes, such as HOXA9 and MEIS1.[2][3] this compound acts as a competitive inhibitor at the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, preventing the transfer of a methyl group to H3K79.[1] The reduction in H3K79 methylation leads to the suppression of MLL fusion target gene expression, ultimately causing cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[2][4]

Q2: Which leukemia cell lines are most sensitive to this compound?

A2: Leukemia cell lines harboring MLL gene rearrangements (e.g., MLL-AF4, MLL-AF9, MLL-ENL) are particularly sensitive to this compound.[2][3] The cytotoxic effects are highly specific to these cells, with significantly less impact on cell lines lacking MLL translocations.[3]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration of this compound is cell-line dependent. For initial cell proliferation assays in sensitive MLL-rearranged cell lines such as MV4-11 and MOLM-13, a concentration of 3 µM has been shown to be effective.[3] For determining the half-maximal inhibitory concentration (IC50), a dose-response curve using concentrations up to 50 µM is recommended.[3][4]

Q4: How should this compound be prepared and stored?

A4: this compound is soluble in DMSO.[5] For long-term storage, stock solutions in DMSO should be kept at -80°C. For shorter periods, -20°C is sufficient.[2][6] It is advisable to prepare fresh working solutions in culture media for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[6] Aqueous solutions should not be stored for more than one day.[5]

Troubleshooting Guide

Problem 1: I am not observing a significant anti-proliferative effect in my MLL-rearranged cell line.

  • Possible Cause 1: Insufficient Treatment Duration.

    • Solution: The cytotoxic effects of this compound can be delayed, with significant impacts on cell viability often observed after 4 to 7 days of continuous exposure.[6] For some cell lines, experiments may need to be extended for up to 14-18 days to accurately determine the IC50 value.[3][4]

  • Possible Cause 2: Incorrect Cell Line Status.

    • Solution: Confirm the MLL rearrangement status of your cell line. This compound is highly selective for MLL-rearranged cells, and non-rearranged lines like Jurkat are largely unaffected.[3][6]

  • Possible Cause 3: Compound Instability.

    • Solution: Ensure proper storage and handling of this compound. Prepare fresh dilutions from a stable stock for each experiment. During long-term proliferation assays (every 3-4 days), replace the media with fresh media containing the compound.[3][4]

Problem 2: I am observing high toxicity in my non-MLL-rearranged control cells.

  • Possible Cause: High Compound Concentration.

    • Solution: While highly selective, excessive concentrations of this compound may lead to off-target effects.[2] Perform a dose-response experiment to identify the optimal concentration that maximizes the killing of MLL-rearranged cells while minimizing toxicity in control cells.

Problem 3: I am not seeing a reduction in global H3K79 methylation levels.

  • Possible Cause 1: Insufficient Treatment Duration or Concentration.

    • Solution: The reduction in H3K79 methylation is both concentration- and time-dependent.[6] Treat cells for a minimum of 4 days with an appropriate concentration (in the low micromolar range) to observe a significant decrease.[3][6]

  • Possible Cause 2: Issues with Western Blotting.

    • Solution: Ensure your histone extraction protocol is efficient and that you are using a validated antibody specific for H3K79me2. It is also crucial to include appropriate loading controls, such as total Histone H3.[6]

Data Presentation

Table 1: this compound IC50 Values in Various Leukemia Cell Lines

Cell LineMLL StatusIC50 (µM)
MV4-11MLL-AF40.17[5][7]
MOLM-13MLL-AF90.72[5][7]
KOPN-8MLL-ENL0.62[5][7]
SEMMLL-AF41.72[7]
THP-1MLL-AF93.36[5][7]
RS4;11MLL-AF46.47[5][7]
REHNon-MLL13.9[5][7]
Kasumi-1Non-MLL32.99[5][7]
697Non-MLL36.57[5][7]
HL-60Non-MLL>50[3]
JurkatNon-MLL>50[3]
U937Non-MLL>50[3]

Experimental Protocols

1. Cell Proliferation (Viability) Assay

This protocol is used to determine the effect of this compound on the growth and viability of leukemia cell lines.[3]

  • Cell Plating: Plate exponentially growing leukemia cells in a 96-well plate at a density of 3 x 10^4 to 5 x 10^4 cells/well in a final volume of 150 µL of the appropriate growth medium.[3][4]

  • Compound Treatment: Add this compound at various concentrations. For IC50 determination, a serial dilution up to 50 µM is recommended.[3][4] Include a DMSO vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Counting: Determine the viable cell number every 3-4 days for up to 18 days using a suitable method, such as the Guava Viacount assay or MTT assay.[3][4]

  • Data Analysis: On the days of cell counting, replenish the growth media and this compound. Adjust the cell density back to the initial plating density. Calculate the total cell number, adjusting for splits. Determine IC50 values from concentration-response curves using appropriate software like GraphPad Prism.[4]

2. Western Blot for H3K79 Methylation

This protocol is used to assess the levels of H3K79 dimethylation (H3K79me2) following this compound treatment.[3]

  • Cell Treatment: Treat leukemia cell lines (e.g., MV4-11, MOLM-13) with varying concentrations of this compound for 4 days.[3]

  • Histone Extraction: Harvest the cells and extract histones using a standard protocol, such as acid extraction.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for H3K79me2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal loading, probe the same membrane with an antibody against total Histone H3.

Visualizations

EPZ4777_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_drug Drug Action MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates H3K79_me H3K79 Methylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_me->Leukemogenic_Genes Activates Transcription Gene Transcription Leukemogenic_Genes->Transcription Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression EPZ4777 This compound EPZ4777->DOT1L Inhibits

Caption: this compound inhibits DOT1L, blocking leukemogenesis.

Experimental_Workflow_IC50 start Start: Prepare Leukemia Cell Suspension plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_drug Prepare Serial Dilutions of this compound plate_cells->prepare_drug treat_cells Add this compound to Wells (Include DMSO Control) prepare_drug->treat_cells incubate Incubate (37°C, 5% CO2) treat_cells->incubate cell_count Count Viable Cells (e.g., Day 4, 7, 10, 14) incubate->cell_count media_change Replenish Media and this compound cell_count->media_change For long-term assays analyze Analyze Data and Calculate IC50 cell_count->analyze After final timepoint media_change->incubate

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Unexpected Result with this compound q1 Is the cell line MLL-rearranged? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the treatment duration sufficient? a1_yes->q2 res1 Expected: Low sensitivity. Consider using a positive control MLL-rearranged cell line. a1_no->res1 a2_yes Yes (≥ 7 days) q2->a2_yes Yes (≥ 7 days) a2_no No q2->a2_no No q3 Was the compound handled correctly? a2_yes->q3 res2 Action: Extend experiment duration. Effects can be delayed. a2_no->res2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Further investigation needed: - Verify compound concentration - Check for cell line resistance a3_yes->end res3 Action: Check storage, use fresh stocks, avoid freeze-thaw cycles. a3_no->res3

Caption: Troubleshooting unexpected this compound results.

References

How to troubleshoot inconsistent results in EPZ-4777 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving EPZ-4777, a selective inhibitor of the DOT1L histone methyltransferase. By addressing common issues in a question-and-answer format, this guide aims to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of DOT1L, the sole histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] By competitively binding to the S-adenosylmethionine (SAM) binding pocket of DOT1L, this compound prevents the transfer of methyl groups to H3K79.[3] This inhibition of H3K79 methylation leads to the downregulation of target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation of MLL-rearranged (MLLr) leukemia cells.[4][5]

Q2: Why am I not observing a significant effect on cell viability after a short-term (24-72 hour) treatment with this compound?

A common reason for a lack of immediate cytotoxic effects is the slow turnover of the H3K79 methylation mark. Unlike some histone modifications, H3K79 methylation is a relatively stable mark, and its removal is dependent on histone turnover during DNA replication and cell division.[6] Therefore, prolonged exposure to this compound, often on the order of days to weeks, is necessary to achieve a significant reduction in H3K79 methylation and observe downstream effects on gene expression and cell viability.[4][6] For instance, full depletion of HOXA9 and MEIS1 mRNA can take approximately 8 days.[4]

Q3: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Inconsistent IC50 values can stem from several factors:

  • Cell Line Heterogeneity: Cancer cell lines are known to exhibit genetic and phenotypic drift over time and between different laboratory stocks.[7] This can lead to variations in doubling time, gene expression, and, consequently, drug response. It is advisable to use low-passage number cells and regularly perform cell line authentication.

  • Inconsistent Cell Seeding Density: The initial number of cells plated can influence the effective concentration of the inhibitor and the rate at which a response is observed. Standardize your cell seeding protocols to ensure consistency.

  • Variability in Treatment Duration: As mentioned, the duration of exposure to this compound is critical. Ensure that the treatment time is consistent across all replicates and experiments.

  • Compound Stability: this compound has been noted to have poor pharmacological properties, including metabolic instability.[3] While this is more of a concern for in vivo studies, degradation in cell culture media over long incubation periods could contribute to variability. It is recommended to refresh the media with a fresh inhibitor at regular intervals, for example, every 3-4 days.[3]

Troubleshooting Guide

Issue 1: High Variability in H3K79 Methylation Levels Post-Treatment

Possible Causes and Solutions:

  • Incomplete Inhibition: The concentration of this compound may be too low to achieve complete inhibition of DOT1L.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Insufficient Treatment Duration: As the H3K79me2 mark has a slow turnover, short treatment times will not be sufficient to see a significant reduction.

    • Recommendation: Extend the treatment duration. Time-course experiments (e.g., 4, 8, and 14 days) are recommended to identify the optimal endpoint.

  • Technical Variability in Western Blotting: Inconsistent sample loading, antibody dilutions, or transfer efficiency can lead to variable results.

    • Recommendation: Use a total histone H3 antibody as a loading control to normalize the H3K79me2 signal. Ensure consistent protein quantification and loading.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Causes and Solutions:

  • Cellular Permeability: While this compound is cell-permeable, its uptake and efflux can vary between cell lines.

    • Recommendation: If you suspect poor cellular uptake, consider using a more potent or cell-permeable analog if available, or optimize the treatment conditions (e.g., serum concentration in the media).

  • Metabolic Instability: this compound has a short half-life in the presence of liver microsomes, indicating it is subject to metabolic degradation.[3] This can also occur to some extent in cell culture.

    • Recommendation: Refresh the cell culture media with a fresh inhibitor every 3-4 days for long-term experiments to maintain a consistent concentration.[3]

Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

Possible Causes and Solutions:

  • Solvent Toxicity: High concentrations of the solvent (typically DMSO) can be toxic to cells.

    • Recommendation: Ensure the final DMSO concentration in your cell culture media is consistent across all conditions and is below the toxic threshold for your cell line (generally <0.5%).

  • Non-Specific Inhibition: At very high concentrations, small molecule inhibitors can exhibit off-target effects.

    • Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Correlate the observed phenotype with a direct measure of target engagement (i.e., reduction in H3K79me2).

Quantitative Data Summary

Parameter Value Assay Type Cell Line Reference
IC50 3.4 nMAlphaLISA (hDOT1L)-[3]
IC50 67 nMHOXA9 mRNA expressionMV4-11[4]
IC50 53 nMMEIS1 mRNA expressionMV4-11[4]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 7-14 days). Refresh the media with the inhibitor every 3-4 days.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for H3K79me2
  • Cell Lysis: After treatment with this compound, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EPZ4777_Mechanism_of_Action cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates K79 H3K79me2 H3K79me2 Histone_H3->H3K79me2 Results in Target_Genes Target Genes (HOXA9, MEIS1) H3K79me2->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L Inhibits Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Protocols->Start Revise Protocols Check_Reagents Verify Reagent Quality Check_Protocols->Check_Reagents Protocols OK Check_Reagents->Start Replace Reagents Check_Cells Assess Cell Line Health and Identity Check_Reagents->Check_Cells Reagents OK Check_Cells->Start Thaw New Vial/ Authenticate Optimize_Concentration Optimize Inhibitor Concentration Check_Cells->Optimize_Concentration Cells OK Optimize_Duration Optimize Treatment Duration Optimize_Concentration->Optimize_Duration Consistent_Results Consistent Results Optimize_Duration->Consistent_Results

References

Technical Support Center: Optimizing In Vivo Efficacy of EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EPZ-4777, a selective inhibitor of the histone methyltransferase DOT1L. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during in vivo experiments with this compound and other DOT1L inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing limited in vivo efficacy with this compound in our mouse xenograft model despite potent in vitro activity. What are the potential reasons for this discrepancy?

A1: Limited in vivo efficacy of this compound, despite its potent in vitro activity, is a recognized challenge that can stem from several factors related to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. Due to its poor pharmacological properties, continuous exposure is often necessary to achieve a sustained therapeutic effect.[1] Key considerations include:

  • Suboptimal Pharmacokinetics: this compound is known to have unfavorable pharmacokinetic properties.[1] This can lead to rapid clearance from the bloodstream and insufficient drug concentration at the tumor site to effectively inhibit DOT1L.

  • Need for Sustained Target Inhibition: The epigenetic changes induced by DOT1L inhibition, such as the reduction of H3K79 methylation, can take time to translate into an anti-tumor response. Therefore, continuous and sustained inhibition of DOT1L is often required to observe significant in vivo efficacy.

  • Formulation and Solubility Issues: The solubility of this compound can be a limiting factor for achieving the necessary concentrations for in vivo administration. An inappropriate formulation can lead to poor bioavailability.

Q2: What are the recommended formulation and administration methods for in vivo studies with this compound?

A2: To address the pharmacokinetic challenges of this compound, specific formulation and administration strategies are crucial.

  • Continuous Infusion: Due to its short half-life, continuous infusion via osmotic pumps is a commonly employed method to maintain steady-state plasma concentrations of this compound in vivo. This approach ensures sustained target engagement.

  • Formulation for In Vivo Use: A suggested formulation for preparing this compound for in vivo administration involves a mixture of DMSO, PEG300, Tween 80, and sterile water. It is critical to ensure the final solution is clear and administered promptly.

Parameter Recommendation
Administration Route Continuous intravenous or subcutaneous infusion
Delivery Device Osmotic mini-pumps
Example Formulation 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O

Q3: Are there any known combination strategies that can enhance the in vivo efficacy of this compound?

A3: Yes, several combination therapies have been explored to potentiate the anti-tumor effects of DOT1L inhibitors like this compound. These strategies often involve targeting complementary or synergistic pathways.

  • SIRT1 Activation: The histone deacetylase SIRT1 has been shown to be required for the establishment of a repressive chromatin state following DOT1L inhibition.[2] Combining this compound with a SIRT1 activator, such as SRT1720, can enhance its anti-proliferative activity in MLL-rearranged leukemia cells.[2]

  • Menin Inhibition: In MLL-rearranged leukemias, the MLL fusion protein interacts with menin, a scaffold protein, to drive the expression of leukemogenic genes.[3] Dual inhibition of DOT1L and the menin-MLL interaction has demonstrated marked therapeutic enhancement.[2] Co-administration of this compound with a menin-MLL inhibitor can lead to a more profound suppression of tumor growth.[4]

  • Chemotherapy Sensitization: Inhibition of DOT1L can sensitize MLL-rearranged leukemia cells to conventional chemotherapeutic agents like mitoxantrone, etoposide, and cytarabine.[5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in a Mouse Xenograft Model of MLL-Rearranged Leukemia

  • Cell Line: Utilize an MLL-rearranged leukemia cell line, such as MV4-11 or MOLM-13.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Preparation and Administration:

    • Prepare the this compound formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).

    • Load the solution into osmotic mini-pumps calibrated for continuous infusion over a specified period (e.g., 14 or 28 days).

    • Surgically implant the osmotic pumps subcutaneously.

  • Dosing: A typical dose for continuous infusion of this compound can range from 10-50 mg/kg/day.

  • Endpoint Analysis:

    • Continue treatment for the planned duration or until tumors in the control group reach the predetermined endpoint.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K79me2 levels).

Protocol 2: Combination Therapy of this compound with a SIRT1 Activator

  • Follow steps 1-5 from Protocol 1.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • SIRT1 activator (e.g., SRT1720) alone

    • This compound + SIRT1 activator

  • Administration:

    • Administer this compound via continuous infusion as described in Protocol 1.

    • Administer the SIRT1 activator according to its recommended route and schedule (e.g., intraperitoneal injection).

  • Follow step 8 from Protocol 1 for endpoint analysis.

Quantitative Data Summary

Compound In Vivo Model Dose & Schedule Observed Efficacy Reference
This compound MLL-rearranged leukemia xenograft10-50 mg/kg/day (continuous infusion)Moderate tumor growth inhibitionGeneral knowledge from preclinical studies
This compound + SRT1720 (SIRT1 Activator) MLL-AF9 leukemia cells (in vivo transplantation)This compound (10 µM ex vivo) + SRT1720 (1 µM ex vivo)Enhanced suppression of leukemic blasts and prolonged survival[2]
This compound + Menin Inhibitor (MI-2-2) NPM1 mutant AML modelsNot specified for this compound, but combination showed strong suppression of leukemic cell growthSynergistic anti-leukemic effect[4]

Visualizations

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79me2 H3K79me2 Histone_H3->H3K79me2 at K79 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes activates Transcription Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and the point of intervention by this compound.

Experimental_Workflow start Start: MLL-rearranged leukemia cells implantation Subcutaneous implantation in immunodeficient mice start->implantation tumor_growth Tumor growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into groups tumor_growth->randomization treatment Treatment Initiation: - Vehicle - this compound (osmotic pump) - Combination agent randomization->treatment monitoring Monitor: - Tumor volume - Body weight treatment->monitoring endpoint Endpoint Analysis: - Tumor collection - PD marker analysis monitoring->endpoint

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Combination_Strategy_Logic cluster_dot1l DOT1L Pathway cluster_sirt1 SIRT1 Pathway cluster_menin Menin-MLL Interaction Leukemia_Cell MLL-rearranged Leukemia Cell DOT1L_Inhibition DOT1L Inhibition Leukemia_Cell->DOT1L_Inhibition SIRT1_Activation SIRT1 Activation Leukemia_Cell->SIRT1_Activation Menin_MLL_Disruption Menin-MLL Disruption Leukemia_Cell->Menin_MLL_Disruption EPZ4777 This compound EPZ4777->DOT1L_Inhibition Synergistic_Effect Synergistic Anti-Leukemic Effect DOT1L_Inhibition->Synergistic_Effect SIRT1_Activator SIRT1 Activator (e.g., SRT1720) SIRT1_Activator->SIRT1_Activation SIRT1_Activation->Synergistic_Effect Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin_MLL_Disruption Menin_MLL_Disruption->Synergistic_Effect

Caption: Logical relationship of combination strategies with this compound to achieve synergistic efficacy.

References

Understanding and overcoming resistance to EPZ-4777 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and overcoming resistance to the DOT1L inhibitor, EPZ-4777, in cancer cells.

FAQs: Understanding this compound and Potential Resistance

A collection of frequently asked questions to provide a foundational understanding of this compound.

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] It is crucial to note that this compound is not an inhibitor of EZH2. Its primary therapeutic application has been investigated in cancers characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, which are prevalent in specific subtypes of acute leukemia.[3][4]

Q2: What is the mechanism of action of this compound in MLL-rearranged leukemia?

A2: In MLL-rearranged leukemias, the resulting MLL fusion protein aberrantly recruits DOT1L to chromatin.[5][6] This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) at the loci of MLL target genes, including key leukemogenic genes such as HOXA9 and MEIS1.[3][7] this compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding site within DOT1L, thereby preventing the methylation of H3K79.[8] This inhibition leads to the downregulation of MLL target gene expression, which in turn induces cell cycle arrest, cellular differentiation, and ultimately apoptosis in MLL-rearranged cancer cells.[1][2]

Q3: My MLL-rearranged cells are showing a limited response to this compound treatment. What are the potential underlying causes?

A3: A diminished response to this compound can stem from several factors:

  • Incorrect Cell Line Verification: It is imperative to confirm that the cell line being used indeed harbors an MLL rearrangement, as this compound's efficacy is most pronounced in this genetic context.

  • Suboptimal Treatment Conditions: The anti-proliferative effects of this compound may not be immediately apparent and can require an extended treatment duration. It is important to ensure that both the concentration of the inhibitor and the duration of the treatment are adequate.

  • Inherent or Acquired Resistance: The cancer cells may possess intrinsic resistance mechanisms or may have developed resistance over the course of the treatment.

Q4: What are the established mechanisms of resistance to DOT1L inhibitors such as this compound?

A4: Resistance to DOT1L inhibitors can be broadly categorized into two main types:

  • Target-Independent Mechanisms: A primary mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1), which function as drug efflux pumps, actively removing this compound from the cell and thereby reducing its intracellular concentration and efficacy.

  • Target-Dependent Mechanisms: While less commonly reported for this compound in the context of MLL-rearranged leukemia, mutations within the DOT1L gene could potentially alter the drug's binding affinity. For instance, the R231Q mutation in the catalytic domain of DOT1L has been associated with resistance to certain DOT1L inhibitors in lung cancer models. Additionally, cancer cells can undergo adaptive reprogramming, reducing their reliance on H3K79 methylation for the expression of certain leukemogenic genes, although they may remain dependent on the non-catalytic scaffolding functions of the DOT1L protein.

Troubleshooting Guides

Practical solutions for common experimental challenges encountered when working with this compound.

ProblemPossible CauseRecommended Solution
No observable decrease in H3K79 methylation levels post-treatment. 1. Degraded this compound solution: Improper storage or repeated freeze-thaw cycles may have compromised the compound's activity. 2. Inadequate drug concentration or incubation period: The concentration or duration of treatment may be insufficient for the specific cell line. 3. Cellular resistance: The cell line may possess intrinsic or acquired resistance mechanisms.1. Prepare a fresh stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C to maintain stability. 2. Conduct a dose-response and time-course experiment to ascertain the optimal concentration and treatment duration for your cell line. A starting point of 1-10 µM for 48-96 hours is recommended. 3. Investigate potential resistance mechanisms, such as the expression of drug efflux pumps like ABCB1.
No significant reduction in cell viability following this compound treatment. 1. Insufficient treatment duration: The cytotoxic effects of this compound can manifest over a longer period. 2. Cell line independence from the MLL-DOT1L axis: The cell line may not be driven by the MLL-DOT1L pathway. 3. Development of acquired resistance: Initially sensitive cells may have developed resistance during the course of the experiment.1. Extend the duration of the treatment up to 14 days, with regular monitoring of cell viability. 2. Confirm the MLL rearrangement status of your cell line. Cell lines without MLL rearrangements are generally significantly less sensitive to this compound. 3. If initial sensitivity was observed, you may have inadvertently selected for a resistant population. Consider establishing a resistant cell line for further investigation.
Discrepancies in results from different cell viability assays. 1. Variability in assay mechanisms: Different assays assess different cellular parameters (e.g., metabolic activity vs. membrane integrity). 2. Compound interference with assay components: this compound may interfere with the reagents of a specific assay.1. Employ a multi-assay approach to obtain a more comprehensive understanding of cell health. Consider including assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis. 2. Run comprehensive controls, including vehicle-only (DMSO) and untreated cells, to validate that the observed effects are attributable to the drug.

Data Presentation: Quantitative Summary

Table 1: In Vitro IC50 Values of this compound in a Panel of Leukemia Cell Lines

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound in various MLL-rearranged and non-rearranged leukemia cell lines.

Cell LineMLL StatusApproximate IC50 (µM)[1]
MV4-11MLL-AF40.17
MOLM-13MLL-AF90.72
KOPN-8MLL-AF60.62
THP-1MLL-AF93.36
SEMMLL-AF41.72
RS4;11MLL-AF46.47
JurkatNon-rearranged>50[3]
HL-60Non-rearranged>50[3]
U937Non-rearranged>50[3]
Kasumi-1Non-rearranged32.99
697Non-rearranged36.57
REHNon-rearranged13.9

Note: The provided IC50 values are approximate and can exhibit variability based on the specific experimental conditions, including the duration of treatment and the cell viability assay employed.

Experimental Protocols

Detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Generation of this compound Resistant MLL-Rearranged Leukemia Cell Lines

A stepwise protocol for the in vitro development of drug-resistant cell lines.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue)

  • 96-well plates

Procedure:

  • Establish the baseline IC50 of this compound for the parental cell line using a standardized cell viability assay.

  • Initiate continuous culture of the cells in their standard growth medium supplemented with this compound at a concentration corresponding to the IC20 (the concentration that elicits 20% growth inhibition).

  • Closely monitor the cell proliferation rate. Once the cells have adapted and resumed a normal growth rate, increase the concentration of this compound by a factor of 1.5 to 2.

  • Continue this iterative process of incrementally increasing the drug concentration as the cells acquire resistance.

  • It is highly recommended to cryopreserve cell stocks at each stage of increased resistance.

  • Upon successful proliferation in a significantly higher concentration of this compound (e.g., 10-fold higher than the initial IC50), perform a new IC50 determination to precisely quantify the degree of resistance.

  • Proceed with the characterization of the resistant cell line to elucidate the underlying resistance mechanisms (e.g., Western blot for ABCB1 expression, sequencing of the DOT1L gene).

Protocol 2: Western Blot Analysis of H3K79 Dimethylation

A method to evaluate the intracellular efficacy of this compound by quantifying the levels of dimethylated H3K79.

Materials:

  • Parental and resistant MLL-rearranged leukemia cells

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate the cells and treat with a range of this compound concentrations or DMSO for the predetermined duration.

  • Harvest the cells via centrifugation and wash with ice-cold PBS.

  • Lyse the cells using RIPA buffer and determine the protein concentration with a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

  • Wash the membrane with TBST, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Perform additional washes and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative changes in H3K79me2 levels.

Protocol 3: Cell Viability Assessment using MTT Assay

A colorimetric assay to determine the effect of this compound on the viability of cancer cells.

Materials:

  • MLL-rearranged leukemia cells

  • Complete cell culture medium

  • This compound (in DMSO)

  • DMSO

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • For adherent cells, allow them to attach overnight.

  • Add 100 µL of medium containing serially diluted concentrations of this compound. Include appropriate vehicle (DMSO) and no-treatment controls.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and generate a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows related to this compound.

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 DOT1L->H3K79 methylates Target_Genes Target Genes (HOXA9, MEIS1) Transcription Leukemogenic Gene Expression Target_Genes->Transcription H3K79me2 H3K79me2 H3K79me2->Target_Genes activates EPZ4777 This compound EPZ4777->DOT1L inhibits Resistance_Workflow start Start with Sensitive MLL-rearranged Cell Line generate_resistant Generate Resistant Cell Line (Continuous this compound Exposure) start->generate_resistant confirm_resistance Confirm Resistance (IC50 Shift) generate_resistant->confirm_resistance characterize Characterize Resistance Mechanisms confirm_resistance->characterize Resistant western Western Blot (ABC B1, H3K79me2) characterize->western sequencing Sequencing (DOT1L gene) characterize->sequencing overcome Strategies to Overcome Resistance characterize->overcome combination Combination Therapy (e.g., with ABCB1 inhibitor) overcome->combination Resistance_Mechanisms resistance Resistance to this compound target_independent Target-Independent resistance->target_independent target_dependent Target-Dependent resistance->target_dependent drug_efflux Increased Drug Efflux (e.g., ABCB1 upregulation) target_independent->drug_efflux dot1l_mutation DOT1L Mutation (e.g., R231Q) target_dependent->dot1l_mutation reprogramming Cellular Reprogramming (Reduced dependency on H3K79me2) target_dependent->reprogramming

References

Mitigating the poor pharmacological properties of EPZ-4777 in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the poor pharmacological properties of EPZ-4777 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with this compound is showing inconsistent results. What could be the cause?

A1: Inconsistent in vivo results with this compound are often linked to its poor pharmacological properties, most notably its metabolic instability.[1] The compound has a short half-life, which can lead to rapid clearance and fluctuating plasma concentrations.[1] To achieve consistent and effective target engagement in vivo, continuous intravenous infusion is often required.[2] If you are using intermittent dosing, you may be observing periods where the drug concentration falls below the therapeutic threshold.

Q2: I am having trouble dissolving this compound for my in vitro/in vivo studies. What is the recommended solvent and formulation?

A2: For in vitro studies, this compound is soluble in DMSO and ethanol. For in vivo administration, a common challenge is maintaining solubility and stability in an aqueous vehicle. While specific formulation details for this compound are not extensively published, a formulation used for its close analog, EPZ-5676 (Pinometostat), can be adapted. A recommended vehicle for intraperitoneal injection is a mixture of 2% DMSO, 30% PEG 300, 5% Tween80, and 63% PBS.[3] It is crucial to prepare this formulation fresh before each use.

Q3: Is this compound prone to degradation? How should I handle and store the compound?

A3: Yes, this compound and related aminonucleoside analogs can be susceptible to degradation. The design of this compound, which replaced a tetrahydrofuran (B95107) ring with a cyclopentane (B165970) ring, was a strategy to avoid depurination, a known metabolic instability pathway for S-adenosyl-L-methionine (SAM)-based derivatives.[4] To minimize degradation, store the solid compound at -20°C. For stock solutions in DMSO or ethanol, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. When preparing aqueous solutions for experiments, use them immediately.

Q4: I am concerned about off-target effects. How selective is this compound?

A4: this compound is a highly selective inhibitor of DOT1L. It exhibits over 1000-fold selectivity for DOT1L compared to a panel of other methyltransferases. This high selectivity suggests that off-target effects are less likely to be a confounding factor in your experiments, provided that appropriate working concentrations are used. However, it is always good practice to include relevant negative controls to monitor for any unexpected cellular effects.

Troubleshooting Guides

Issue: Poor compound stability in aqueous media for in vitro assays.

Symptoms:

  • Loss of compound activity over the course of a multi-day experiment.

  • Precipitation of the compound in the culture media.

Possible Cause:

  • Hydrolysis or other degradation pathways in the aqueous environment of the cell culture media.

  • Poor solubility at the working concentration.

Solutions:

  • Fresh Media Changes: For long-term experiments (greater than 24 hours), replace the media with freshly prepared this compound at least every 24-48 hours to maintain a consistent concentration of the active compound.

  • Solubility Test: Before your experiment, perform a solubility test of this compound in your specific cell culture medium at the intended working concentration to ensure it remains in solution.

  • Use of Serum: Ensure your culture medium contains a sufficient concentration of serum (e.g., 10% FBS), as serum proteins can sometimes help to stabilize small molecules in solution.

Issue: Lack of in vivo efficacy despite using a validated in vitro concentration.

Symptoms:

  • No significant tumor growth inhibition or expected phenotype in animal models.

  • High variability between animals.

Possible Cause:

  • Rapid in vivo metabolism and clearance of this compound.

  • Suboptimal route of administration or formulation.

Solutions:

  • Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study to determine the half-life of this compound in your animal model. This will inform the optimal dosing schedule.

  • Continuous Infusion: For sustained target inhibition, consider continuous intravenous infusion. This method has been shown to be effective for the more stable analog, EPZ-5676, and is likely necessary for this compound.[2]

  • Optimized Formulation: Utilize a vehicle that enhances solubility and stability, such as the PEG-based formulation described in the FAQs.

  • Consider a More Stable Analog: For long-term in vivo studies, consider using the more metabolically stable analog, EPZ-5676 (Pinometostat), which was developed to overcome the pharmacological limitations of this compound.[1][5]

Data Presentation

Table 1: Comparison of this compound and its Analog EPZ-5676 (Pinometostat)

PropertyThis compoundEPZ-5676 (Pinometostat)Reference(s)
Target DOT1LDOT1L[3][6]
Potency (IC50/Ki) IC50 = 0.4 nMKi = 80 pM[3]
Metabolic Stability Low, short half-lifeImproved compared to this compound, but still requires continuous infusion for sustained exposure[1][2]
In Vivo Administration Requires continuous infusion for sustained efficacyContinuous intravenous infusion is the standard for clinical studies[2]
Solubility Soluble in DMSO and ethanolSoluble in DMSO and ethanol; insoluble in water[7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from a formulation used for the analog EPZ-5676.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG 300), sterile

  • Tween80, sterile

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG 300 to the tube. The final concentration of PEG 300 in the vehicle should be 30%.

  • Vortex the mixture until the solution is clear.

  • Add Tween80 to the tube. The final concentration of Tween80 in the vehicle should be 5%.

  • Vortex again until the solution is clear.

  • Add sterile PBS to reach the final desired volume. The final concentration of DMSO should be 2%.

  • Vortex thoroughly one last time.

  • Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal injection).

Visualizations

G cluster_0 This compound Signaling Pathway MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates H3K79me2/3 H3K79me2/3 H3K79->H3K79me2/3 Leukemogenic Gene Expression Leukemogenic Gene Expression H3K79me2/3->Leukemogenic Gene Expression activates Leukemia Progression Leukemia Progression Leukemogenic Gene Expression->Leukemia Progression This compound This compound This compound->DOT1L inhibits

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

G cluster_1 Experimental Workflow for In Vivo Studies Start Start Formulation Prepare Fresh Formulation Start->Formulation Administration Administer via Continuous Infusion Formulation->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Recommended workflow for in vivo experiments using this compound.

G cluster_2 Troubleshooting Logic for Poor In Vivo Efficacy Problem Poor In Vivo Efficacy Cause1 Metabolic Instability? Problem->Cause1 Cause2 Suboptimal Formulation? Problem->Cause2 Solution1 Use Continuous Infusion Cause1->Solution1 Solution2 Use Optimized Vehicle (e.g., PEG-based) Cause2->Solution2 Alternative Consider More Stable Analog (EPZ-5676) Solution1->Alternative Solution2->Alternative

Caption: Decision-making guide for troubleshooting poor in vivo results.

References

Cell-line dependent responses to EPZ-4777 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EPZ-4777, a potent and selective DOT1L inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) cofactor binding site of the histone methyltransferase DOT1L.[1][2] By occupying this site, this compound prevents DOT1L from catalyzing the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][3] In the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias, aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at target gene loci, such as HOXA9 and MEIS1, driving a pro-leukemic gene expression program.[1][2] this compound's inhibition of DOT1L reverses this aberrant epigenetic state, leading to the selective killing of MLL-rearranged leukemia cells.[1][4]

Q2: Why do I observe a delayed anti-proliferative effect of this compound in my cell line?

A delayed onset of anti-proliferative effects is a known characteristic of this compound treatment in sensitive cell lines.[4] MLL-rearranged cell lines may continue to proliferate at a normal rate for several days after initial exposure to the inhibitor.[4] This delay is thought to reflect the time required to reverse the aberrant expression of MLL fusion target genes. This process involves the depletion of methylated H3K79, followed by a decrease in mRNA and protein levels of critical leukemogenic genes.[4] Therefore, it is crucial to design longer-term proliferation assays (e.g., 14-18 days) to accurately determine the IC50 values.[4][5]

Q3: Which cell lines are sensitive to this compound, and which are resistant?

Sensitivity to this compound is highly dependent on the presence of an MLL gene rearrangement.[4][6] Cell lines with MLL translocations, such as MLL-AF4, MLL-AF9, and MLL-ENL, are generally sensitive to treatment.[4] Non-MLL-rearranged cell lines are typically resistant.[4] See the data summary table below for specific examples and IC50 values.

Q4: Are there known off-target effects of this compound?

This compound is a highly selective inhibitor of DOT1L, with over 1,000-fold selectivity against other tested protein methyltransferases.[5] However, some studies suggest that at higher concentrations, it may have off-target effects. One study using bioinformatics and molecular docking approaches suggested potential interactions with other proteins like SNX19, TPBG, and ZNF185.[7] It is always advisable to include appropriate controls to account for potential off-target effects in your experiments.

Data Presentation: Cell-Line Dependent Responses to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human leukemia cell lines, highlighting the differential sensitivity based on MLL rearrangement status.

Cell LineMLL RearrangementLeukemia SubtypeIC50 (µM)
MV4-11MLL-AF4Biphenotypic0.17[8]
MOLM-13MLL-AF9AML0.72[8]
RS4;11MLL-AF4ALL6.47[8]
SEMMLL-AF4ALL1.72[8]
THP-1MLL-AF9AML3.36[8]
KOPN-8MLL-ENLALL0.62[8]
REHNon-MLLALL13.9[8]
Kasumi-1Non-MLLAML32.99[8]
697Non-MLLALL36.57[8]
HL-60Non-MLLAML>50[4]
JurkatNon-MLLT-ALL>50[4]
U937Non-MLLAML>50[4]

ALL: Acute Lymphoblastic Leukemia, AML: Acute Myeloid Leukemia

Experimental Protocols

Cell Viability and Proliferation Assay

This assay is used to determine the effect of this compound on the growth and viability of leukemia cell lines.[1]

  • Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13, Jurkat) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Add this compound at a range of concentrations to the cell cultures. Include a DMSO-treated vehicle control.[1] For IC50 determination, a serial dilution is recommended, with concentrations up to 50 µM.[5]

  • Incubation and Monitoring: Incubate the cells for an extended period (up to 18 days for some cell lines like THP-1).[4][5] Viable cell numbers should be determined every 3-4 days.[4][5]

  • Cell Counting and Replating: On the days of cell counting, replace the growth media and compound. Split the cells back to the initial seeding density to maintain logarithmic growth.[5]

  • Data Analysis: Determine the total cell number, adjusting for splits. IC50 values can be calculated from concentration-response curves at each time point using appropriate software (e.g., GraphPad Prism).[5]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to measure changes in H3K79 methylation at specific gene loci following this compound treatment.[1]

  • Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with the desired concentration of this compound or DMSO for a specified duration.[1]

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium.[1]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.[1]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K79me2). A non-specific IgG should be used as a control.[1]

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.[1]

  • Washing: Wash the beads to remove non-specifically bound chromatin.[1]

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.[1]

  • DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific gene loci (e.g., HOXA9, MEIS1) using quantitative real-time PCR (qPCR).

Mandatory Visualizations

Signaling Pathway of this compound in MLL-Rearranged Leukemia

EPZ4777_Pathway cluster_0 Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me H3K79 Hypermethylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Gene_Expression Increased Gene Expression Leukemogenic_Genes->Gene_Expression Leukemia Leukemia Progression Gene_Expression->Leukemia EPZ4777 This compound EPZ4777->DOT1L inhibits

Caption: this compound inhibits DOT1L, preventing H3K79 hypermethylation.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound and DMSO control seed_cells->treat_cells incubate Incubate (3-4 days) treat_cells->incubate count_cells Count viable cells incubate->count_cells loop_decision End of experiment? count_cells->loop_decision replate Replate cells with fresh media and compound replate->incubate loop_decision->replate No analyze_data Analyze data and calculate IC50 loop_decision->analyze_data Yes (e.g., Day 14/18) end End analyze_data->end

Caption: Workflow for a long-term cell viability assay with this compound.

Troubleshooting Guide: Unexpected Cell Viability Results

Troubleshooting_Workflow start Unexpected Cell Viability Results issue1 No effect observed in sensitive cell line? start->issue1 solution1a Check experiment duration. Assay may be too short. issue1->solution1a Yes solution1b Verify compound concentration and solubility. issue1->solution1b Yes issue2 High toxicity in resistant cell line? issue1->issue2 No end Consult Further Technical Support solution1a->end solution1b->end solution2a Check for off-target effects. Consider lower concentrations. issue2->solution2a Yes solution2b Verify cell line identity and MLL status. issue2->solution2b Yes issue3 High variability between replicates? issue2->issue3 No solution2a->end solution2b->end solution3a Check cell seeding consistency and pipetting accuracy. issue3->solution3a Yes issue3->end No solution3a->end

Caption: Decision tree for troubleshooting unexpected cell viability results.

References

Best practices for preparing EPZ-4777 working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation and handling of EPZ-4777 working solutions to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: What is the maximum concentration at which this compound can be dissolved in DMSO?

A2: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (185.29 mM).[1] However, to ensure complete dissolution and avoid precipitation, it is advisable to start with a slightly lower concentration and gently warm the solution if necessary. Using fresh, high-quality DMSO is crucial as moisture can reduce solubility.[1]

Q3: How should I prepare a working solution for in vitro cell-based assays?

A3: For in vitro experiments, a concentrated stock solution in DMSO should be prepared first. This stock solution can then be serially diluted to the desired final concentration directly in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity to the cells.

Q4: How do I prepare this compound for in vivo animal studies?

A4: For in vivo administration, a common method involves a two-step process. First, prepare a concentrated stock solution in DMSO. Then, this stock solution is further diluted in a suitable vehicle for animal administration, such as corn oil.[1] For example, a 100 mg/mL DMSO stock can be diluted by adding 50 µL to 950 µL of corn oil to achieve the desired final concentration.[1] It is recommended to use the mixed solution immediately.[1]

Q5: How should I store this compound powder and its stock solutions?

A5:

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed in the stock solution upon storage. The concentration is too high, or the storage temperature is fluctuating.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure consistent storage at -80°C.
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.
Working solution appears cloudy or has particulates. The compound has precipitated out of the aqueous medium, or the DMSO concentration is too high.Ensure the final DMSO concentration in your aqueous solution is minimal. Vortex the solution thoroughly during dilution. Consider using a surfactant like Tween 20 (at a low concentration) to improve solubility in aqueous buffers, if compatible with your assay.
Low potency or lack of expected biological activity. Incorrect concentration calculation or degradation of the compound.Double-check all calculations for dilutions. Use a fresh aliquot of the stock solution to prepare the working solution. Verify the purity and identity of the this compound powder if concerns persist.

Quantitative Data Summary

ParameterValueSolventReference
Molecular Weight 539.67 g/mol -[1]
Solubility 100 mg/mLDMSO[1]
185.29 mMDMSO[1]
Storage (Powder) 3 years at -20°C-[1]
Storage (Stock Solution) 1 year at -80°CDMSO[1]
1 month at -20°CDMSO[1]

Detailed Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Equilibrate: Allow the this compound powder vial to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.397 mg of this compound.

  • Add Solvent: Add the calculated volume of high-quality DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Visual Guides

EPZ4777_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (1 year) or -20°C (1 month) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute_invitro Dilute in Cell Culture Medium (<0.1% final DMSO) thaw->dilute_invitro In Vitro dilute_invivo Dilute in Vehicle (e.g., Corn Oil) thaw->dilute_invivo In Vivo

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting_EPZ4777 start Problem Encountered precipitation Precipitation in Stock Solution? start->precipitation inconsistent_results Inconsistent Results? precipitation->inconsistent_results No warm_vortex Warm to 37°C and Vortex precipitation->warm_vortex Yes cloudy_solution Cloudy Working Solution? inconsistent_results->cloudy_solution No use_fresh_aliquot Use a Fresh Aliquot inconsistent_results->use_fresh_aliquot Yes check_dmso_conc Ensure Final DMSO Concentration is Low cloudy_solution->check_dmso_conc Yes fresh_stock Prepare Fresh, Less Concentrated Stock warm_vortex->fresh_stock Still Precipitates check_storage Ensure Consistent -80°C Storage warm_vortex->check_storage Dissolves check_calculations Verify Dilution Calculations use_fresh_aliquot->check_calculations use_surfactant Consider Low Concentration of Surfactant check_dmso_conc->use_surfactant

Caption: Troubleshooting guide for common issues with this compound solutions.

References

Validation & Comparative

A Comparative Efficacy Analysis of DOT1L Inhibitors: EPZ-4777 and Pinometostat (EPZ-5676)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the histone methyltransferase DOT1L has emerged as a critical therapeutic target, particularly for MLL-rearranged (MLL-r) leukemias. This has led to the development of potent small molecule inhibitors, with EPZ-4777 and its successor, pinometostat (B612198) (EPZ-5676), being pivotal first-in-class compounds. This guide provides an objective comparison of the efficacy of these two pioneering DOT1L inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and evaluation workflows.

Introduction to DOT1L and its Inhibitors

DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole known enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at MLL target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2]

This compound was one of the first potent and selective small molecule inhibitors of DOT1L.[3] Subsequent optimization of this early lead, focusing on improving drug-like properties and in vivo efficacy, led to the development of pinometostat (EPZ-5676).[2][4] Pinometostat has advanced into clinical trials for the treatment of both adult and pediatric patients with relapsed or refractory MLL-r acute leukemias.[5][6]

Mechanism of Action

Both this compound and pinometostat are S-adenosylmethionine (SAM)-competitive inhibitors of DOT1L.[3][5] They bind to the SAM-binding pocket of the enzyme, thereby preventing the transfer of a methyl group to H3K79.[3] This inhibition of DOT1L's methyltransferase activity leads to a reduction in H3K79 methylation, suppression of MLL target gene expression, and ultimately, selective killing of MLL-rearranged leukemia cells.[2][7]

cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates (H3K79me) Leukemogenic Genes (e.g., HOXA9, MEIS1) Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic Genes (e.g., HOXA9, MEIS1) activates transcription Leukemia Progression Leukemia Progression Leukemogenic Genes (e.g., HOXA9, MEIS1)->Leukemia Progression This compound / Pinometostat This compound / Pinometostat This compound / Pinometostat->DOT1L inhibits

DOT1L Signaling Pathway in MLL-Rearranged Leukemia and Point of Inhibition.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and pinometostat from preclinical studies.

Table 1: In Vitro Enzymatic and Cellular Potency
CompoundTargetAssay TypeIC50 (nM)Ki (pM)Cell LineCellular IC50 (nM)Reference
This compound DOT1LEnzymatic (AlphaLISA)3.4-MV4-11 (MLL-AF4)-[3]
Pinometostat (EPZ-5676) DOT1LEnzymatic (AlphaLISA)0.480MV4-11 (MLL-AF4)9[2][3]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Pinometostat demonstrates approximately an 8.5-fold greater potency in inhibiting the enzymatic activity of DOT1L in a cell-free assay compared to this compound.[3] In cellular assays, pinometostat effectively inhibits the proliferation of MLL-rearranged leukemia cell lines with nanomolar potency.[2]

Table 2: Selectivity Profile
CompoundTargetSelectivityReference
Pinometostat (EPZ-5676) DOT1L>37,000-fold over other histone methyltransferases[2][5]

The high selectivity of pinometostat for DOT1L minimizes the potential for off-target effects, a crucial characteristic for a therapeutic agent.[5]

Table 3: In Vivo Efficacy in a Rat Xenograft Model
CompoundAnimal ModelCell LineDosing RegimenOutcomeReference
Pinometostat (EPZ-5676) Rat XenograftMV4-11 (MLL-AF4)70.5 mg/kg/day continuous IV infusion for 21 daysComplete tumor regressions with no regrowth for up to 32 days post-treatment cessation. No significant toxicity observed.[2]

While direct comparative in vivo efficacy data for this compound is limited due to its suboptimal pharmacokinetic properties, the data for pinometostat highlights its potent anti-tumor activity in a preclinical model of MLL-rearranged leukemia.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and pinometostat.

DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This assay quantitatively measures the inhibition of DOT1L enzymatic activity.

  • Reaction Setup : A reaction mixture is prepared containing recombinant human DOT1L enzyme, a biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in an appropriate assay buffer.

  • Compound Incubation : The DOT1L inhibitors (this compound or pinometostat) at various concentrations are added to the reaction mixture and incubated to allow for enzyme inhibition.

  • Detection : Streptavidin-coated donor beads and acceptor beads conjugated to an antibody specific for the methylated H3K79 mark are added. In the presence of the methylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.

  • Data Analysis : The signal is measured using a plate reader, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular H3K79 Methylation Assay (Western Blot)

This method assesses the ability of the inhibitors to reduce H3K79 methylation within cells.

  • Cell Culture and Treatment : MLL-rearranged leukemia cell lines (e.g., MV4-11) are cultured and treated with varying concentrations of the DOT1L inhibitor or vehicle control for a specified duration.

  • Histone Extraction : Histones are extracted from the cell nuclei using an acid extraction protocol.

  • Protein Quantification : The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

  • Western Blotting : Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation : The membrane is blocked and then incubated with a primary antibody specific for di-methylated H3K79 (H3K79me2), followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP). An antibody against total histone H3 is used as a loading control.

  • Detection and Analysis : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the reduction in H3K79me2 levels relative to the total H3 and vehicle control.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation : Immunocompromised mice or rats are subcutaneously injected with a suspension of MLL-rearranged leukemia cells (e.g., MV4-11).

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size, and animals are then randomized into treatment and control groups.

  • Drug Administration : The DOT1L inhibitor (e.g., pinometostat) is administered via a clinically relevant route, such as continuous intravenous infusion, at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Volume Measurement : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Monitoring : Animal body weight and overall health are monitored throughout the study to assess toxicity.

  • Endpoint Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., H3K79 methylation levels). The primary endpoint is typically tumor growth inhibition or regression.

Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening DOT1L Enzymatic Assay DOT1L Enzymatic Assay In Vitro Screening->DOT1L Enzymatic Assay Cellular Proliferation Assay Cellular Proliferation Assay In Vitro Screening->Cellular Proliferation Assay Cellular H3K79me Assay Cellular H3K79me Assay In Vitro Screening->Cellular H3K79me Assay Lead Optimization Lead Optimization DOT1L Enzymatic Assay->Lead Optimization Cellular Proliferation Assay->Lead Optimization Cellular H3K79me Assay->Lead Optimization In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Xenograft Model Xenograft Model In Vivo Efficacy->Xenograft Model Pharmacokinetics Pharmacokinetics In Vivo Efficacy->Pharmacokinetics Pharmacodynamics Pharmacodynamics In Vivo Efficacy->Pharmacodynamics Clinical Candidate Clinical Candidate Xenograft Model->Clinical Candidate Pharmacokinetics->Clinical Candidate Pharmacodynamics->Clinical Candidate

Generalized Experimental Workflow for DOT1L Inhibitor Evaluation.

Conclusion

This compound was a groundbreaking tool compound that validated DOT1L as a druggable target in MLL-rearranged leukemias. Pinometostat (EPZ-5676) represents a significant advancement, demonstrating superior in vitro potency and, critically, robust in vivo efficacy in preclinical models, which was a limitation of its predecessor. The improved pharmacokinetic and pharmacodynamic properties of pinometostat led to its selection for clinical development. While both compounds share the same mechanism of action, the enhanced drug-like qualities of pinometostat underscore the importance of iterative medicinal chemistry in translating a promising biological hypothesis into a viable therapeutic candidate. The data presented herein clearly illustrates the superior preclinical profile of pinometostat, paving the way for its evaluation in patients and providing a foundation for the development of next-generation DOT1L inhibitors.

References

A Head-to-Head Showdown: EPZ-4777 and a New Generation of DOT1L Inhibitors in the Fight Against MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of DOT1L, a key epigenetic driver in MLL-rearranged leukemias, is a critical frontier. This guide provides a comprehensive, data-driven comparison of the pioneering inhibitor EPZ-4777 against its clinical successor, Pinometostat (EPZ-5676), and other emerging DOT1L inhibitors. Through a detailed examination of their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles, this document aims to provide a clear, objective resource to inform future research and development in this targeted cancer therapy space.

DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). In the context of mixed-lineage leukemia (MLL)-rearranged acute leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes. This epigenetic alteration drives the expression of leukemogenic genes, ultimately leading to the development and maintenance of the disease.[1][2][3] The targeted inhibition of DOT1L's enzymatic activity has therefore emerged as a promising therapeutic strategy.[1][4]

This compound was a trailblazing small molecule inhibitor of DOT1L, demonstrating high potency and selectivity.[3] However, its suboptimal pharmacokinetic properties limited its clinical development.[5] This led to the development of Pinometostat (EPZ-5676), a second-generation inhibitor with improved drug-like properties that has advanced to clinical trials.[6][7] Beyond these, other inhibitors such as SYC-522 and newer, yet-named compounds, continue to refine the therapeutic potential of targeting DOT1L.[8][9]

Comparative Performance of DOT1L Inhibitors

The following tables summarize the key quantitative data for this compound and other notable DOT1L inhibitors, providing a clear comparison of their performance across critical parameters.

Table 1: Biochemical Potency Against DOT1L

InhibitorTargetIC50 / KiAssay TypeReference
This compound DOT1L0.4 nM (IC50)Biochemical Assay[3]
Pinometostat (EPZ-5676) DOT1L80 pM (Ki)Biochemical Assay[6][7]
SYC-522 DOT1L0.5 nM (Ki)In vitro Enzyme Inhibition Assay[8]
Compound 10 DOT1LNot SpecifiedBiochemical Assay[9]
Compound 11 DOT1LNot SpecifiedBiochemical Assay[9]
Dia2 DOT1L4.7 nM (IC50)In vitro Enzymatic Assay[10]

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

InhibitorCell LineCellular EffectIC50Reference
This compound MV4-11 (MLL-AF4)Inhibition of H3K79me2~100 nM[3]
MOLM-13 (MLL-AF9)Inhibition of H3K79me2~100 nM[3]
MV4-11 (MLL-AF4)AntiproliferativeNot Specified[3]
Pinometostat (EPZ-5676) MV4-11 (MLL-AF4)Inhibition of H3K79me23 nM[6]
HL60 (non-MLL)Inhibition of H3K79me25 nM[6]
Various MLL-rearrangedAntiproliferativeLow nM range[6]
SYC-522 MV4-11 (MLL-AF4)Inhibition of H3K79me2Not Specified[11]
MOLM-13 (MLL-AF9)Inhibition of H3K79me2Not Specified[11]
MLL-rearranged cellsCell cycle arrest, differentiationNot Specified[8]
Compound 10 Various MLL-rearrangedAntiproliferativeSimilar to EPZ-5676[9]
Compound 11 Various MLL-rearrangedAntiproliferativeSimilar to EPZ-5676[9]
Dia2 MLL-rearranged cellsCytostatic effectNot Specified[10]

Table 3: Selectivity Profile

InhibitorSelectivity for DOT1L vs. Other MethyltransferasesReference
This compound >1,000-fold[3]
Pinometostat (EPZ-5676) >37,000-fold[6][7]
SYC-522 Highly selective (Ki >100 µM for PRMT1, CARM1, SUV39H1)[11]
Compound 10 Potent and selective[9]
Compound 11 Potent and selective[9]
Dia2 Highly selective[10]

Table 4: In Vivo Efficacy in MLL-Rearranged Leukemia Xenograft Models

InhibitorAnimal ModelDosing RegimenOutcomeReference
This compound Mouse xenograft (MV4-11)Continuous infusionExtension of survival[3]
Pinometostat (EPZ-5676) Rat xenograft (MLL-rearranged)Continuous IV infusionComplete tumor regressions[6]
Compound 10 Patient-derived xenograft (PDX)Not SpecifiedPotent antileukemic activity[9]
Compound 11 Patient-derived xenograft (PDX)Not SpecifiedPotent antileukemic activity[9]

Table 5: Pharmacokinetic Properties

InhibitorKey Pharmacokinetic FeatureReference
This compound Suboptimal pharmacokinetic properties[5]
Pinometostat (EPZ-5676) Improved drug-like properties, suitable for continuous IV infusion[6][12]
Compound 10 Favorable pharmacokinetics[9]
Compound 11 Favorable pharmacokinetics[9]
Dia2 Increased metabolic stability in mouse liver microsomes compared to this compound and EPZ-5676[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by DOT1L inhibitors and a typical experimental workflow for their evaluation.

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 Methylation H3K79me H3K79 Hypermethylation H3K79->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Activation Transcription Aberrant Gene Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia DOT1L_Inhibitor DOT1L Inhibitor (e.g., this compound) DOT1L_Inhibitor->DOT1L Inhibition

Caption: DOT1L signaling in MLL-rearranged leukemia.

Experimental_Workflow Experimental Workflow for DOT1L Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (DOT1L Inhibition) Cellular_Assay Cellular Assay (H3K79me2 Levels) Biochemical_Assay->Cellular_Assay Proliferation_Assay Proliferation Assay (MLL-rearranged vs. WT cells) Cellular_Assay->Proliferation_Assay PK_Studies Pharmacokinetic Studies Proliferation_Assay->PK_Studies Xenograft_Model Xenograft Model (Efficacy) PK_Studies->Xenograft_Model Inhibitor_Synthesis DOT1L Inhibitor Synthesis/Acquisition Inhibitor_Synthesis->Biochemical_Assay

References

Validating EPZ-4777's On-Target Effects Through DOT1L Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of DOT1L using EPZ-4777 and the genetic knockdown of DOT1L. The data presented herein validates that the cellular effects of this compound are indeed on-target, primarily through the inhibition of DOT1L's methyltransferase activity. This is demonstrated by the congruent phenotypes observed upon both chemical and genetic perturbation of DOT1L function, including decreased cancer cell proliferation, reduced histone H3 lysine (B10760008) 79 (H3K79) methylation, and altered expression of key target genes.

Data Presentation: this compound vs. DOT1L Knockdown

The following tables summarize the effects of this compound treatment and DOT1L knockdown on various cellular processes. While direct side-by-side quantitative comparisons in the same experimental setting are limited in the published literature, this compilation provides a strong correlative evidence for the on-target activity of this compound.

Table 1: Effect on Cancer Cell Viability and Proliferation

Parameter This compound DOT1L Knockdown (shRNA/siRNA) Cell Lines Key Findings
IC50 / EC50 Potent inhibitor with IC50 of 0.4 nM in cell-free assays.[1][2] Cellular EC50 values for inhibition of proliferation are in the nanomolar to low micromolar range, depending on the cell line.[2]Not ApplicableMLL-rearranged leukemia lines (e.g., MV4-11, MOLM-13), Ovarian cancer cell lines.[1][2]Both pharmacological inhibition and genetic knockdown of DOT1L lead to a significant reduction in the proliferation and viability of cancer cells dependent on DOT1L activity.
Cell Proliferation Dose-dependent inhibition of cell proliferation.[2]Significant decrease in cell proliferation.[3]MLL-rearranged leukemia, Ovarian cancer, Renal cell carcinoma.[1][2][3]The anti-proliferative effects of this compound mirror those of directly reducing DOT1L protein levels.

Table 2: Effect on H3K79 Methylation

Parameter This compound DOT1L Knockdown (shRNA/siRNA) Cell Lines Key Findings
H3K79me2 Levels Dose-dependent reduction in global H3K79me2 levels.[4]Significant reduction in H3K79me2 levels.[3]Triple-negative breast cancer, Renal cell carcinoma.[3][4]Both methods effectively reduce the levels of H3K79 dimethylation, the catalytic product of DOT1L.

Table 3: Effect on Gene Expression

Gene Target This compound DOT1L Knockdown (shRNA/siRNA) Cell Lines Key Findings
HOXA9 Downregulation of mRNA expression.[5][6]Downregulation of mRNA expression.MLL-rearranged leukemia.[5][6]Consistent downregulation of this key MLL-fusion target gene validates the on-target effect of this compound.
MEIS1 Downregulation of mRNA expression.[5][6]Downregulation of mRNA expression.MLL-rearranged leukemia.[5][6]Similar to HOXA9, the expression of this critical oncogene is reduced by both approaches.
MYC Downregulation of mRNA and protein expression.[4]Downregulation of mRNA and protein expression.Triple-negative breast cancer.[4]Both inhibition and knockdown of DOT1L lead to reduced expression of the MYC oncogene.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DOT1L Knockdown using Lentiviral shRNA

This protocol describes the generation of stable cell lines with reduced DOT1L expression using lentiviral-mediated shRNA delivery.

  • Cell Plating: Seed 293T cells for lentivirus production. On the following day, seed the target cancer cell line (e.g., MV4-11) in a 6-well plate at a density that will result in 50-70% confluency at the time of transduction.[7][8][9]

  • Lentivirus Production: Co-transfect 293T cells with the pLKO.1-shDOT1L plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Viral Harvest: After 48-72 hours, collect the supernatant containing the lentiviral particles. Centrifuge to remove cell debris and filter through a 0.45 µm filter.[7]

  • Transduction: Add the viral supernatant to the target cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[8][9]

  • Incubation: Incubate the cells with the virus for 24-48 hours.

  • Selection: Replace the virus-containing medium with fresh medium containing a selection agent, such as puromycin (B1679871). The optimal concentration of puromycin should be determined beforehand by a kill curve for the specific cell line.[8]

  • Expansion: Culture the cells in the selection medium for several days until non-transduced cells are eliminated. Expand the surviving, stably transduced cells for subsequent experiments.

  • Validation of Knockdown: Assess the efficiency of DOT1L knockdown by Western blotting for the DOT1L protein and by qRT-PCR for DOT1L mRNA.

Western Blotting for H3K79 Dimethylation

This protocol details the procedure for detecting changes in H3K79me2 levels following this compound treatment or DOT1L knockdown.

  • Histone Extraction:

    • Treat cells with this compound or use cells with stable DOT1L knockdown.

    • Harvest cells and perform acid extraction of histones.[10]

    • Quantify the extracted histone protein concentration.

  • Sample Preparation:

    • For each sample, dilute 5-15 µg of histone extract in 1X Laemmli sample buffer.[11]

    • Boil the samples at 95-100°C for 5-10 minutes.[12]

  • Gel Electrophoresis:

    • Load the samples onto a 15% SDS-PAGE gel for optimal separation of low molecular weight histones.[12][13]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.[12][13]

    • Confirm successful transfer by Ponceau S staining.[12]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10][12]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against H3K79me2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[11]

    • In parallel, probe a separate membrane or a stripped membrane with an antibody against total Histone H3 as a loading control.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[10]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA levels of DOT1L target genes such as HOXA9 and MEIS1.

  • RNA Extraction:

    • Treat cells with this compound or use cells with stable DOT1L knockdown.

    • Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Primer Sequences:

      • HOXA9 Forward: 5'-CCG GAG AAT TGT GTC TGG AA-3'

      • HOXA9 Reverse: 5'-GTC GGC TTT GTC AGA ATG CT-3'

      • MEIS1 Forward: 5'-AAT GCG CCG GAG TTT CAA-3'

      • MEIS1 Reverse: 5'-TGC TCT GCT TTT GCT CCT CTT-3'

      • GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

      • GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

  • Thermal Cycling:

    • Perform the qRT-PCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizations

Signaling Pathway of DOT1L and this compound

cluster_0 DOT1L-Mediated Gene Activation cluster_1 Mechanism of Inhibition DOT1L DOT1L (Histone Methyltransferase) H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 Methylates H3K79me2 H3K79 Dimethylation (H3K79me2) H3K79->H3K79me2 Results in Active_Genes Active Gene Transcription (e.g., HOXA9, MEIS1) H3K79me2->Active_Genes Promotes Cell_Proliferation Cancer Cell Proliferation Active_Genes->Cell_Proliferation Drives EPZ4777 This compound (Small Molecule Inhibitor) EPZ4777->DOT1L Inhibits DOT1L_Inhibition Inhibition of DOT1L EPZ4777->DOT1L_Inhibition Induces Reduced_Methylation Reduced H3K79me2 DOT1L_Inhibition->Reduced_Methylation Leads to Gene_Repression Repression of Target Genes Reduced_Methylation->Gene_Repression Causes Reduced_Proliferation Decreased Cell Proliferation Gene_Repression->Reduced_Proliferation Results in

Caption: DOT1L signaling pathway and the inhibitory action of this compound.

Experimental Workflow for On-Target Validation

cluster_workflow On-Target Validation Workflow cluster_treatments Parallel Treatments cluster_assays Phenotypic and Molecular Assays start Start: Cancer Cell Line Treatment_EPZ Pharmacological Inhibition: Treat with this compound start->Treatment_EPZ Treatment_KD Genetic Knockdown: Transduce with shDOT1L start->Treatment_KD Assay_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_EPZ->Assay_Viability Assay_WB Western Blot (H3K79me2, DOT1L) Treatment_EPZ->Assay_WB Assay_qPCR qRT-PCR (HOXA9, MEIS1) Treatment_EPZ->Assay_qPCR Treatment_KD->Assay_Viability Treatment_KD->Assay_WB Treatment_KD->Assay_qPCR Conclusion Conclusion: Congruent results validate This compound's on-target effects Assay_Viability->Conclusion Assay_WB->Conclusion Assay_qPCR->Conclusion

Caption: Experimental workflow for validating this compound's on-target effects.

Logical Relationship: this compound and DOT1L Knockdown

cluster_validation Logical Framework for On-Target Validation Hypothesis Hypothesis: This compound's effects are mediated through DOT1L inhibition Prediction Prediction: Pharmacological inhibition with this compound will phenocopy genetic knockdown of DOT1L Hypothesis->Prediction Experiment Experiment: Compare the effects of this compound and DOT1L shRNA on: - Cell Viability - H3K79 Methylation - Gene Expression Prediction->Experiment Observation Observation: Similar reductions in cell viability, H3K79me2 levels, and target gene expression are observed Experiment->Observation Conclusion Conclusion: This compound's primary mechanism of action is through on-target inhibition of DOT1L Observation->Conclusion

Caption: Logical framework for validating the on-target effects of this compound.

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to EPZ-4777 in Combination with Other Epigenetic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of epigenetic modifications has emerged as a promising frontier in cancer therapy. EPZ-4777, a potent and selective inhibitor of the histone methyltransferase DOT1L, has demonstrated significant anti-leukemic activity, particularly in MLL-rearranged leukemias.[1][2] However, the clinical efficacy of single-agent epigenetic therapies can be limited by intrinsic or acquired resistance. This has spurred investigations into combination strategies to enhance therapeutic responses. This guide provides a comparative analysis of the synergistic effects of this compound and other DOT1L inhibitors with various classes of epigenetic drugs, supported by experimental data and detailed protocols.

Synergistic Combinations: A Data-Driven Comparison

The following tables summarize the quantitative data from key studies demonstrating synergistic anti-cancer effects when combining DOT1L inhibitors or other epigenetic modulators.

Table 1: Synergistic Effects of DOT1L Inhibitors with CARM1 Inhibitors
Cell LineInhibitor 1Inhibitor 2EffectReference
MLL-rearranged Leukemia CellsEPZ-5676 (DOT1L inhibitor)Compound 4 (CARM1 inhibitor)Stronger inhibition of cell proliferation and increased apoptosis compared to single agents.[3][3]
Table 2: Synergistic Effects of EZH2 Inhibitors with DNA Demethylating Agents
Cell LineInhibitor 1Inhibitor 2EffectReference
Adult T-cell Leukemia/Lymphoma (ATL) cells (MT-1, MT-2)EPZ-6438 (EZH2 inhibitor)Decitabine (DAC) or OR-2100 (DNA demethylating agents)Synergistic anti-ATL effects in vitro and in vivo, leading to DNA demethylation, reduction of H3K27me3, and gene expression reprogramming.[4][4]
Table 3: Synergistic Effects of EZH2 Inhibitors with HDAC Inhibitors
Cell LineInhibitor 1Inhibitor 2EffectReference
Non-Small-Cell Lung Cancer (NSCLC) cells3-deazaneplanocin A (EZH2 inhibitor)Vorinostat (SAHA) (HDAC inhibitor)Synergistic suppression of proliferation in all tested NSCLC cell lines, regardless of EGFR status.[5][5]
Breast cancer, hepatocellular carcinoma, gastric adenocarcinoma, multiple myeloma, and osteosarcoma cell linesEPZ-6438 (EZH2 inhibitor)Vorinostat (HDAC inhibitor) and ONC201Synergistic suppression of tumor cells.[6][6]
Table 4: Synergistic Effects of BET Inhibitors with HDAC Inhibitors
Cell LineInhibitor 1Inhibitor 2EffectReference
Metastatic Breast Cancer CellsJQ1 (BET inhibitor)Romidepsin (HDAC inhibitor)Augmented cell death compared to single-agent treatment.[7][7]

Mechanisms of Synergy and Signaling Pathways

The synergistic interactions observed with combinations of epigenetic inhibitors often stem from their complementary roles in regulating gene expression. For instance, the combination of EZH2 inhibitors and DNA demethylating agents can lead to a more profound reactivation of tumor suppressor genes than either agent alone.[4][8] EZH2 inhibition reduces the repressive H3K27me3 mark, while DNA demethylating agents remove another layer of silencing, leading to a more permissive chromatin state for transcription.

Synergy_Mechanism cluster_epigenetic_silencing Epigenetic Gene Silencing DNA_Methylation DNA Methylation Tumor_Suppressor_Gene Tumor Suppressor Gene (Silenced) DNA_Methylation->Tumor_Suppressor_Gene silences H3K27_Methylation H3K27 Methylation H3K27_Methylation->Tumor_Suppressor_Gene silences DNMT_Inhibitor DNMT Inhibitor (e.g., Decitabine) DNMT_Inhibitor->DNA_Methylation inhibits Reactivated_Gene Tumor Suppressor Gene (Reactivated) DNMT_Inhibitor->Reactivated_Gene partially reactivates Synergy Synergistic Reactivation DNMT_Inhibitor->Synergy EZH2_Inhibitor EZH2 Inhibitor (e.g., EPZ-6438) EZH2_Inhibitor->H3K27_Methylation inhibits EZH2_Inhibitor->Reactivated_Gene partially reactivates EZH2_Inhibitor->Synergy Synergy->Reactivated_Gene strongly reactivates

Synergistic gene reactivation by dual epigenetic inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for assessing synergistic effects.

Cell Viability and Synergy Assessment
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and other epigenetic inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Dose-Response Assays: Cells are seeded in 96-well plates and treated with a range of concentrations of each inhibitor individually and in combination.

  • Viability Measurement: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture Drug_Treatment 2. Drug Treatment (Single agents and combinations) Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (Calculation of Combination Index) Viability_Assay->Data_Analysis Conclusion Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

References

A Comparative Analysis of DOT1L Inhibitors: EPZ-4777 versus SGC0946

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pivotal small-molecule inhibitors of the histone methyltransferase DOT1L: EPZ-4777 and its analogue, SGC0946. Both compounds have been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemias. This document outlines their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.

Introduction to DOT1L Inhibition in MLL-Rearranged Leukemia

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the formation of fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci, including the HOXA9 and MEIS1 genes. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). The resulting hypermethylation of H3K79 at MLL target genes leads to their sustained transcriptional activation, a key driver of leukemogenesis. Consequently, the development of selective DOT1L inhibitors has emerged as a promising therapeutic strategy for this high-risk leukemia subtype.

This compound was the first potent and selective small-molecule inhibitor of DOT1L to be extensively characterized. Its development provided crucial proof-of-concept for the therapeutic potential of DOT1L inhibition. SGC0946, a close analogue of this compound, was subsequently developed and demonstrated enhanced potency. This guide will delve into a head-to-head comparison of these two important research compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and SGC0946, highlighting their biochemical and cellular activities.

Table 1: In Vitro Biochemical Potency

CompoundTargetIC50 (nM)Ki (nM)Assay Type
This compound DOT1L0.4<2.5Cell-free enzymatic assay
SGC0946 DOT1L0.30.08Cell-free enzymatic assay

Table 2: Cellular Activity

CompoundCell LineAssay TypeIC50 (nM)
This compound MV4-11 (MLL-AF4)Proliferation~8
SGC0946 MV4-11 (MLL-AF4)Proliferation3.5
This compound A431H3K79me2 Inhibition264
SGC0946 A431H3K79me2 Inhibition2.65
This compound MCF10AH3K79me2 Inhibition84
SGC0946 MCF10AH3K79me2 Inhibition8.8

Table 3: Selectivity Profile

CompoundSelectivity
This compound >1,200-fold selective for DOT1L over other tested protein methyltransferases.
SGC0946 >100-fold selective for DOT1L over other tested histone methyltransferases.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro DOT1L Histone Methyltransferase (HMT) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

Materials:

  • Recombinant human DOT1L enzyme

  • Histone H3 substrate (e.g., recombinant H3 or oligonucleosomes)

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl)

  • Test compounds (this compound, SGC0946) dissolved in DMSO

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the diluted compounds, recombinant DOT1L enzyme, and the histone H3 substrate in the assay buffer.

  • Initiate the methyltransferase reaction by adding [3H]-SAM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitors on the proliferation of MLL-rearranged leukemia cells.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements)

  • Test compounds (this compound, SGC0946) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the leukemia cells into 96-well plates at a predetermined density.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO).

  • Incubate the plates for an extended period (e.g., 7-14 days), refreshing the medium and compound every 3-4 days.

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the IC50 value.

In Vivo Xenograft Model of MLL-Rearranged Leukemia

This model assesses the in vivo efficacy of the DOT1L inhibitors in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Matrigel (optional)

  • Test compounds (this compound, SGC0946) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for animal monitoring and euthanasia

Procedure:

  • Subcutaneously inject a suspension of MV4-11 cells (often mixed with Matrigel) into the flank of the immunodeficient mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., continuous intravenous infusion via osmotic pumps for this compound, intraperitoneal injection for SGC0946).

  • Monitor the tumor volume regularly using calipers and record the body weight of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Analyze the data to determine the effect of the compounds on tumor growth and overall survival.

Mandatory Visualizations

The following diagrams illustrate the DOT1L signaling pathway and the experimental workflows described above.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment Histone_H3 Histone H3 DOT1L->Histone_H3 Methylation H3K79me2 H3K79 Dimethylation Histone_H3->H3K79me2 Target_Genes Leukemogenic Target Genes (HOXA9, MEIS1) H3K79me2->Target_Genes Activation Transcription Sustained Transcription Target_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia EPZ4777 This compound EPZ4777->DOT1L Inhibition SGC0946 SGC0946 SGC0946->DOT1L Inhibition

Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.

HMT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DOT1L Enzyme - Histone Substrate - [3H]-SAM - Inhibitors Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Add enzyme, substrate, and inhibitor Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: - Add [3H]-SAM Reaction_Setup->Initiate_Reaction Incubate Incubate (e.g., 30°C, 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure_Radioactivity Measure Radioactivity: - Scintillation Counting Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data: - Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Histone Methyltransferase (HMT) Assay Workflow.

Xenograft_Workflow Start Start Cell_Injection Inject MLL-rearranged leukemia cells into immunodeficient mice Start->Cell_Injection Tumor_Growth Allow tumors to grow to a palpable size Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer inhibitors (this compound or SGC0946) and vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor excision - Pharmacodynamic studies Monitoring->Endpoint Data_Analysis Data Analysis: - Tumor growth inhibition - Survival analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Xenograft Model Workflow.

Evaluating the specificity of EPZ-4777 against other histone methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the specificity of EPZ-4777, a potent inhibitor of the histone methyltransferase DOT1L, reveals a remarkable selectivity profile against a panel of other histone methyltransferases (HMTs). This high specificity, coupled with its ability to selectively kill leukemia cells bearing MLL translocations, underscores its potential as a targeted therapeutic agent.

This compound demonstrates potent, concentration-dependent inhibition of DOT1L enzymatic activity with an IC50 value of 0.4 nM in cell-free assays.[1][2] In contrast, its inhibitory activity against a panel of other HMTs is significantly lower, showcasing a high degree of selectivity.

Comparative Inhibitory Activity of this compound

To quantitatively assess the specificity of this compound, its inhibitory activity was evaluated against a panel of human histone methyltransferases. The results, summarized in the table below, highlight the exceptional selectivity of this compound for DOT1L.

Histone MethyltransferaseIC50 (nM)Fold Selectivity vs. DOT1L
DOT1L 0.4 1
PRMT5521>1300
CARM1>50,000>125,000
EHMT2 (G9a)>50,000>125,000
EZH1>50,000>125,000
EZH2>50,000>125,000
PRMT1>50,000>125,000
PRMT8>50,000>125,000
SETD7>50,000>125,000
WHSC1 (NSD2)>50,000>125,000

Data compiled from multiple sources.[2][3]

The data clearly indicates that this compound is over 1,200-fold more selective for DOT1L than for any other tested protein methyltransferase.[1] For the majority of the tested HMTs, the IC50 values were greater than 50 μM, demonstrating a lack of significant inhibitory activity at concentrations where DOT1L is potently inhibited.

Mechanism of Action and Signaling Pathway

In the context of mixed-lineage leukemia (MLL)-rearranged leukemias, oncogenic MLL fusion proteins aberrantly recruit DOT1L to chromatin.[4] This leads to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) at MLL target genes, including critical hematopoietic development genes like HOXA9 and MEIS1.[4][5] The sustained transcriptional activation of these genes is a key driver of leukemogenesis.[4]

This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for the methylation reaction catalyzed by DOT1L.[4] By binding to the SAM pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79.[4] This inhibition of H3K79 methylation leads to the downregulation of MLL fusion target gene expression, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][4]

G cluster_0 MLL-Rearranged Leukemia Cell MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79me H3K79 Hypermethylation DOT1L->H3K79me catalyzes Apoptosis Cell Cycle Arrest & Apoptosis Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis H3K79me->Target_Genes activates EPZ4777 This compound EPZ4777->DOT1L inhibits

Figure 1: Simplified signaling pathway of this compound in MLL-rearranged leukemia.

Experimental Protocols

The determination of the inhibitory activity of this compound against the panel of histone methyltransferases was performed using a biochemical assay. The following provides a detailed methodology for this key experiment.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of HMTs.

Materials:

  • This compound

  • Recombinant human HMT enzymes (DOT1L, PRMT5, etc.)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • S-adenosyl-L-methionine (SAM), unlabeled

  • Histone substrates (e.g., nucleosomes, specific histone peptides)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)

  • 384-well plates

  • Scintillation counter or filter-based detection system

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Enzyme and Substrate Preparation: The HMT enzyme and its corresponding histone substrate are diluted in the assay buffer to their final concentrations.

  • Reaction Mixture Assembly: The reaction is initiated by adding [³H]-SAM to the wells of a 384-well plate containing the HMT enzyme, histone substrate, and varying concentrations of this compound or DMSO (vehicle control).

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as trichloroacetic acid (TCA) or S-adenosyl-L-homocysteine (SAH).

  • Detection of Methylation: The amount of tritium (B154650) incorporated into the histone substrate is quantified. This can be achieved by capturing the radiolabeled histones on a filter membrane and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 values are then determined by fitting the data to a four-parameter logistic equation using appropriate software.

G cluster_workflow Experimental Workflow: In Vitro HMT Assay Prep Prepare Reagents: - this compound dilutions - HMT enzyme - Histone substrate - [3H]-SAM Mix Assemble Reaction Mixture in 384-well plate Prep->Mix Incubate Incubate at 30°C Mix->Incubate Quench Quench Reaction Incubate->Quench Detect Detect [3H] incorporation Quench->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Figure 2: Experimental workflow for the in vitro histone methyltransferase assay.

References

Navigating Resistance: A Comparative Guide to EPZ-4777 and Newer DOT1L Inhibitors in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical challenge. This guide provides a comprehensive comparison of the first-generation DOT1L inhibitor EPZ-4777 and its successors, including the clinically evaluated pinometostat (B612198) (EPZ-5676), alongside novel DOT1L inhibitors with improved pharmacokinetic profiles. We delve into cross-resistance mechanisms, present key experimental data, and provide detailed methodologies to support further research in overcoming resistance in DOT1L-targeted cancer therapy.

Introduction to DOT1L Inhibition and Acquired Resistance

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in the development and maintenance of mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias.[1] By aberrantly methylating histone H3 at lysine (B10760008) 79 (H3K79), DOT1L drives the expression of leukemogenic genes such as HOXA9 and MEIS1.[2] The development of small molecule inhibitors targeting DOT1L, such as this compound and its orally bioavailable successor pinometostat (EPZ-5676), offered a promising therapeutic strategy.[3] However, the clinical efficacy of these early-generation inhibitors has been hampered by modest activity and the development of acquired resistance.[4][5]

Preclinical studies have identified two primary mechanisms of resistance to pinometostat:

  • Increased Drug Efflux: Overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein or MDR1, acts as a drug efflux pump, actively removing pinometostat from the cell and reducing its intracellular concentration.[2]

  • Activation of Alternative Signaling Pathways: In the absence of ABCB1 overexpression, resistance can be mediated by the activation of pro-survival signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6]

This guide will compare the performance of this compound and pinometostat with newer, more potent DOT1L inhibitors, and explore the implications of these resistance mechanisms for next-generation drug development.

Comparative Efficacy of DOT1L Inhibitors

Recent drug discovery efforts have led to the development of novel DOT1L inhibitors with improved pharmacokinetic properties. A key study by Perner et al. (2020) evaluated two such compounds, referred to as "compound 10" and "compound 11," in a panel of leukemia cell lines and compared their efficacy to pinometostat (EPZ-5676).[4]

Table 1: Comparative 50% Inhibitory Concentration (IC50) of DOT1L Inhibitors in Leukemia Cell Lines [4]

Cell LineOncogenic DriverEPZ-5676 (Pinometostat) IC50 (nM)Compound 10 IC50 (nM)Compound 11 IC50 (nM)
MLL-rearranged
MOLM13MLL-AF91.81.51.2
MV4-11MLL-AF43.52.82.1
RS4;11MLL-AF44.23.93.1
SEMMLL-AF46.85.54.7
KOPN8MLL-ENL11.29.88.5
Non-MLL-rearranged
REHETV6-RUNX1>10,000>10,000>10,000
JURKAT->10,000>10,000>10,000
K562BCR-ABL1>10,000>10,000>10,000

As the data indicates, both compound 10 and compound 11 demonstrated comparable or slightly improved potency compared to pinometostat in MLL-rearranged cell lines, while showing no activity in non-MLL-rearranged lines, confirming their specificity for the DOT1L pathway in this context.

Cross-Resistance Studies: A Critical Gap

While the newer DOT1L inhibitors show promise, a critical question for their clinical development is whether they can overcome the resistance mechanisms that limit the efficacy of pinometostat. To date, comprehensive studies directly evaluating the efficacy of compound 10 and compound 11 in pinometostat-resistant cell lines (e.g., those overexpressing ABCB1) have not been extensively published. The similar sensitivity profiles of various leukemia cell lines to both pinometostat and the newer inhibitors suggest that cross-resistance is a possibility, particularly in cases of ABCB1-mediated efflux, as this mechanism is often substrate-dependent but not necessarily specific to minor structural changes in the inhibitor.[4]

Further research is imperative to determine if these newer agents are less susceptible to ABCB1-mediated efflux or can effectively inhibit DOT1L in the presence of activated bypass signaling pathways.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular pathways is crucial for designing effective therapeutic strategies.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL-Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL-Fusion->DOT1L Recruitment H3K79 Histone H3 DOT1L->H3K79 Methylation H3K79me2 H3K79 Dimethylation H3K79->H3K79me2 Gene_Expression Leukemogenic Gene Expression (HOXA9, MEIS1) H3K79me2->Gene_Expression Activation Leukemia_Maintenance Leukemia Maintenance & Proliferation Gene_Expression->Leukemia_Maintenance

Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

The experimental workflow for investigating cross-resistance is a multi-step process.

Experimental_Workflow Start Start with Pinometostat-Sensitive MLL-r Cell Line Resistance Generate Pinometostat-Resistant Cell Line Start->Resistance Characterize Characterize Resistance Mechanism (qPCR for ABCB1, Western Blot for Signaling Pathways) Resistance->Characterize Treat_New Treat Resistant Cells with Newer DOT1L Inhibitors Characterize->Treat_New Assess Assess Efficacy: - Cell Viability (IC50) - Apoptosis Assays - H3K79me2 Levels (ELISA/Western) Treat_New->Assess Compare Compare Efficacy in Sensitive vs. Resistant Lines Assess->Compare

Caption: Experimental workflow for cross-resistance studies.

Experimental Protocols

Generation of Pinometostat-Resistant Cell Lines

This protocol is adapted from Campbell et al., 2017.[2]

  • Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., KOPN-8, NOMO-1) in appropriate RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Induction of Resistance: Continuously expose the cells to increasing concentrations of pinometostat, starting from the IC50 value.

  • Dose Escalation: Gradually increase the concentration of pinometostat in the culture medium as the cells begin to proliferate at the current concentration.

  • Maintenance: Once cells are able to proliferate in a high concentration of pinometostat (e.g., 1-5 µM), they are considered resistant. Maintain the resistant cell line in medium containing this concentration of the inhibitor.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed both parental (sensitive) and resistant cells in 96-well plates at a density of 1 x 10^4 cells per well.

  • Drug Treatment: Treat the cells with a serial dilution of the DOT1L inhibitors (this compound, pinometostat, newer inhibitors) for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 values using a non-linear regression model.

Quantitative PCR (qPCR) for ABCB1 Expression
  • RNA Extraction: Isolate total RNA from parental and resistant cell lines using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method.

Conclusion and Future Directions

The development of newer DOT1L inhibitors with improved pharmacokinetic profiles represents a significant advancement in the pursuit of effective therapies for MLL-rearranged leukemias. However, the specter of acquired resistance remains a major hurdle. The data presented here underscores the potency of these novel agents but also highlights the critical need for direct cross-resistance studies. Future research should focus on:

  • Evaluating newer inhibitors in pinometostat-resistant models: This will be crucial to determine if they can overcome known resistance mechanisms.

  • Developing DOT1L inhibitors that are not substrates for ABCB1: Structure-activity relationship studies could guide the design of such compounds.

  • Investigating combination therapies: Combining DOT1L inhibitors with agents that target bypass signaling pathways or with ABCB1 inhibitors could be a promising strategy to overcome resistance.

By addressing these key areas, the scientific community can continue to advance the development of DOT1L inhibitors and improve outcomes for patients with MLL-rearranged leukemias.

References

A Comparative Analysis of DOT1L and EZH2 Inhibitors in Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the preclinical efficacy and mechanisms of action of EPZ-4777, a selective DOT1L inhibitor, and various EZH2 inhibitors in lymphoma models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.

Introduction

Epigenetic modifications play a crucial role in the pathogenesis of various malignancies, including lymphomas. Two key histone methyltransferases, DOT1L (Disruptor of Telomeric Silencing 1-Like) and EZH2 (Enhancer of Zeste Homolog 2), have emerged as promising therapeutic targets. While EZH2 inhibitors have shown clinical activity, particularly in follicular lymphoma, the potential of DOT1L inhibition in this context is an area of growing interest. This guide compares the preclinical data of the DOT1L inhibitor this compound and its more clinically advanced successor, pinometostat (B612198) (EPZ-5676), with prominent EZH2 inhibitors.

Mechanism of Action

DOT1L Inhibitors (this compound and Pinometostat)

This compound and pinometostat are small molecule inhibitors that target DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1] In certain cancers, particularly those with MLL gene rearrangements, aberrant DOT1L activity leads to H3K79 hypermethylation at specific gene loci, driving oncogenic gene expression.[1] DOT1L inhibition aims to reverse this aberrant methylation, suppress the expression of leukemogenic genes, and thereby selectively kill cancer cells dependent on this pathway.[1] Recent studies suggest that DOT1L also plays a role in MYC-driven B-cell lymphomas by regulating the genomic occupancy of MYC.[2]

EZH2 Inhibitors

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the tri-methylation of histone H3 at lysine 27 (H3K27me3).[3][4] In many lymphomas, particularly germinal center B-cell (GCB)-like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma, EZH2 is frequently overexpressed or harbors activating mutations.[5] This leads to increased H3K27me3, which represses tumor suppressor genes and blocks B-cell differentiation, thereby promoting lymphomagenesis.[4][5] EZH2 inhibitors competitively block the S-adenosylmethionine (SAM) binding pocket of EZH2, leading to a global reduction in H3K27me3, reactivation of silenced tumor suppressor genes, and induction of apoptosis in lymphoma cells.[6][7]

Preclinical Data in Lymphoma Models

The following tables summarize the in vitro and in vivo preclinical data for DOT1L and EZH2 inhibitors in various lymphoma cell lines and xenograft models.

In Vitro Efficacy: IC50/GI50 Values in Lymphoma Cell Lines
InhibitorTargetCell LineHistologyEZH2 StatusIC50/GI50 (nM)Citation
Pinometostat (EPZ-5676) DOT1LP493-6Burkitt LymphomaWT~500 (after 6 days)[2]
DaudiBurkitt LymphomaWT~1000 (after 6 days)[2]
RajiBurkitt LymphomaWT~2000 (after 6 days)[2]
Tazemetostat (B611178) (EPZ-6438) EZH2KARPAS-422DLBCL (GCB)Y641N Mutant322[7]
WSU-DLCL2DLBCL (GCB)Y641N Mutant19.5[8]
PfeifferDLBCL (GCB)A677G Mutant114[7]
GSK126 EZH2PfeifferDLBCL (GCB)A677G Mutant<25[9]
KARPAS-422DLBCL (GCB)Y641N Mutant<25[9]
WSU-DLCL2DLBCL (GCB)Y641N Mutant<25[9]
ToledoDLBCL (GCB)WT>1000[10]

WT: Wild-Type

In Vivo Efficacy: Tumor Growth Inhibition in Lymphoma Xenograft Models
InhibitorModelHistologyDose and ScheduleTumor Growth Inhibition (TGI)Citation
Pinometostat (EPZ-5676) Jeko-1 XenograftMantle Cell LymphomaNot specifiedDelayed disease latency[2]
Tazemetostat (EPZ-6438) KARPAS-422 XenograftDLBCL (GCB)80-322 mg/kg BID PODose-dependent TGI, including regressions[7]
Pfeiffer XenograftDLBCL (GCB)34-1140 mg/kg QD PODose-dependent TGI, including regressions[7]
GSK126 KARPAS-422 XenograftDLBCL (GCB)Not specifiedMarked tumor growth inhibition[11]
Pfeiffer XenograftDLBCL (GCB)Not specifiedMarked tumor growth inhibition[11]

Signaling Pathway Diagrams

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in Cancer cluster_0 Upstream Regulation cluster_1 DOT1L Complex cluster_2 Histone Modification cluster_3 Downstream Effects MLL-fusion MLL-fusion DOT1L DOT1L MLL-fusion->DOT1L recruits MYC MYC MYC->DOT1L interacts with H3K79 H3K79 DOT1L->H3K79 methylates H3K79me2/3 H3K79me2/3 H3K79->H3K79me2/3 Oncogenic Gene Expression Oncogenic Gene Expression H3K79me2/3->Oncogenic Gene Expression activates Cell Proliferation Cell Proliferation Oncogenic Gene Expression->Cell Proliferation Inhibition of Differentiation Inhibition of Differentiation Oncogenic Gene Expression->Inhibition of Differentiation

Caption: DOT1L signaling pathway in cancer.

EZH2_Signaling_Pathway EZH2 Signaling Pathway in Lymphoma cluster_0 PRC2 Complex cluster_1 Histone Modification cluster_2 Downstream Effects EZH2 EZH2 H3K27 H3K27 EZH2->H3K27 methylates EED EED EED->EZH2 SUZ12 SUZ12 SUZ12->EZH2 H3K27me3 H3K27me3 H3K27->H3K27me3 Tumor Suppressor Gene Silencing Tumor Suppressor Gene Silencing H3K27me3->Tumor Suppressor Gene Silencing represses Cell Proliferation Cell Proliferation Tumor Suppressor Gene Silencing->Cell Proliferation promotes Inhibition of B-cell Differentiation Inhibition of B-cell Differentiation Tumor Suppressor Gene Silencing->Inhibition of B-cell Differentiation promotes

Caption: EZH2 signaling pathway in lymphoma.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are representative protocols for common assays used in the preclinical evaluation of these inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed lymphoma cells in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.[12]

  • Compound Treatment: Add serial dilutions of the inhibitor (e.g., this compound or an EZH2 inhibitor) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot for Histone Modifications (H3K27me3)
  • Cell Lysis: Treat lymphoma cells with the inhibitor for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.[16] A primary antibody for total histone H3 should be used as a loading control.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Analysis: Quantify the band intensities to determine the relative levels of H3K27me3 normalized to total histone H3.

Lymphoma Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).[18][19]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width^2)/2.[20]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]

  • Drug Administration: Administer the inhibitor (e.g., tazemetostat) or vehicle control to the mice via the appropriate route (e.g., oral gavage) and schedule.[7]

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[7]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement, such as measuring H3K27me3 levels by western blot or immunohistochemistry.[7]

Experimental_Workflow Typical Preclinical Evaluation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Lymphoma Cell Lines Viability_Assay Cell Viability (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot Target Engagement (e.g., H3K27me3) Cell_Lines->Western_Blot Xenograft_Model Establish Xenograft Model Viability_Assay->Xenograft_Model Identifies potent compounds Treatment Inhibitor Treatment Xenograft_Model->Treatment TGI_Analysis Tumor Growth Inhibition (TGI) Treatment->TGI_Analysis PD_Analysis Pharmacodynamic Analysis Treatment->PD_Analysis

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion

Both DOT1L and EZH2 inhibitors represent promising therapeutic strategies for the treatment of lymphomas by targeting key epigenetic regulatory mechanisms. Preclinical data for EZH2 inhibitors, such as tazemetostat and GSK126, demonstrate potent anti-tumor activity in lymphoma models, particularly those with EZH2 mutations. While the preclinical data for DOT1L inhibitors in lymphoma is less extensive, emerging evidence suggests a role for DOT1L in MYC-driven lymphomas and a potential synergistic effect when combined with EZH2 inhibition.[2][10] Further investigation into the efficacy of DOT1L inhibitors, both as monotherapies and in combination, is warranted to fully elucidate their therapeutic potential in various lymphoma subtypes.

References

Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of EPZ-4777-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative real-time PCR (qPCR) data for validating gene expression changes in cells treated with EPZ-4777, a selective inhibitor of the histone methyltransferase DOT1L. Experimental data consistently demonstrates that qPCR is a reliable method for confirming the findings of global transcriptomic analyses like RNA-seq, particularly for targeted validation of key gene expression alterations.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of DOT1L, an enzyme that methylates histone H3 on lysine (B10760008) 79 (H3K79).[1] In certain types of leukemia, such as those with MLL gene rearrangements, aberrant DOT1L activity leads to the increased expression of oncogenes.[1][2] this compound works by blocking this methylation, leading to the downregulation of key MLL fusion target genes like HOXA9 and MEIS1, which are critical for the proliferation of these cancer cells.[2] This targeted inhibition ultimately results in selective killing of MLL-rearranged leukemia cells.

The Role of qPCR in Validating RNA-Seq Data

While RNA-seq provides a comprehensive, genome-wide view of the transcriptome, qPCR remains the gold standard for validating the expression changes of specific genes identified in RNA-seq experiments. This targeted approach offers high sensitivity and specificity, making it an essential step to confirm the biological significance of RNA-seq findings before proceeding with further functional studies.

Comparative Analysis of RNA-Seq and qPCR Data

This section presents a representative comparison of gene expression data obtained from RNA-seq and subsequently validated by qPCR in MLL-rearranged leukemia cells (e.g., MOLM-13 or MV4-11) treated with this compound. The data illustrates the high degree of correlation typically observed between the two techniques.

Table 1: Comparison of Gene Expression Changes Induced by this compound as Measured by RNA-Seq and qPCR

GeneRNA-Seq (Log2 Fold Change)qPCR (Log2 Fold Change)
HOXA9-2.58-2.45
MEIS1-2.13-2.05
FLT3-1.89-1.78
MYC-1.52-1.45
BCL2-1.20-1.15
GAPDH0.05Not Applicable (Reference)
ACTB-0.02Not Applicable (Reference)

Note: The data presented in this table is a representative example synthesized from typical results reported in the literature and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for both the RNA-seq and qPCR experiments are crucial for reproducibility and accurate interpretation of the results.

RNA-Sequencing Protocol
  • Cell Culture and Treatment: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) are cultured under standard conditions. Cells are treated with a predetermined concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

  • RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable method, such as TRIzol reagent or a column-based kit, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: High-quality RNA (RIN > 8) is used for library preparation. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are subjected to quality control checks. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.

qPCR Protocol for RNA-Seq Validation
  • cDNA Synthesis: An equivalent amount of total RNA from the same samples used for RNA-seq is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • Primer Design and Validation: Primers for the target genes (HOXA9, MEIS1, etc.) and stable housekeeping (reference) genes (e.g., GAPDH, ACTB, B2M) are designed using primer design software. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA. The efficiency of each primer pair is validated through a standard curve analysis.

  • Quantitative Real-Time PCR: qPCR is performed using a SYBR Green or probe-based master mix on a real-time PCR system. The reaction is typically run in triplicate for each sample and gene. The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method. The Ct values of the target genes are normalized to the geometric mean of the Ct values of the selected housekeeping genes. The fold change in gene expression is then calculated for the this compound-treated samples relative to the vehicle-treated controls.

Visualizing the Experimental and Biological Processes

Diagrams illustrating the signaling pathway of this compound and the experimental workflow for RNA-seq validation with qPCR provide a clear visual representation of the processes involved.

EPZ_4777_Pathway This compound Signaling Pathway in MLL-Rearranged Leukemia EPZ4777 This compound DOT1L DOT1L EPZ4777->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes Activates MLL_Fusion MLL-Fusion Protein MLL_Fusion->DOT1L Recruits Leukemia_Proliferation Leukemia Cell Proliferation Target_Genes->Leukemia_Proliferation Drives

This compound signaling pathway in MLL-rearranged leukemia.

RNASeq_qPCR_Workflow Workflow for RNA-Seq and qPCR Validation cluster_rna_seq RNA-Seq cluster_qpcr qPCR Validation Cell_Treatment Cell Treatment with this compound RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis & DEG Identification Sequencing->Data_Analysis Primer_Design Primer Design Data_Analysis->Primer_Design qPCR Quantitative PCR cDNA_Synthesis->qPCR Primer_Design->qPCR Validation Validation of DEGs qPCR->Validation

Experimental workflow for RNA-seq and subsequent qPCR validation.

References

Unraveling the Cellular Fate: A Comparative Analysis of the Cytostatic and Cytotoxic Effects of EPZ-4777 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DOT1L Inhibitors

The histone methyltransferase DOT1L has emerged as a critical therapeutic target in mixed-lineage leukemia (MLL)-rearranged leukemias. Its inhibition offers a promising avenue for treating these aggressive cancers. EPZ-4777, a potent and selective DOT1L inhibitor, has paved the way for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the cytostatic versus cytotoxic effects of this compound and its key analogs, supported by experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.

Distinguishing Cytostatic from Cytotoxic Effects

The cellular response to DOT1L inhibition can manifest as either a cytostatic effect, characterized by the cessation of cell proliferation, or a cytotoxic effect, leading to programmed cell death (apoptosis). Understanding this distinction is paramount for the development of effective and well-tolerated cancer therapies. While a cytostatic agent can halt tumor growth, a cytotoxic agent actively reduces the tumor burden.

This compound and its analogs primarily exert their effects by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, leading to a reduction in the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1] This epigenetic modification is crucial for the expression of leukemogenic genes, such as HOXA9 and MEIS1, in MLL-rearranged leukemia.[2] Inhibition of H3K79 methylation ultimately leads to cell cycle arrest and, in many cases, apoptosis.[2][3]

Comparative Efficacy of this compound and its Analogs

The following tables summarize the in vitro efficacy of this compound and its notable analogs, EPZ-5676 (Pinometostat), and a more recent analog, Dia2. The data highlights their anti-proliferative (cytostatic) and, where available, cytotoxic effects across various leukemia cell lines.

Table 1: Anti-proliferative Activity (IC50) of this compound (EPZ004777) in Human Leukemia Cell Lines

Cell LineMLL StatusIC50 (µM)
MV4-11MLL-AF40.17[4]
MOLM-13MLL-AF90.72[4]
KOPN-8MLL-ENL0.62[4]
SEMMLL-AF41.72[4]
THP-1MLL-AF93.36[4]
RS4;11MLL-AF46.47[4]
REHNon-rearranged13.9[4]
Kasumi-1Non-rearranged32.99[4]
697Non-rearranged36.57[4]

Table 2: Comparative Activity of this compound Analogs on Cell Proliferation and Viability

CompoundCell LineProliferation IC50 (µM)Effect on Cell Viability
EPZ-5676 MV4-11~0.0035[3]Cytotoxic[5]
Dia2 MV4-11Not explicitly stated, but comparable to EPZ-5676[5]Cytostatic[5]
EPZ-5676 MOLM-13Not explicitly statedCytotoxic[5]
Dia2 MOLM-13Not explicitly stated, but comparable to EPZ-5676[5]Cytostatic[5]

Recent studies have highlighted a fascinating divergence in the cellular effects of this compound analogs. While the clinical candidate EPZ-5676 demonstrates clear cytotoxic effects, leading to a decrease in the viability of MLL-rearranged leukemia cells over time, the analog Dia2 exhibits a predominantly cytostatic effect.[5] Treatment with Dia2 halts cell proliferation without significantly impacting cell viability, suggesting a mechanism that leads to cell cycle arrest rather than immediate cell death.[5] This distinction is crucial for therapeutic strategies, as a cytostatic agent might be better suited for long-term maintenance therapy with a potentially wider therapeutic window.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the DOT1L signaling pathway and the workflows for key experimental protocols.

DOT1L_Signaling_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits SAH SAH DOT1L->SAH H3K79me H3K79 Methylation DOT1L->H3K79me Methylates SAM SAM SAM->DOT1L H3K79 Histone H3 (K79) H3K79->H3K79me Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Activates Proliferation Leukemic Cell Proliferation Leukemogenic_Genes->Proliferation Drives EPZ4777 This compound & Analogs EPZ4777->DOT1L Inhibits Experimental_Workflows cluster_viability Cell Viability Assay (e.g., MTT) cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay (e.g., Annexin V) seed_cells Seed Cells in 96-well Plate add_compound Add this compound/Analog seed_cells->add_compound incubate_viability Incubate (e.g., 72h) add_compound->incubate_viability add_mtt Add MTT Reagent incubate_viability->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (e.g., 570nm) add_solubilizer->read_absorbance treat_cells_cycle Treat Cells with this compound/Analog harvest_cells_cycle Harvest & Fix Cells (e.g., 70% Ethanol) treat_cells_cycle->harvest_cells_cycle stain_pi Stain with Propidium Iodide (PI) & RNase harvest_cells_cycle->stain_pi flow_cytometry_cycle Analyze by Flow Cytometry stain_pi->flow_cytometry_cycle treat_cells_apoptosis Treat Cells with this compound/Analog harvest_cells_apoptosis Harvest & Wash Cells treat_cells_apoptosis->harvest_cells_apoptosis stain_annexin Stain with Annexin V-FITC & PI harvest_cells_apoptosis->stain_annexin flow_cytometry_apoptosis Analyze by Flow Cytometry stain_annexin->flow_cytometry_apoptosis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like EPZ-4777, a selective DOT1L inhibitor, are paramount for laboratory safety and environmental protection. While the specific Safety Data Sheet (SDS) for this compound should be obtained directly from the supplier for detailed guidance, this document outlines the essential, immediate safety and logistical information for its disposal based on general best practices for hazardous chemical waste management.

Immediate Safety Protocols

When handling this compound, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and risk. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Body Protection Laboratory coatFully buttoned to protect from spills.
Respiratory Use in a well-ventilated areaA fume hood is recommended for handling the solid compound or preparing solutions.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and its containers must be managed as hazardous waste. Follow these procedural steps to ensure safe and compliant disposal.

  • Waste Identification and Segregation :

    • This compound waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.[1][2]

    • Segregate solid waste from liquid waste.[3] Dry, solid this compound should be disposed of in its original container if possible, or a clearly labeled, compatible container.[3]

    • Liquid waste containing this compound (e.g., in DMSO or other solvents) should be collected in a dedicated, leak-proof, and chemically compatible container.[1][2]

  • Waste Collection and Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[2] Abbreviations are not acceptable.

    • The label should also include the date accumulation started and the specific contents (e.g., "this compound in DMSO").

    • Keep waste containers securely closed except when adding waste.[2][3]

  • Storage of Chemical Waste :

    • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Use secondary containment, such as a lab tray or a larger, chemically resistant bin, to capture any potential leaks or spills.[2][3] The secondary container should be able to hold at least 110% of the volume of the primary container.[3]

  • Disposal of Empty Containers :

    • Empty containers of this compound must be managed carefully. If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent.[2]

    • The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[2]

    • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label to prevent confusion.[4]

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[2][5] This is illegal and environmentally harmful.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of a laboratory chemical like this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Well-Ventilated Area (Fume Hood) A->B C Identify Waste Type (Solid, Liquid, Contaminated Labware) B->C D Segregate Incompatible Wastes C->D E Use Leak-Proof, Compatible Waste Containers D->E F Label Container Clearly: 'Hazardous Waste' + Chemical Name E->F G Store in Secondary Containment in a Designated, Secure Area F->G H Contact EHS for Waste Pickup G->H When container is full or per lab schedule I EHS Transports for Proper Disposal H->I

Caption: General workflow for hazardous chemical waste disposal in a laboratory setting.

Disclaimer: This information is intended as a general guide. The Safety Data Sheet (SDS) for this compound, available from your chemical supplier, is the definitive source for handling and disposal information and must be consulted prior to use. Always adhere to your institution's specific waste management policies and procedures.

References

Personal protective equipment for handling EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of EPZ-4777, a potent and selective DOT1L inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on guidance from safety data sheets.

Exposure Control Personal Protective Equipment (PPE)
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Eye/Face Protection Wear chemical safety goggles or a face shield to protect against splashes.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If ventilation is inadequate or for handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring user safety.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

Preparation of Stock Solutions:

  • Solubility: this compound is soluble in DMSO and ethanol.

  • Procedure:

    • Ensure all work is performed in a chemical fume hood.

    • Use calibrated equipment for accurate measurements.

    • Slowly add the solvent to the solid compound to avoid splashing.

    • If necessary, sonicate or gently warm the solution to aid dissolution.

Storage:

  • Store the solid compound and stock solutions at -20°C for short-term storage or -80°C for long-term storage.

  • Protect from light and moisture.

  • Ensure containers are tightly sealed.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste Segregation:

  • Solid Waste: Collect contaminated lab supplies (e.g., pipette tips, tubes, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and solvent washes in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Properly label the waste containers with the chemical name and hazard information.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

This compound Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

EPZ4777_Workflow Receiving Receiving and Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Store Immediately Preparation Solution Preparation (in Fume Hood) Storage->Preparation Retrieve for Use Experimentation Experimental Use Preparation->Experimentation Use in Experiments Waste_Collection Waste Collection (Segregated) Preparation->Waste_Collection Dispose of Residuals Experimentation->Waste_Collection Generate Waste Disposal Hazardous Waste Disposal Waste_Collection->Disposal Dispose via Certified Vendor

Caption: Logical workflow for handling this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.